Product packaging for AU1235(Cat. No.:)

AU1235

Cat. No.: B560632
M. Wt: 324.34 g/mol
InChI Key: PYDHHHKUANVSJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

AU1235 is an adamantyl urea inhibitor of Mycobacterium tuberculosis.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H19F3N2O B560632 AU1235

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(1-adamantyl)-3-(2,3,4-trifluorophenyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19F3N2O/c18-12-1-2-13(15(20)14(12)19)21-16(23)22-17-6-9-3-10(7-17)5-11(4-9)8-17/h1-2,9-11H,3-8H2,(H2,21,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYDHHHKUANVSJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)NC(=O)NC4=C(C(=C(C=C4)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Adamantyl Urea AU1235: A Potent Inhibitor of Mycolic Acid Transport in Mycobacterium tuberculosis

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

This document provides a comprehensive technical overview of the mechanism of action of AU1235, a promising adamantyl urea-based inhibitor of Mycobacterium tuberculosis (M. tb). This compound demonstrates significant bactericidal activity, including against multidrug-resistant (MDR) strains, by targeting a critical step in the biosynthesis of the unique and essential mycobacterial cell wall.

Core Mechanism of Action: Targeting the MmpL3 Transporter

The primary target of this compound in M. tb is the Mycobacterial Membrane Protein Large 3 (MmpL3) .[1][2][3][4] MmpL3 is an essential inner membrane transporter that plays a pivotal role in the construction of the mycobacterial cell envelope.[1][5][6]

This compound functions by directly inhibiting the transport activity of MmpL3.[5][7] This transporter is responsible for the translocation of trehalose monomycolates (TMM) from the cytoplasm, where they are synthesized, across the plasma membrane to the periplasmic space.[1][5][6][8][9] Once in the periplasm, mycolic acids from TMM are transferred to their final acceptors, arabinogalactan and other TMM molecules, to form mycolyl-arabinogalactan-peptidoglycan (mAGP) and trehalose dimycolate (TDM), respectively. These molecules are fundamental components of the protective outer membrane of M. tb.

By blocking MmpL3, this compound effectively halts the export of mycolic acids, leading to a significant reduction in the synthesis of TDM and cell wall-bound mycolic acids.[5][6] It is crucial to note that this compound does not inhibit the biosynthesis of mycolic acids themselves but specifically prevents their transport and subsequent incorporation into the cell wall.[5][10] Emerging evidence suggests that this compound, along with other MmpL3 inhibitors, may exert its inhibitory effect by dissipating the proton motive force (PMF) across the mycobacterial inner membrane, which is the energy source for MmpL3's transport function.[7][8][9]

The inhibition of this essential pathway ultimately disrupts the integrity of the cell wall, leading to bacterial death. This targeted mechanism of action explains the compound's potent bactericidal effect against actively replicating M. tb.[5][6]

Quantitative Activity of this compound

The in vitro potency of this compound has been well-characterized against various mycobacterial species and strains.

Parameter Organism/Strain Value Reference
Minimum Inhibitory Concentration (MIC)M. tuberculosis H37Rv0.1 µg/mL (0.3 µM)[5][10]
Minimum Inhibitory Concentration (MIC)Multidrug-Resistant (MDR) M. tb clinical isolatesSimilarly active to susceptible strains[5][10]
Minimum Inhibitory Concentration (MIC)Mycobacterium smegmatis3.2 - 6.4 µg/mL[5][10]
Minimum Inhibitory Concentration (MIC)Mycobacterium fortuitum3.2 - 6.4 µg/mL[5][10]
Bactericidal ActivityM. tb H37Rv (at 5x MIC)~2-log reduction in viable CFUs after 5 days[5][6]
Activity against non-replicating M. tbAnaerobic modelNo detectable activity[5][10]

Signaling Pathway and Experimental Workflows

The following diagrams illustrate the mechanism of action of this compound and the experimental workflows used to elucidate it.

AU1235_Mechanism_of_Action cluster_cytoplasm Cytoplasm cluster_membrane Inner Membrane cluster_periplasm Periplasm MA_Synth Mycolic Acid Biosynthesis TMM_Synth TMM Synthesis MA_Synth->TMM_Synth Trehalose Trehalose Trehalose->TMM_Synth TMM Trehalose Monomycolate (TMM) TMM_Synth->TMM MmpL3 MmpL3 Transporter TMM->MmpL3 Translocation TMM_peri TMM MmpL3->TMM_peri Ag85 Antigen 85 Complex TMM_peri->Ag85 AG Arabinogalactan (AG) AG->Ag85 mAGP Mycolyl-AG-Peptidoglycan (Cell Wall Core) Ag85->mAGP TDM Trehalose Dimycolate (TDM) Ag85->TDM This compound This compound This compound->MmpL3 Inhibition

Caption: Mechanism of this compound action targeting the MmpL3 transporter.

Experimental_Workflow cluster_target_id Target Identification cluster_moa Mechanism of Action Elucidation A Whole-cell screen of compound library against M. tb B Identify hit compounds (e.g., this compound) A->B C Generate spontaneous resistant mutants to this compound B->C D Whole Genome Sequencing of resistant mutants C->D E Identify mutations in the mmpL3 gene D->E F Target validation using conditional mmpL3 expression E->F G Metabolic labeling of M. tb with radiolabeled precursors (e.g., [14C]acetic acid) H Treatment with varying concentrations of this compound G->H I Lipid extraction and analysis (TLC, etc.) H->I J Quantify levels of TMM, TDM, and cell wall-bound mycolic acids I->J K Observe specific decrease in TDM and cell wall mycolates, confirming inhibition of transport J->K

Caption: Experimental workflow for target identification and MoA of this compound.

Detailed Experimental Protocols

The following are summaries of the key experimental protocols used to determine the mechanism of action of this compound.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of this compound against M. tb and other mycobacteria is typically determined using a broth microdilution method.

  • Bacterial Culture: M. tb H37Rv or other mycobacterial strains are grown in Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) and 0.05% Tween 80.

  • Compound Preparation: this compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is then serially diluted in 7H9 broth in a 96-well microplate.

  • Inoculation: A standardized inoculum of mid-log phase mycobacterial culture is added to each well. The final concentration of DMSO is kept constant (e.g., 2%) across all wells.

  • Incubation: The plates are incubated at 37°C for a defined period (typically 7-14 days for M. tb).

  • Readout: Bacterial growth inhibition is assessed visually or by using a growth indicator dye such as resazurin. The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth.[5]

Metabolic Labeling to Assess Mycolic Acid Transport

This experiment is designed to specifically investigate the effect of this compound on the synthesis and transport of mycolic acids.

  • Bacterial Culture and Treatment: Log-phase M. tb cultures are treated with different concentrations of this compound (or DMSO as a control) for a specified duration.

  • Radiolabeling: A radiolabeled precursor for fatty acid and mycolic acid biosynthesis, such as [1,2-¹⁴C]acetic acid, is added to the cultures.

  • Incubation: The cultures are incubated for a period to allow for the incorporation of the radiolabel into cellular lipids.

  • Lipid Extraction: Bacterial cells are harvested, and lipids are extracted using a series of organic solvents (e.g., chloroform/methanol mixtures).

  • Lipid Analysis: The extracted lipids are separated by thin-layer chromatography (TLC). Different classes of lipids, including trehalose monomycolate (TMM), trehalose dimycolate (TDM), and cell wall-bound mycolic acid methyl esters (after saponification and derivatization), are identified based on their migration relative to known standards.

  • Detection and Quantification: The radiolabeled lipids on the TLC plate are visualized by autoradiography and quantified. A specific decrease in radiolabeled TDM and cell wall-bound mycolates in this compound-treated cells, with a potential accumulation of TMM, indicates inhibition of mycolic acid transport rather than synthesis.[5][6]

Whole-Genome Sequencing of Resistant Mutants

This genetic approach is used to identify the molecular target of an inhibitor.

  • Selection of Resistant Mutants: A large population of M. tb is plated on solid media (e.g., 7H10 agar) containing a concentration of this compound several times higher than its MIC.

  • Isolation and Verification: Colonies that grow in the presence of the inhibitor are isolated, and their resistance to this compound is confirmed by re-testing the MIC.

  • Genomic DNA Extraction: Genomic DNA is extracted from both the resistant mutants and the parental wild-type strain.

  • Whole-Genome Sequencing: The genomes of the resistant and wild-type strains are sequenced using next-generation sequencing technologies.

  • Comparative Genomics: The genome sequences are compared to identify single nucleotide polymorphisms (SNPs) or other mutations that are present in the resistant mutants but not in the wild-type strain. Mutations consistently found in the mmpL3 gene across independently isolated resistant mutants strongly indicate that MmpL3 is the target of this compound.[5]

References

The Central Role of MmpL3 in Mycobacterial Cell Wall Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The mycobacterial cell wall is a complex and formidable barrier, essential for the survival and pathogenesis of significant human pathogens, most notably Mycobacterium tuberculosis. A critical component of this intricate structure is mycolic acid, a very long-chain fatty acid that is a hallmark of mycobacteria. The transport of mycolic acid precursors from their site of synthesis in the cytoplasm to the periplasmic space is a crucial step in cell wall biogenesis. This process is mediated by the Mycobacterial Membrane Protein Large 3 (MmpL3), an essential inner membrane transporter. This technical guide provides an in-depth exploration of the multifaceted role of MmpL3 in mycobacterial cell wall synthesis, its mechanism of action, its significance as a major drug target, and detailed methodologies for its study.

MmpL3: An Essential Transporter in Mycobacterial Physiology

MmpL3 is a member of the Resistance-Nodulation-Division (RND) superfamily of transporters, which are known for their role in the efflux of a wide range of substrates.[1][2] In mycobacteria, MmpL3 is indispensable for viability, playing a singular and non-redundant role in the transport of trehalose monomycolate (TMM), the primary precursor of mycolic acids.[1][3] Depletion or inhibition of MmpL3 leads to the accumulation of TMM in the cytoplasm and a halt in the synthesis of mature mycolic acid-containing structures in the outer membrane, such as trehalose dimycolate (TDM) and mycolyl-arabinogalactan-peptidoglycan (mAGP), ultimately resulting in bacterial cell death.[3] This essentiality underscores its prominence as a highly attractive target for the development of novel anti-tubercular agents.[4]

Structural Overview

Structural studies have revealed that MmpL3 consists of 12 transmembrane helices (TMHs) and two large periplasmic domains.[5][6][7] While some studies suggest that MmpL3 functions as a monomer, others propose a homotrimeric quaternary structure, similar to other RND transporters.[5][6] The transport process is energized by the proton motive force (PMF), with MmpL3 acting as a proton-substrate antiporter.[8][9]

The MmpL3-Mediated TMM Transport Pathway

The transport of TMM by MmpL3 is a critical juncture in the mycolic acid biosynthetic pathway. Mycolic acids are first synthesized in the cytoplasm and esterified to a trehalose sugar, forming TMM. MmpL3 then facilitates the translocation of TMM across the inner membrane to the periplasmic space. Once in the periplasm, the mycolic acid moiety of TMM is transferred to its final destinations by the antigen 85 complex, either to another TMM molecule to form TDM or to the arabinogalactan to form the mAGP complex.

MmpL3_Pathway cluster_cytoplasm Cytoplasm cluster_inner_membrane Inner Membrane cluster_periplasm Periplasm cluster_outer_membrane Outer Membrane / Cell Wall MA_synthesis Mycolic Acid Synthesis TMM_cyto TMM MA_synthesis->TMM_cyto Esterification Trehalose Trehalose Trehalose->TMM_cyto MmpL3 MmpL3 Transporter TMM_cyto->MmpL3 Binding TMM_peri TMM MmpL3->TMM_peri Translocation (H+ antiport) Ag85 Antigen 85 Complex TMM_peri->Ag85 TDM Trehalose Dimycolate (TDM) Ag85->TDM Transfer to TMM mAGP Mycolyl-Arabinogalactan- Peptidoglycan (mAGP) Ag85->mAGP Transfer to Arabinogalactan

Figure 1: MmpL3-mediated transport of trehalose monomycolate (TMM).

Quantitative Data on MmpL3 Function

The interaction of MmpL3 with its substrates and inhibitors has been quantified in several studies, providing valuable data for drug development efforts.

Substrate Binding Affinity

Native mass spectrometry has been employed to determine the dissociation constants (Kd) of MmpL3 for its primary substrate, TMM, and other lipids.

SubstrateM. smegmatis MmpL3 Kd (μM)Reference
Trehalose Monomycolate (TMM)3.7 ± 1.3
Phosphatidylethanolamine (PE)19.5 ± 6.3[1]

Table 1: Binding affinities of MmpL3 for its substrates.

Inhibitor Potency

A wide range of chemically diverse small molecules have been identified as MmpL3 inhibitors. The minimum inhibitory concentrations (MICs) of these compounds against M. tuberculosis highlight their potent anti-mycobacterial activity.

InhibitorChemical ClassMIC against M. tuberculosis H37Rv (μM)Reference(s)
SQ109Ethylenediamine2.36[6]
AU1235Adamantyl Urea0.48[6]
BM2121,5-Diarylpyrrole3.76[6]
NITD-304Indolecarboxamide0.02[6]
NITD-349Indolecarboxamide0.05[6]
THPP1Tetrahydropyrazolopyrimidine13.44[6]
ICA-38Indolecarboxamide0.16
ICA-4Indolecarboxamide4 (against C. glutamicum LY109)[9]
ICA-21Indolecarboxamide32 (against C. glutamicum LY109)[9]
PC-88Pyrrole CarboxamideActive at micromolar concentrations[9]

Table 2: Minimum Inhibitory Concentrations (MICs) of various MmpL3 inhibitors.

Experimental Protocols for Studying MmpL3 Function

Two key experimental systems have been instrumental in elucidating the function of MmpL3: the mycobacterial spheroplast assay for monitoring TMM flipping and the proteoliposome-based assay for measuring proton translocation.

Mycobacterial Spheroplast TMM Flippase Assay

This assay directly assesses the ability of MmpL3 to translocate TMM across the inner membrane in a cellular context devoid of the outer cell wall layers.

Spheroplast_Assay cluster_prep Spheroplast Preparation cluster_assay TMM Flippase Assay A Grow M. smegmatis culture B Treat with Glycine and Lysozyme A->B C Isolate Spheroplasts B->C E Optional: Add MmpL3 inhibitor C->E D Metabolic labeling with [14C]-acetate or 6-azido-trehalose F Assess TMM accessibility on spheroplast surface D->F E->D G Lipid Extraction F->G H TLC and Phosphor Imaging or Fluorescence Microscopy G->H

Figure 2: Workflow for the mycobacterial spheroplast TMM flippase assay.

Detailed Methodology:

  • Spheroplast Formation:

    • Grow M. smegmatis cells to mid-log phase.

    • Harvest cells and wash with a sucrose-magnesium-maleate (SMM) buffer.

    • Resuspend cells in TSB-SMM buffer and treat with glycine (final concentration 1.2% w/v) and lysozyme (final concentration 50 µg/mL).[1]

    • Incubate at 37°C with shaking for 20-24 hours to allow for spheroplast formation.[1]

    • Wash the resulting spheroplasts with SMM buffer and filter to remove cell clumps.[1]

  • Metabolic Labeling and TMM Flipping Assessment:

    • Method A: Radiolabeling:

      • Incubate spheroplasts with sodium [1-¹⁴C]-acetate to radiolabel lipids, including TMM.[1]

      • To assess surface-exposed TMM, treat a subset of spheroplasts with purified LysB, a lipase that degrades TMM in the outer leaflet of the inner membrane.

    • Method B: Azido-Trehalose Labeling:

      • Incubate spheroplasts with 6-azido-trehalose, which is metabolized to 6-azido-TMM.[1][6]

      • React surface-exposed 6-azido-TMM with a biotinylated alkyne via click chemistry.[1]

      • Detect biotinylated TMM on the spheroplast surface using fluorescently labeled streptavidin.[6]

  • Lipid Extraction and Analysis:

    • Extract total lipids from the spheroplasts using a chloroform:methanol:water (1:2:0.8) single-phase extraction method.[1]

    • Separate the extracted lipids by thin-layer chromatography (TLC) using a hexane:ethyl acetate (95:5) solvent system.[1]

    • Visualize radiolabeled lipids by phosphor imaging or fluorescently labeled lipids by fluorescence microscopy.[1][6]

  • Inhibitor Studies:

    • To test the effect of MmpL3 inhibitors, pre-incubate the spheroplasts with the compound of interest before adding the metabolic label.[1]

MmpL3 Proteoliposome Proton Translocation Assay

This in vitro assay reconstitutes purified MmpL3 into artificial lipid vesicles (proteoliposomes) to directly measure its proton translocation activity.

Proteoliposome_Assay cluster_prep Proteoliposome Preparation cluster_assay Proton Translocation Assay A Purify MmpL3 protein B Reconstitute MmpL3 into liposomes containing pyranine (pH 7.0) A->B C Isolate Proteoliposomes B->C E Optional: Add substrate mimic or inhibitor C->E D Establish pH gradient (e.g., dilute into pH 6.0 or pH 8.0 buffer) F Monitor pyranine fluorescence change over time D->F E->D

Figure 3: Workflow for the MmpL3 proteoliposome proton translocation assay.

Detailed Methodology:

  • MmpL3 Purification:

    • Overexpress His-tagged MmpL3 in a suitable expression host (e.g., E. coli or M. smegmatis).[1]

    • Lyse the cells and solubilize the membrane fraction using detergents.

    • Purify MmpL3 using immobilized metal affinity chromatography (IMAC) followed by size-exclusion chromatography.[1]

  • Proteoliposome Reconstitution:

    • Prepare liposomes from a defined lipid mixture (e.g., E. coli polar lipids).

    • Reconstitute purified MmpL3 into the liposomes in the presence of the pH-sensitive fluorescent probe pyranine at a neutral pH (e.g., 7.0).[5]

    • Remove unincorporated protein and excess pyranine by methods such as size-exclusion chromatography.

  • Proton Translocation Measurement:

    • Establish a proton gradient across the proteoliposome membrane by rapidly diluting the proteoliposomes into a buffer of a different pH (e.g., acidic pH 6.0 for proton influx or basic pH 8.0 for proton efflux).[5]

    • Monitor the change in pyranine fluorescence over time using a fluorometer (excitation ~455 nm, emission ~509 nm).[5] A decrease in fluorescence indicates proton influx (acidification of the liposome interior), while an increase indicates proton efflux.

  • Modulation of Activity:

    • To investigate the effect of substrates, include TMM analogs in the assay.

    • To assess inhibition, pre-incubate the proteoliposomes with the inhibitor before establishing the pH gradient.[5]

Conclusion and Future Directions

MmpL3 stands as a linchpin in the intricate process of mycobacterial cell wall synthesis. Its essential role in transporting mycolic acid precursors makes it a highly vulnerable and attractive target for the development of new anti-tubercular drugs. The experimental methodologies detailed in this guide provide a robust framework for the continued investigation of MmpL3 function and the discovery and characterization of novel inhibitors. Future research will likely focus on further elucidating the precise molecular mechanism of TMM transport, the potential role of MmpL3 in transporting other lipid species, and the development of next-generation inhibitors that can overcome potential resistance mechanisms. A deeper understanding of MmpL3 will undoubtedly pave the way for innovative therapeutic strategies to combat tuberculosis and other mycobacterial diseases.

References

An In-depth Technical Guide to the Discovery and Chemical Structure of AU1235

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the adamantyl urea compound AU1235, a potent inhibitor of Mycobacterium tuberculosis. The document is intended for researchers, scientists, and drug development professionals, offering detailed insights into its discovery, chemical properties, mechanism of action, and the experimental protocols used for its characterization.

Discovery and Chemical Profile

This compound was identified through phenotypic screening of a chemical library for compounds with bactericidal activity against Mycobacterium tuberculosis H37Rv.[1][2] It belongs to the adamantyl urea class of compounds and is chemically defined as 1-(2-adamantyl)-3-(2,3,4-trifluorophenyl)urea.[1][2]

Chemical Structure:

  • Systematic Name: 1-(2-adamantyl)-3-(2,3,4-trifluorophenyl)urea

  • Molecular Formula: C₁₇H₁₉F₃N₂O[3][4]

  • Molecular Weight: 324.34 g/mol [3][5]

  • CAS Number: 1338780-86-1[4][6]

Mechanism of Action: Inhibition of Mycolic Acid Transport

This compound exerts its potent antimycobacterial effect by targeting the essential inner membrane transporter MmpL3.[4][5][6] MmpL3 is responsible for the translocation of trehalose monomycolate (TMM), a precursor for mycolic acids, from the cytoplasm to the periplasmic space.[4][6][7] Mycolic acids are crucial components of the mycobacterial cell wall, providing a protective barrier and contributing to the virulence of the pathogen.[1][5]

By inhibiting MmpL3, this compound effectively blocks the transport of TMM, leading to a halt in the synthesis of the mycolic acid layer of the cell wall.[1][3] This disruption of cell wall biosynthesis is bactericidal to actively replicating Mycobacterium tuberculosis.[1][2] Notably, this compound does not inhibit the biosynthesis of mycolic acids themselves but specifically targets their transport.[3] Spontaneous resistant mutants to this compound have shown mutations in the mmpL3 gene, further confirming it as the primary target.[1]

Quantitative Data

The antimycobacterial activity of this compound has been quantified against various mycobacterial species and strains, including multidrug-resistant (MDR) isolates of M. tuberculosis. The minimum inhibitory concentration (MIC) is a key metric for its potency.

Strain/SpeciesResistance ProfileMIC (µg/mL)MIC (µM)
Mycobacterium tuberculosis H37RvDrug-susceptible0.10.3
MDR Clinical Isolates of M. tuberculosisResistant to isoniazid, rifampicin, pyrazinamide, streptomycin, fluoroquinolones, and/or ethambutol~0.1~0.3
Mycobacterium bovis BCG-~0.1~0.3
Mycobacterium smegmatis-3.2 - 6.4-
Mycobacterium fortuitum-3.2 - 6.4-

Data compiled from multiple sources.[1][3][6][8]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The following is a detailed protocol for a standard broth microdilution MIC assay for Mycobacterium tuberculosis.

Materials:

  • Mycobacterium tuberculosis strain of interest

  • Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase) and 0.05% Tween 80

  • This compound stock solution (e.g., 10 mg/mL in DMSO)

  • Sterile 96-well microtiter plates

  • Multichannel pipette

  • Incubator at 37°C

Procedure:

  • Preparation of Bacterial Inoculum:

    • Culture the M. tuberculosis strain in 7H9-OADC-Tween 80 broth to mid-log phase (OD₆₀₀ of 0.4-0.6).

    • Adjust the bacterial suspension to a McFarland standard of 0.5, which corresponds to approximately 1-2 x 10⁷ CFU/mL.

    • Dilute the adjusted suspension 1:20 in fresh 7H9-OADC-Tween 80 broth to obtain a final inoculum of 5 x 10⁵ CFU/mL.

  • Preparation of Drug Dilutions:

    • Prepare a series of twofold dilutions of the this compound stock solution in 7H9-OADC-Tween 80 broth in the wells of a 96-well plate. The final volume in each well should be 100 µL. The concentration range should typically span from 64 µg/mL to 0.06 µg/mL.

    • Include a drug-free well as a positive control for bacterial growth and a well with media only as a negative control (sterility control).

  • Inoculation:

    • Add 100 µL of the prepared bacterial inoculum to each well containing the drug dilutions and the positive control well. The final volume in these wells will be 200 µL.

    • Do not add bacteria to the negative control well.

  • Incubation:

    • Seal the microtiter plate with a breathable membrane or place it in a secondary container to prevent evaporation and contamination.

    • Incubate the plate at 37°C for 7-14 days.

  • Reading the MIC:

    • The MIC is defined as the lowest concentration of this compound that results in a complete inhibition of visible bacterial growth. This can be assessed visually or by using a growth indicator such as resazurin.

Metabolic Labeling to Assess Mycolic Acid Transport

This protocol describes a standard metabolic labeling experiment to investigate the effect of this compound on mycolic acid transport in Mycobacterium tuberculosis.

Materials:

  • Mycobacterium tuberculosis strain of interest

  • Middlebrook 7H9 broth supplemented with 10% OADC and 0.05% Tween 80

  • This compound

  • [¹⁴C]-acetic acid (radiolabeled precursor)

  • Solvents for lipid extraction (e.g., chloroform/methanol mixture)

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Phosphorimager or autoradiography film

Procedure:

  • Bacterial Culture and Treatment:

    • Grow M. tuberculosis in 7H9-OADC-Tween 80 broth to mid-log phase.

    • Aliquot the culture into several flasks. Treat the cultures with varying concentrations of this compound (e.g., 0.5x, 1x, 5x MIC). Include an untreated control.

    • Incubate the cultures for a defined period (e.g., 24 hours) at 37°C.

  • Radiolabeling:

    • Add [¹⁴C]-acetic acid to each culture flask. Acetic acid serves as a precursor for fatty acid and mycolic acid biosynthesis.

    • Continue to incubate the cultures for an additional period (e.g., 8-24 hours) to allow for the incorporation of the radiolabel.

  • Lipid Extraction:

    • Harvest the bacterial cells by centrifugation.

    • Wash the cell pellets with a suitable buffer to remove unincorporated radiolabel.

    • Extract the total lipids from the cell pellets using a mixture of chloroform and methanol (e.g., 2:1 v/v).

  • Analysis of Lipids by TLC:

    • Spot the extracted lipid samples onto a TLC plate.

    • Develop the TLC plate using an appropriate solvent system to separate the different lipid species (e.g., trehalose dimycolate (TDM) and trehalose monomycolate (TMM)).

    • Dry the TLC plate.

  • Detection and Quantification:

    • Expose the TLC plate to a phosphorimager screen or autoradiography film to visualize the radiolabeled lipids.

    • Quantify the intensity of the spots corresponding to TMM and TDM. A hallmark of MmpL3 inhibition is the accumulation of TMM and a decrease in TDM.

Visualizations

Mycolic Acid Transport Pathway and Inhibition by this compound

Mycolic_Acid_Transport cluster_cytoplasm Cytoplasm cluster_membrane Inner Membrane cluster_periplasm Periplasm FASII Fatty Acid Synthase II (FAS-II) Pks13 Pks13 FASII->Pks13 Meromycolic Acid Mycolic_Acid Mycolic Acid Pks13->Mycolic_Acid TMM Trehalose Monomycolate (TMM) Mycolic_Acid->TMM Trehalose Trehalose Trehalose->TMM MmpL3 MmpL3 Transporter TMM->MmpL3 TMM_periplasm TMM MmpL3->TMM_periplasm Transport Ag85 Antigen 85 Complex TMM_periplasm->Ag85 TDM Trehalose Dimycolate (TDM) TMM_periplasm->TDM Ag85->TDM Mycolated_AG Mycolated Arabinogalactan Ag85->Mycolated_AG AG Arabinogalactan AG->Mycolated_AG This compound This compound This compound->MmpL3 Inhibition

Caption: Mycolic acid transport pathway in M. tuberculosis and the inhibitory action of this compound on the MmpL3 transporter.

Experimental Workflow for Antibacterial Drug Discovery and Characterization

Drug_Discovery_Workflow cluster_discovery Discovery Phase cluster_characterization Characterization Phase cluster_preclinical Preclinical Phase Screening High-Throughput Screening (Phenotypic or Target-based) Hit_ID Hit Identification Screening->Hit_ID Lead_Opt Lead Optimization (Structure-Activity Relationship) Hit_ID->Lead_Opt Hits MIC_Det MIC Determination (Potency & Spectrum) Lead_Opt->MIC_Det MoA Mechanism of Action Studies (e.g., Metabolic Labeling, Resistant Mutant Sequencing) MIC_Det->MoA MoA->Lead_Opt Feedback Tox Toxicity & ADME Studies MoA->Tox In_Vivo In Vivo Efficacy Models (e.g., Mouse Infection Model) Tox->In_Vivo Candidate Preclinical Candidate Selection In_Vivo->Candidate

References

AU1235: A Technical Guide on a Novel Anti-Tuberculosis Drug Candidate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tuberculosis (TB), caused by Mycobacterium tuberculosis (M.tb), remains a global health crisis, exacerbated by the emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. This necessitates the discovery and development of novel anti-TB agents with new mechanisms of action. AU1235, a urea derivative identified as 1-(2-adamantyl)-3-(2,3,4-trifluorophenyl)urea, has emerged as a promising preclinical candidate. This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, in vitro efficacy, and the available experimental data. It is intended to serve as a resource for researchers and drug development professionals engaged in the fight against tuberculosis.

Introduction

This compound is a potent small molecule inhibitor of M. tuberculosis growth. It demonstrates significant bactericidal activity against both drug-susceptible and multidrug-resistant clinical isolates of M.tb[1]. A key feature of this compound is its novel mechanism of action, which differentiates it from currently used anti-TB drugs, suggesting a lack of cross-resistance[1]. This guide summarizes the current knowledge on this compound, focusing on its core scientific and technical attributes.

Mechanism of Action: Targeting MmpL3

This compound exerts its anti-tuberculosis effect by specifically targeting the Mycobacterium tuberculosis protein MmpL3[2][3]. MmpL3 is an essential inner membrane transporter responsible for the translocation of trehalose monomycolate (TMM), a key precursor for the synthesis of mycolic acids, from the cytoplasm to the periplasm[3][4]. Mycolic acids are fundamental components of the unique and impermeable mycobacterial cell wall.

The inhibition of MmpL3 by this compound disrupts the mycolic acid transport pathway, preventing the incorporation of mycolic acids into the cell wall[1]. This disruption of cell wall biosynthesis ultimately leads to bacterial cell death[1]. The proposed mechanism of action at the molecular level, supported by the co-crystal structure of this compound with MmpL3, involves the binding of this compound within the transmembrane domain of MmpL3. This binding is thought to interfere with the proton motive force (PMF) that drives the transport activity of MmpL3[5][6].

Signaling Pathway of MmpL3 Inhibition by this compound

MmpL3_Inhibition Mechanism of Action of this compound cluster_cytoplasm Cytoplasm cluster_inner_membrane Inner Membrane cluster_periplasm Periplasm Mycolic_Acid_Synthesis Mycolic Acid Synthesis TMM Trehalose Monomycolate (TMM) Mycolic_Acid_Synthesis->TMM FASE I & II MmpL3 MmpL3 Transporter TMM->MmpL3 Transport Substrate TMM_Periplasm TMM MmpL3->TMM_Periplasm Translocation Mycobacterial_Cell_Wall Mycobacterial Cell Wall Integrity Cell_Wall_Precursors Cell Wall Precursors (Arabinogalactan, TMM) TMM_Periplasm->Cell_Wall_Precursors Transfer by Antigen 85 Complex Mycolated_Products Mycolated Products (TDM, Mycolyl-AG) Cell_Wall_Precursors->Mycolated_Products Mycolated_Products->Mycobacterial_Cell_Wall Incorporation This compound This compound This compound->MmpL3 Inhibition

Figure 1: Proposed mechanism of this compound action on the MmpL3 transporter.

In Vitro Efficacy

This compound has demonstrated potent in vitro activity against M. tuberculosis. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) have been determined for various strains.

Quantitative In Vitro Activity Data
StrainResistance ProfileMIC (µg/mL)MIC (µM)MBC (µg/mL)Reference
M.tb H37RvDrug-Susceptible0.10.30.1[1]
M.tb Clinical Isolate 1MDR (INH, RIF, PZA, STR, FQ, EMB)0.10.3N/A[1]
M.tb Clinical Isolate 2MDR (INH, RIF, PZA)0.10.3N/A[1]
M. smegmatisN/A3.2 - 6.4N/AN/A[3][7]
M. fortuitumN/A3.2 - 6.4N/AN/A[3][7]

INH: Isoniazid, RIF: Rifampicin, PZA: Pyrazinamide, STR: Streptomycin, FQ: Fluoroquinolones, EMB: Ethambutol, N/A: Not Available

The bactericidal activity of this compound is reported to be time-dependent rather than concentration-dependent[7][8]. Exposure of log-phase M. tuberculosis H37Rv to this compound at 5 times its MIC resulted in a 2-log reduction in viable colony-forming units (CFUs) after 5 days[8]. Importantly, this compound shows no detectable activity against non-replicating M.tb in an anaerobic model, suggesting it targets a biosynthetic pathway essential for active bacterial multiplication[7][8].

Experimental Protocols

Detailed, step-by-step protocols for the key experiments cited in the literature are outlined below.

Minimum Inhibitory Concentration (MIC) Determination

A standard broth microdilution method is used to determine the MIC of this compound against M. tuberculosis.

Workflow for MIC Determination

MIC_Workflow Workflow for MIC Determination Start Start Prepare_Drug_Dilutions Prepare serial two-fold dilutions of this compound in DMSO Start->Prepare_Drug_Dilutions Dispense_to_Plate Dispense diluted this compound into a 96-well microplate Prepare_Drug_Dilutions->Dispense_to_Plate Inoculate_Plate Inoculate the microplate with the bacterial suspension Dispense_to_Plate->Inoculate_Plate Prepare_Inoculum Prepare a standardized M. tuberculosis inoculum (e.g., H37Rv) in 7H9 broth with OADC supplement Prepare_Inoculum->Inoculate_Plate Incubate Incubate the plate at 37°C for 7-14 days Inoculate_Plate->Incubate Assess_Growth Assess bacterial growth visually or using a growth indicator (e.g., Resazurin) Incubate->Assess_Growth Determine_MIC Determine MIC as the lowest concentration of this compound that inhibits visible growth Assess_Growth->Determine_MIC End End Determine_MIC->End

References

In Vitro Activity of AU1235 Against Multidrug-Resistant Mycobacterium tuberculosis Strains: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in vitro activity of AU1235, a potent adamantyl urea compound, against multidrug-resistant strains of Mycobacterium tuberculosis (MDR-TB). This compound demonstrates significant bactericidal effects by targeting a novel biological pathway essential for the viability of M. tuberculosis, positioning it as a promising candidate for further drug development in the fight against tuberculosis.

Core Findings: Potent Activity Against Drug-Resistant Strains

This compound exhibits potent bactericidal activity against M. tuberculosis, including clinical isolates resistant to multiple first- and second-line anti-TB drugs.[1] Its novel mechanism of action circumvents existing resistance pathways, indicating a lack of cross-resistance with current therapeutics.[1]

Quantitative Analysis of In Vitro Susceptibility

The minimum inhibitory concentration (MIC) is a key measure of a compound's in vitro efficacy. The following table summarizes the MIC values of this compound against various M. tuberculosis strains.

StrainResistance ProfileThis compound MIC (μg/mL)This compound MIC (μM)
H37RvDrug-Susceptible0.10.3
MDR Clinical Isolate 1Isoniazid, Rifampicin, Pyrazinamide Resistant0.10.3
MDR Clinical Isolate 2Isoniazid, Rifampicin, Pyrazinamide, Streptomycin, Fluoroquinolones, Ethambutol Resistant0.10.3
M. bovis BCG-0.10.3
M. smegmatis-3.2-
M. fortuitum-6.4-

Data compiled from studies demonstrating the consistent activity of this compound across drug-resistant phenotypes.[1]

Mechanism of Action: Inhibition of Mycolic Acid Transport

This compound functions by specifically inhibiting MmpL3, an essential inner membrane transporter in Mycobacterium tuberculosis.[1][2] MmpL3 is responsible for the translocation of trehalose monomycolate (TMM), a crucial precursor for the synthesis of the mycobacterial cell wall and outer membrane components like trehalose dimycolate (TDM).[1][3] By binding to MmpL3, this compound abolishes the transport of these mycolic acid-containing molecules, leading to a disruption of cell wall biosynthesis and subsequent cell death.[1][3] This targeted action is highly specific to mycobacteria.[1]

AU1235_Mechanism_of_Action cluster_cytoplasm Cytoplasm cluster_membrane Inner Membrane cluster_periplasm Periplasm / Cell Wall Mycolic Acid Synthesis Mycolic Acid Synthesis TMM Trehalose Monomycolate (TMM) Mycolic Acid Synthesis->TMM MmpL3 MmpL3 Transporter TMM->MmpL3 Transport TMM_Periplasm TMM MmpL3->TMM_Periplasm Translocation Cell Wall Synthesis Mycolic Acid Incorporation (Arabinogalactan, TDM) TMM_Periplasm->Cell Wall Synthesis Bacterial Cell Death Bacterial Cell Death Cell Wall Synthesis->Bacterial Cell Death This compound This compound This compound->MmpL3 Inhibits

Figure 1: Mechanism of this compound Action.

Experimental Protocols

The following section details a generalized protocol for determining the in vitro susceptibility of MDR-TB strains to this compound using a broth microdilution method. This method is based on established techniques for mycobacterial drug susceptibility testing.[1][4][5]

Determination of Minimum Inhibitory Concentration (MIC)

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of M. tuberculosis.

Materials:

  • This compound stock solution (e.g., 10 mg/mL in DMSO).[2]

  • M. tuberculosis isolates (drug-susceptible and MDR strains).

  • Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% OADC (oleic acid, albumin, dextrose, catalase), and 0.05% Tween 80.

  • Sterile 96-well microplates.

  • Dimethyl sulfoxide (DMSO).

  • Incubator (37°C).

  • Spectrophotometer or resazurin-based indicator for viability assessment.

Procedure:

  • Preparation of Bacterial Inoculum:

    • Culture M. tuberculosis strains in 7H9 broth until mid-log phase (OD600 of 0.4-0.8).

    • Adjust the bacterial suspension to a McFarland standard of 0.5 (approximately 1.5 x 10^8 CFU/mL).

    • Dilute the adjusted suspension 1:100 in 7H9 broth to achieve a final inoculum of approximately 1.5 x 10^6 CFU/mL.

  • Preparation of this compound Dilutions:

    • Perform serial twofold dilutions of the this compound stock solution in 7H9 broth in a 96-well plate to achieve the desired final concentration range (e.g., from 64 µg/mL to 0.06 µg/mL).

    • Ensure the final DMSO concentration in all wells, including the drug-free control, is consistent and non-inhibitory (e.g., ≤1%).[1]

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well containing the this compound dilutions and control wells (growth control without drug, sterility control without bacteria).

    • Seal the microplates and incubate at 37°C for 7-14 days.

  • MIC Determination:

    • After incubation, assess bacterial growth. This can be done visually, by measuring the optical density at 600 nm, or by adding a viability indicator like resazurin.

    • The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth.

Experimental_Workflow A Prepare M. tuberculosis Inoculum (Mid-log phase, adjust to McFarland 0.5) C Inoculate Plate with Bacterial Suspension A->C B Prepare Serial Dilutions of this compound in 96-well plate B->C D Incubate at 37°C for 7-14 Days C->D E Assess Bacterial Growth (Visual, OD600, or Resazurin) D->E F Determine Minimum Inhibitory Concentration (MIC) E->F

Figure 2: In Vitro Susceptibility Testing Workflow.

Conclusion

This compound demonstrates potent and specific in vitro activity against a range of M. tuberculosis strains, including those resistant to multiple existing drugs. Its novel mechanism of action, targeting the essential MmpL3 transporter, makes it a valuable lead compound for the development of new anti-tuberculosis therapies. The methodologies outlined in this guide provide a framework for the continued investigation and characterization of this compound and other MmpL3 inhibitors.

References

The Specific Inhibitory Effect of AU1235 on Mycolic Acid Transport: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary: AU1235 is a potent, bactericidal adamantyl urea compound with a highly specific mechanism of action against Mycobacterium tuberculosis (M. tb), the causative agent of tuberculosis. It functions by directly inhibiting the MmpL3 transporter, a crucial protein responsible for the export of trehalose monomycolate (TMM), a key precursor for the mycobacterial cell wall. This inhibition disrupts the mycolic acid transport pathway, leading to the accumulation of TMM within the cytoplasm and preventing the formation of the outer mycomembrane, ultimately resulting in cell death. Its efficacy against multidrug-resistant (MDR) strains and its novel target make this compound a significant compound in the development of new anti-tubercular therapeutics.

Introduction to Mycolic Acid Transport in Mycobacterium tuberculosis

The cell envelope of Mycobacterium tuberculosis is a complex and unique structure, critical for its survival, virulence, and intrinsic resistance to many antibiotics. A defining feature of this envelope is the mycomembrane, an outer bilayer composed of very-long-chain (C60-C90) α-alkyl, β-hydroxy fatty acids known as mycolic acids. These lipids are covalently linked to an underlying arabinogalactan-peptidoglycan layer and are also found in non-covalently attached glycolipids, such as trehalose dimycolate (TDM), also known as cord factor.

The biosynthesis of this essential barrier is a multi-step process:

  • Mycolic acids are synthesized in the cytoplasm.

  • They are then esterified to a trehalose sugar molecule, forming trehalose monomycolate (TMM).

  • TMM is then translocated across the inner cytoplasmic membrane into the periplasmic space. This critical transport step is mediated by the Mycobacterial membrane protein Large 3 (MmpL3), a member of the Resistance-Nodulation-Division (RND) superfamily of transporters.

  • In the periplasm, the mycolyl group from TMM is transferred by the Antigen 85 complex to either the arabinogalactan or another TMM molecule to form TDM, completing the mycomembrane structure.

Given its essential role, the MmpL3 transporter is a highly attractive target for novel anti-tubercular drugs.

This compound: A Specific Inhibitor of the MmpL3 Transporter

This compound is an adamantyl urea compound identified through whole-cell screening as a potent inhibitor of M. tb. It exhibits high specificity for mycobacteria and is notably active against clinical MDR isolates, showing no cross-resistance with current anti-TB drugs like isoniazid or rifampicin. This specificity suggested a novel mechanism of action, which was subsequently confirmed to be the direct inhibition of MmpL3.

Mechanism of Action: Targeted Disruption of TMM Translocation

The primary inhibitory effect of this compound is not on the synthesis of mycolic acids themselves, but on their transport. Metabolic labeling studies have conclusively shown that in the presence of this compound, M. tb cells exhibit a significant, concentration-dependent decrease in the levels of TDM and cell wall-bound mycolic acids. Concurrently, TMM, the substrate of MmpL3, accumulates inside the cell, unable to be exported to the periplasm.

MmpL3 function is dependent on the proton motive force (PMF). While some MmpL3 inhibitors function by dissipating this proton gradient, this compound is believed to bind directly to the transporter. Co-crystal structures have revealed that this compound binds within a transmembrane pocket of MmpL3, disrupting key amino acid residues required for proton translocation and inducing conformational changes that block TMM transport.

Mycolic_Acid_Pathway cluster_cytoplasm Cytoplasm cluster_membrane Inner Membrane cluster_periplasm Periplasm / Cell Wall MA_Synth Mycolic Acid Synthesis TMM_cyto TMM MA_Synth->TMM_cyto Esterification Trehalose Trehalose Trehalose->TMM_cyto MmpL3 MmpL3 Transporter TMM_cyto->MmpL3 TMM_peri TMM MmpL3->TMM_peri Ag85 Antigen 85 Complex TMM_peri->Ag85 AG Arabinogalactan (AG) AG->Ag85 TDM TDM (Cord Factor) Myco_AG Mycolated AG (Mycomembrane) Ag85->TDM Ag85->Myco_AG This compound This compound This compound->MmpL3

Caption: The Mycolic Acid Transport Pathway and the inhibitory action of this compound.

Quantitative Analysis of this compound Activity

The potency and bactericidal nature of this compound have been quantified through various microbiological assays. The data underscores its effectiveness against actively replicating bacteria and its specificity for mycobacteria.

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound

Organism / Condition MIC Value Reference(s)
M. tuberculosis H37Rv (replicating) 0.1 µg/mL (0.3 µM)
M. tuberculosis MDR Isolates Similar to H37Rv
M. tuberculosis (non-replicating, anaerobic/hypoxic) >100 µg/mL
M. smegmatis 3.2 - 6.4 µg/mL
M. fortuitum 3.2 - 6.4 µg/mL

| Gram-positive / Gram-negative bacteria | Inactive | |

Table 2: Bactericidal Activity of this compound against M. tb H37Rv

Treatment Condition Time Result Reference(s)
5x MIC (0.5 µg/mL) 5 days ~2-log reduction in CFU
10x MIC (1.0 µg/mL) 7 days No significant increase in killing vs. 5x MIC

| 50x MIC (nutrient-starved) | 7 days | Minimal effect (0.7-log reduction in CFU) | |

Key Experimental Protocols

The mechanism of this compound has been elucidated through specific experimental procedures designed to probe the mycobacterial cell wall biosynthesis pathway.

Metabolic Labeling for Mycolic Acid Transport Analysis

This assay directly visualizes the effect of an inhibitor on the synthesis and transport of mycolipids.

  • Culturing: Grow M. tuberculosis or M. smegmatis to mid-log phase in a suitable broth medium (e.g., 7H9-OADC-Tween 80).

  • Treatment: Aliquot the culture and treat with various concentrations of this compound (e.g., 0.5x, 5x, 10x MIC) and a no-drug (DMSO) control.

  • Radiolabeling: Simultaneously add a radiolabeled precursor, such as [1,2-¹⁴C]acetic acid, to all cultures.

  • Incubation: Incubate the cultures for a defined period (e.g., 5-24 hours) at 37°C to allow for incorporation of the radiolabel into lipids.

  • Lipid Extraction: Separate the bacterial cells from the culture supernatant. Extract total lipids from both fractions using a chloroform/methanol solvent mixture.

  • Analysis by TLC: Spot equal amounts of the extracted lipids onto a thin-layer chromatography (TLC) plate. Develop the plate using appropriate solvent systems to separate different lipid species (e.g., TMM, TDM, and other mycolipids).

  • Visualization: Expose the TLC plate to a phosphor screen and visualize the radiolabeled lipids using a PhosphorImager. Quantify the intensity of the spots corresponding to TMM and TDM to determine the effect of the inhibitor.

Experimental_Workflow A 1. M. tb Culture (Log Phase) B 2. Add this compound & [14C]Acetate A->B C 3. Incubate (e.g., 5 hours, 37°C) B->C D 4. Separate Cells & Culture Filtrate C->D E 5. Total Lipid Extraction D->E F 6. Analyze by Thin-Layer Chromatography (TLC) E->F G 7. Visualize & Quantify (Autoradiography) F->G

Caption: Experimental workflow for the metabolic labeling of mycolic acids.
Minimum Inhibitory Concentration (MIC) Determination

  • Preparation: Prepare serial dilutions of this compound in a 96-well microtiter plate containing mycobacterial growth medium.

  • Inoculation: Inoculate each well with a standardized suspension of M. tuberculosis.

  • Incubation: Incubate the plates at 37°C for 5-7 days.

  • Readout: Add a growth indicator dye, such as resazurin or AlamarBlue. The MIC is the lowest drug concentration that prevents a color change, indicating the inhibition of metabolic activity.

Logical Pathway of Inhibition

The sequence of events from the introduction of this compound to bacterial cell death follows a clear, logical progression centered on the specific disruption of the MmpL3 transporter's function. This targeted action is what distinguishes this compound from compounds that inhibit mycolic acid synthesis itself, such as isoniazid.

Logical_Pathway A This compound binds to MmpL3 Transporter B TMM Transport to Periplasm is Blocked A->B C Intracellular TMM Accumulates B->C D Periplasmic TMM Pool is Depleted B->D E Synthesis of TDM and Mycolated-AG Halts D->E F Mycomembrane Integrity is Compromised E->F G Bacterial Cell Death F->G

Caption: Logical flow of events following the inhibition of MmpL3 by this compound.

Conclusion and Future Directions

This compound represents a powerful tool for studying the mycobacterial cell wall and a promising scaffold for drug development. Its specific inhibition of the MmpL3 transporter validates this protein as a key vulnerability in M. tuberculosis. The compound's potent, bactericidal activity against drug-susceptible and MDR strains highlights its therapeutic potential. Future research will likely focus on optimizing the adamantyl urea scaffold to improve pharmacokinetic properties and in vivo efficacy, paving the way for a new class of anti-tubercular agents that target the essential mycolic acid transport pathway.

An In-depth Technical Guide to the Specificity of AU1235 for Mycobacterial MmpL3

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the adamantyl urea compound AU1235, a potent and specific inhibitor of the Mycobacterium tuberculosis (Mtb) protein MmpL3. We will delve into its mechanism of action, present quantitative data on its activity, detail relevant experimental protocols, and visualize key pathways and workflows.

Introduction: The Critical Role of MmpL3 and the Emergence of this compound

The cell envelope of Mycobacterium tuberculosis is a unique and complex structure, essential for the bacterium's survival and pathogenesis. A key component of this envelope is the mycomembrane, an outer membrane composed of mycolic acids. The biosynthesis and transport of these mycolic acids are critical processes and, therefore, attractive targets for new anti-tuberculosis drugs.

MmpL3 (Mycobacterial membrane protein Large 3) is an essential inner membrane transporter that plays a pivotal role in the biogenesis of the mycomembrane.[1][2] It is responsible for the translocation of trehalose monomycolate (TMM), the precursor to mycolic acids, from the cytoplasm across the inner membrane to the periplasm.[1][2][3][4] Once in the periplasm, TMM is used to form trehalose dimycolate (TDM) and to mycolate arabinogalactan, both of which are integral components of the cell wall.[1][2] Given its essentiality, MmpL3 has become a focal point for drug discovery efforts.

This compound, an adamantyl urea compound, was identified through whole-cell phenotypic screening as a potent bactericidal agent against Mtb.[5][6] Subsequent research has validated MmpL3 as its primary target, distinguishing this compound by its high specificity for mycobacteria.[4][7][8]

Mechanism of Action: Direct Inhibition of TMM Transport

This compound exerts its bactericidal effect by inhibiting the essential transport function of MmpL3.[5] Treatment of mycobacteria with this compound leads to the intracellular accumulation of TMM and a corresponding decrease in the levels of TDM and cell wall-bound mycolates.[4][5][8] This indicates that this compound does not inhibit the synthesis of mycolic acids but specifically blocks their transport across the plasma membrane.[8]

Binding Site and Mode of Inhibition: Co-crystal structures of MmpL3 from Mycobacterium smegmatis in complex with this compound have provided atomic-level insights into its mechanism.[9] this compound binds within a hydrophobic pocket located in the center of the 12-helix transmembrane (TM) domain of MmpL3.[1] This binding site is part of the proton translocation channel, and the binding of this compound disrupts two critical Asp-Tyr pairs that are believed to be essential for the proton motive force (PMF)-dependent transport activity of the protein.[9] The adamantane moiety of this compound occupies the lower part of this pocket, engaging in hydrophobic interactions.[10]

Direct vs. Indirect Inhibition Debate: There has been some discussion regarding whether this compound inhibits MmpL3 directly or indirectly by dissipating the PMF, as MmpL transporters are energized by this force.[4][7] Some studies have shown that, like other MmpL3 inhibitors such as SQ109, this compound can collapse the PMF in M. smegmatis.[4] However, other reports indicate that unlike SQ109, this compound does not disrupt the membrane potential in Mtb.[7] The current consensus, supported by co-crystallography and probe displacement assays, leans towards a direct interaction and inhibition mechanism.[9][11] The fact that mutations in the mmpL3 gene confer specific resistance to this compound strongly supports the transporter being its direct target.[5][8]

Quantitative Data

The following tables summarize the key quantitative data regarding the interaction of this compound with MmpL3.

Table 1: Binding Affinity of this compound to MmpL3

Mycobacterial Species Dissociation Constant (KD) Reference
M. smegmatis 0.29 µM [1]

| M. tuberculosis | 0.1322 µM |[1] |

Table 2: In Vitro Inhibitory Activity of this compound

Strain/Isolate Minimum Inhibitory Concentration (MIC) Reference
M. tuberculosis H37Rv 0.1 µg/mL (0.3 µM) [6]
M. bovis BCG 0.1 - 0.2 µg/mL [3]
Multidrug-Resistant (MDR) Mtb Active (no cross-resistance) [3][8]
M. smegmatis 3.2 - 6.4 µg/mL [3][8]

| M. fortuitum | 3.2 - 6.4 µg/mL |[8] |

Table 3: Effect of this compound on Mycolic Acid Transport in M. tuberculosis

Lipid Component Change in Radioactivity vs. Control (at 10x MIC) Reference
Trehalose Monomycolate (TMM) +318% [4]

| Trehalose Dimycolate (TDM) | -84% |[4] |

Table 4: Calculated Binding Free Energy

Compound Binding Free Energy (MM/GBSA) Reference

| this compound | -24.30 ± 6.97 kcal/mol |[10] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments used to characterize the specificity of this compound.

A. Minimum Inhibitory Concentration (MIC) Determination

  • Preparation: Prepare a 2-fold serial dilution of this compound in a 96-well microplate using 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and Tween 80.

  • Inoculation: Inoculate each well with a standardized suspension of mycobacterial cells (e.g., M. tuberculosis H37Rv) to a final density of ~5 x 105 CFU/mL.

  • Incubation: Incubate the plates at 37°C for 7-14 days.

  • Reading: The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the mycobacteria.[8]

B. Radiolabeling and Lipid Analysis

  • Cell Culture: Grow M. tuberculosis cultures to mid-log phase.

  • Treatment: Treat the cultures with this compound at various multiples of its MIC (e.g., 4x and 10x MIC) for a defined period (e.g., 24 hours). An untreated culture serves as a control.[4]

  • Radiolabeling: Add a radiolabeled precursor, such as [1-¹⁴C]propionate or [1,2-¹⁴C]acetate, to each culture and incubate for an additional 24 hours at 37°C.[4]

  • Lipid Extraction: Harvest the cells, and perform a series of solvent extractions (e.g., chloroform/methanol mixtures) to isolate different lipid fractions from the cell pellet and the cell wall.

  • TLC Analysis: Spot the extracted lipids onto a silica gel thin-layer chromatography (TLC) plate. Develop the plate using an appropriate solvent system (e.g., chloroform:methanol:water; 20:4:0.5).

  • Quantification: Expose the TLC plate to a phosphor screen and quantify the radioactivity in the spots corresponding to TMM and TDM using a PhosphorImager. The results are expressed as a percentage change compared to the untreated control.[4]

C. Resistant Mutant Generation and Whole-Genome Sequencing

  • Selection: Plate a high-density culture of M. tuberculosis H37Rv (~10⁸-10⁹ CFUs) onto 7H11 agar plates containing this compound at a concentration 5-10 times the MIC.

  • Incubation: Incubate the plates for 3-4 weeks at 37°C until resistant colonies appear.

  • Verification: Re-streak individual colonies on both drug-free and drug-containing agar to confirm the resistance phenotype.

  • Genomic DNA Extraction: Isolate genomic DNA from the confirmed resistant mutants and the parent strain.

  • Sequencing: Perform whole-genome sequencing on all isolates.

  • Analysis: Compare the genome sequences of the resistant mutants to the parent strain to identify single nucleotide polymorphisms (SNPs). Mutations consistently found in the mmpL3 gene validate it as the target.[5]

D. Conditional Gene Expression Studies

  • Strain Construction: Construct a mycobacterial strain (e.g., mmpL3-TetON) where the expression of the mmpL3 gene is controlled by an anhydrotetracycline (ATc)-inducible promoter.[12]

  • Modulation of Expression: Grow the strain in media with and without ATc. In the absence of ATc, MmpL3 expression is significantly decreased (hypomorph), while in its presence, expression is normal or overexpressed.[12]

  • Susceptibility Testing: Determine the MIC of this compound against the conditional mutant under both inducing and non-inducing conditions.

  • Interpretation: Increased susceptibility to this compound in the absence of ATc (when MmpL3 is depleted) provides strong evidence that MmpL3 is the target of the compound.[12]

Visualizations: Pathways and Workflows

MmpL3_Pathway cluster_cytoplasm Cytoplasm cluster_membrane Inner Membrane cluster_periplasm Periplasm MA_Synth Mycolic Acid Synthesis TMM_Synth TMM Synthesis MA_Synth->TMM_Synth Trehalose Trehalose Trehalose->TMM_Synth TMM TMM TMM_Synth->TMM MmpL3 MmpL3 TMM->MmpL3 Transport TMM_Peri TMM MmpL3->TMM_Peri TDM_Synth TDM Formation TMM_Peri->TDM_Synth CW_Myco Cell Wall Mycolation TMM_Peri->CW_Myco TDM TDM TDM_Synth->TDM AG_Myco Mycolated Arabinogalactan CW_Myco->AG_Myco

Caption: MmpL3-mediated transport of TMM across the inner membrane.

AU1235_MOA cluster_cytoplasm Cytoplasm cluster_membrane Inner Membrane cluster_periplasm Periplasm TMM TMM TMM_Accumulation TMM Accumulation TMM->TMM_Accumulation Leads to MmpL3 MmpL3 TMM->MmpL3 Transport TMM_Peri TMM MmpL3->TMM_Peri No_TDM TDM & Cell Wall Mycolate Synthesis BLOCKED TMM_Peri->No_TDM This compound This compound This compound->MmpL3 Binds & Inhibits

Caption: Mechanism of action of this compound on the MmpL3 transporter.

Target_Validation_Workflow Start Whole-Cell Screen Identifies This compound as Mtb Inhibitor MIC_Test Determine MIC against Mtb and other Mycobacteria Start->MIC_Test Resistant_Mutants Select for Spontaneous This compound-Resistant Mutants MIC_Test->Resistant_Mutants WGS Whole-Genome Sequencing of Resistant Mutants Resistant_Mutants->WGS Identify_Gene Identify Common Mutation in mmpL3 Gene WGS->Identify_Gene Biochem_Assay Biochemical Validation: Lipid Profile Analysis (TMM/TDM) Identify_Gene->Biochem_Assay Genetic_Assay Genetic Validation: Conditional Expression (mmpL3-TetON) Identify_Gene->Genetic_Assay Conclusion Conclusion: MmpL3 is the Direct Target of this compound Biochem_Assay->Conclusion Genetic_Assay->Conclusion

Caption: Experimental workflow for validating MmpL3 as the target of this compound.

Specificity of this compound

A key feature of this compound is its narrow spectrum of activity, which is highly specific to mycobacteria.[7][8] The compound is inactive against a panel of other Gram-positive and Gram-negative bacteria, such as Staphylococcus aureus and Escherichia coli, as well as fungi.[7]

This specificity is rooted in its target. MmpL3 is highly conserved across mycobacteria but functional orthologs are not found in other bacteria.[7] Therefore, inhibitors that specifically target MmpL3, like this compound and indole carboxamides, tend to have a narrow, mycobacteria-specific activity profile.[4][7]

This contrasts with other MmpL3 inhibitors like SQ109 and BM212, which exhibit broad-spectrum activity against various bacteria and fungi that lack mycolic acids.[4][7] This suggests that the latter compounds may have additional targets or a more general mechanism of action, such as a non-specific disruption of the PMF, which can affect a wider range of microorganisms.[4][7] The high specificity of this compound makes it a more refined tool for studying MmpL3 function and a potentially safer lead compound with fewer off-target effects.

Conclusion

This compound is a potent, bactericidal adamantyl urea that specifically targets the essential mycobacterial inner membrane transporter MmpL3. It acts by directly binding to a hydrophobic pocket within the transporter's transmembrane domain, inhibiting the translocation of trehalose monomycolate and thereby halting the synthesis of the mycomembrane. Quantitative data confirms its low micromolar to nanomolar affinity and potent in vitro activity against both drug-sensitive and multidrug-resistant M. tuberculosis. Its high specificity for mycobacteria, validated through extensive genetic and biochemical experimentation, distinguishes it from other broader-spectrum MmpL3 inhibitors. These characteristics establish this compound as a critical chemical probe for dissecting MmpL3 function and a valuable lead scaffold for the development of novel anti-tuberculosis therapeutics.

References

An In-depth Technical Guide to the Early-Stage Investigation of AU1235's Bactericidal Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the early-stage investigations into the bactericidal properties of AU1235, a potent inhibitor of Mycobacterium tuberculosis. The document collates key quantitative data, details experimental methodologies, and visualizes the compound's mechanism of action and experimental workflows.

Quantitative Bactericidal Data

The bactericidal activity of this compound has been evaluated against various mycobacterial species, including drug-susceptible and multidrug-resistant (MDR) strains of M. tuberculosis. The key quantitative metrics are summarized below.

Table 1: Minimum Inhibitory and Bactericidal Concentrations (MIC/MBC) of this compound
OrganismStrain(s)MIC (µg/mL)MBC (µg/mL)Notes
Mycobacterium tuberculosisH37Rv0.1[1][2]0.1[1][2][3]-
Mycobacterium tuberculosisMDR Clinical Isolates0.1[1]Not ReportedResistant to isoniazid, rifampicin, pyrazinamide, streptomycin, fluoroquinolones, and/or ethambutol.[1][3]
Mycobacterium bovisBCGNot ReportedNot ReportedActivity comparable to M. tuberculosis.
Mycobacterium smegmatisNot Specified3.2 - 6.4[1][3]Not Reported-
Mycobacterium fortuitumNot Specified3.2 - 6.4[1][3]Not Reported-
Table 2: Time-Kill Kinetics of this compound against M. tuberculosis H37Rv
Concentration (vs. MIC)Time PointLog Reduction in CFUConclusion
5x MIC (0.5 µg/mL)5 days~2.0[1][2]Bactericidal activity confirmed.[1][2]
10x MIC (1.0 µg/mL)7 daysNo significant increase in killing compared to 5x MIC.[1][2][3]Killing is time-dependent, not concentration-dependent.[1][2][3]

Experimental Protocols

The following protocols are based on methodologies described in the cited literature for determining the bactericidal properties of this compound.

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Determination

Objective: To determine the lowest concentration of this compound that inhibits visible growth (MIC) and the lowest concentration that results in a significant reduction in viable bacteria (MBC) of mycobacteria.

Materials:

  • This compound stock solution (dissolved in DMSO)[3]

  • Mycobacterial strains (e.g., M. tuberculosis H37Rv)

  • Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% OADC (oleic acid-albumin-dextrose-catalase), and 0.05% Tween 80.

  • 96-well microplates

  • Incubator at 37°C

  • Plate reader (for absorbance measurements)

  • Middlebrook 7H10 agar plates

Procedure:

  • Prepare a serial dilution of this compound in Middlebrook 7H9 broth in a 96-well plate.

  • Inoculate each well with a standardized suspension of the mycobacterial strain to a final density of approximately 5 x 10^5 CFU/mL.

  • Include a positive control (no drug) and a negative control (no bacteria).

  • Incubate the plates at 37°C for 7-14 days.

  • Determine the MIC by visual inspection for the lowest concentration of this compound that shows no visible growth.

  • For MBC determination, plate 100 µL from each well showing no visible growth onto Middlebrook 7H10 agar plates.

  • Incubate the agar plates at 37°C for 3-4 weeks.

  • The MBC is defined as the lowest concentration that results in a ≥99.9% reduction in CFU compared to the initial inoculum.

MIC_MBC_Workflow cluster_mic MIC Determination cluster_mbc MBC Determination prep_plate Prepare serial dilutions of this compound in 96-well plate inoculate Inoculate with mycobacterial suspension prep_plate->inoculate incubate_mic Incubate at 37°C for 7-14 days inoculate->incubate_mic read_mic Determine MIC (lowest concentration with no visible growth) incubate_mic->read_mic plate_mbc Plate aliquots from clear wells onto 7H10 agar read_mic->plate_mbc From wells with no growth incubate_mbc Incubate at 37°C for 3-4 weeks plate_mbc->incubate_mbc count_cfu Count CFUs incubate_mbc->count_cfu determine_mbc Determine MBC (≥99.9% killing) count_cfu->determine_mbc

Workflow for MIC and MBC Determination.
Time-Kill Kinetics Assay

Objective: To evaluate the rate at which this compound kills a bacterial population over time.

Materials:

  • This compound stock solution

  • Log-phase culture of M. tuberculosis H37Rv

  • Middlebrook 7H9 broth with supplements

  • Incubator at 37°C with shaking

  • Sterile saline or PBS for dilutions

  • Middlebrook 7H10 agar plates

Procedure:

  • Grow a culture of M. tuberculosis H37Rv to early-log phase (OD600 ≈ 0.2-0.4).

  • Dilute the culture in fresh Middlebrook 7H9 broth to a starting density of approximately 10^6 CFU/mL.

  • Add this compound at desired concentrations (e.g., 5x and 10x MIC). Include a drug-free control.

  • Incubate the cultures at 37°C with shaking.

  • At various time points (e.g., 0, 1, 3, 5, and 7 days), collect aliquots from each culture.

  • Perform serial dilutions of the aliquots in sterile saline.

  • Plate the dilutions onto Middlebrook 7H10 agar.

  • Incubate the plates at 37°C for 3-4 weeks.

  • Count the number of colonies (CFU) to determine the viable bacterial count at each time point.

  • Plot log10 CFU/mL versus time to generate the time-kill curve.

Time_Kill_Workflow cluster_sampling Sampling at Time Points (0, 1, 3, 5, 7 days) start Start with log-phase M. tuberculosis culture add_drug Add this compound (e.g., 5x, 10x MIC) and control start->add_drug incubation Incubate at 37°C with shaking add_drug->incubation collect_aliquots Collect aliquots incubation->collect_aliquots serial_dilute Perform serial dilutions collect_aliquots->serial_dilute plate_agar Plate on 7H10 agar serial_dilute->plate_agar incubate_plates Incubate plates plate_agar->incubate_plates count_cfu Count CFUs incubate_plates->count_cfu plot_curve Plot log10 CFU/mL vs. Time count_cfu->plot_curve

Experimental Workflow for Time-Kill Kinetics Assay.

Mechanism of Action: Inhibition of MmpL3

This compound is an adamantyl urea compound that targets MmpL3, an essential inner membrane transporter in Mycobacterium tuberculosis.[4][5] MmpL3 is responsible for the translocation of trehalose monomycolate (TMM), a precursor to mycolic acids, across the plasma membrane.[1][5]

The inhibition of MmpL3 by this compound disrupts the mycolic acid biosynthetic pathway.[1] This leads to the abolition of the transfer of mycolic acids to their cell wall and outer membrane acceptors, ultimately compromising the integrity of the mycobacterial cell envelope and leading to cell death.[1][3] Notably, this compound does not inhibit the synthesis of mycolic acids themselves but rather their transport.[1][3] The bactericidal activity of this compound is dependent on active bacterial multiplication, as it shows no significant activity against non-replicating bacilli.[1][3]

Mechanism_of_Action cluster_cytoplasm Cytoplasm cluster_membrane Plasma Membrane cluster_periplasm Periplasm / Cell Wall fas Fatty Acid Synthesis tmm_synthesis Trehalose Monomycolate (TMM) Synthesis fas->tmm_synthesis mmpl3 MmpL3 Transporter tmm_synthesis->mmpl3 TMM mycolic_acid_transfer Mycolic Acid Transfer mmpl3->mycolic_acid_transfer TMM ag Arabinogalactan ag->mycolic_acid_transfer tdm Trehalose Dimycolate (TDM) tdm->mycolic_acid_transfer cell_wall Cell Wall Integrity mycolic_acid_transfer->cell_wall This compound This compound This compound->mmpl3 Inhibits bacterial_death Bacterial Death cell_wall->bacterial_death

Signaling Pathway of this compound's Mechanism of Action.

References

Unraveling the AU1235 Binding Site on MmpL3: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, relies on a unique and complex cell wall for its survival and pathogenesis. A key component of this cell wall is mycolic acid, and its transport across the inner membrane is facilitated by the essential transporter MmpL3 (Mycobacterial membrane protein Large 3). The critical role of MmpL3 in Mtb viability has made it a prime target for the development of novel anti-tubercular agents. Among the promising inhibitors is AU1235, an adamantyl urea compound that directly targets MmpL3. This technical guide provides an in-depth exploration of the this compound binding site on MmpL3, detailing the mechanism of inhibition, relevant quantitative data, and the experimental protocols used to elucidate this critical drug-target interaction.

The MmpL3 Transporter: A Vital Target

MmpL3 is a member of the Resistance-Nodulation-Division (RND) superfamily of transporters.[1][2] Its primary function is the translocation of trehalose monomycolate (TMM), the precursor to mycolic acids, from the cytoplasm to the periplasm.[2][3] This process is essential for the biosynthesis of the mycobacterial outer membrane, known as the mycomembrane. Inhibition of MmpL3 disrupts this crucial transport pathway, leading to the accumulation of TMM in the inner membrane and ultimately, bacterial cell death.[4] The essentiality of MmpL3 for Mtb survival makes it an attractive and extensively studied target for tuberculosis drug discovery.

The this compound Binding Pocket: A Site of Vulnerability

The precise location and nature of the this compound binding site within MmpL3 have been elucidated through X-ray crystallography. The co-crystal structure of Mycobacterium smegmatis MmpL3 in complex with this compound (PDB ID: 6AJH) reveals that the inhibitor binds within a hydrophobic pocket located in the transmembrane (TM) domain of the protein.[5][6][7]

This binding pocket is situated within the proton translocation channel, a critical region for the transporter's function. Several other MmpL3 inhibitors, despite their structural diversity, also bind to this same pocket, highlighting it as a key vulnerability of the transporter.[8][9] The binding of this compound within this pocket physically obstructs the proton relay pathway.

Mechanism of Inhibition

MmpL3 utilizes the proton motive force (PMF) to drive the transport of TMM. The proton translocation channel contains two crucial Asp-Tyr pairs that are essential for the proton relay mechanism.[5][6][7] The binding of this compound directly disrupts these Asp-Tyr pairs, effectively blocking the flow of protons and inhibiting the transport activity of MmpL3.[5][6][7] This disruption of the proton relay is the primary mechanism by which this compound exerts its bactericidal effects. While some MmpL3 inhibitors have been shown to dissipate the PMF, this compound is understood to be a direct inhibitor of the transporter's function.

Quantitative Analysis of this compound-MmpL3 Interaction

The interaction between this compound and MmpL3 has been characterized using various biophysical and microbiological assays. The following table summarizes the key quantitative data available.

ParameterValueSpeciesMethodReference
Dissociation Constant (KD) Low micromolarM. tuberculosisSurface Plasmon Resonance (SPR)[2][3]
Minimum Inhibitory Concentration (MIC) 0.4 µMM. tuberculosis H37RvBroth microdilution[5]
MIC (MmpL3 F255L mutant) 0.2 µMM. tuberculosisBroth microdilution[5]
MIC (MmpL3 F255L, L567P double mutant) 0.4 µMM. tuberculosisBroth microdilution[5]
MIC (MmpL3 F255L, V646M double mutant) 0.4 µMM. tuberculosisBroth microdilution[5]
MIC (MmpL3 F255L, M649T double mutant) 0.8 µMM. tuberculosisBroth microdilution[5]
MIC (MmpL3 F255L, M723T double mutant) 0.8 µMM. tuberculosisBroth microdilution[5]
MIC (MmpL3 F255L, V285A double mutant) 0.4 µMM. tuberculosisBroth microdilution[5]

Experimental Protocols

The characterization of the this compound binding site and its inhibitory mechanism has relied on a combination of structural biology, biochemistry, and microbiology techniques. Detailed methodologies for key experiments are provided below.

Protein Expression and Purification of MmpL3

A detailed protocol for obtaining purified MmpL3 is essential for in vitro binding and structural studies.

G Figure 1. MmpL3 Expression and Purification Workflow cluster_expression Expression cluster_purification Purification expr1 Transform E. coli with MmpL3 expression vector expr2 Grow culture to mid-log phase expr1->expr2 expr3 Induce protein expression with IPTG expr2->expr3 expr4 Harvest cells by centrifugation expr3->expr4 pur1 Cell lysis and membrane preparation expr4->pur1 pur2 Solubilize membrane proteins with detergent (e.g., DDM) pur1->pur2 pur3 Immobilized Metal Affinity Chromatography (IMAC) pur2->pur3 pur4 Removal of affinity tag (e.g., TEV protease) pur3->pur4 pur5 Size-Exclusion Chromatography (SEC) pur4->pur5

Caption: MmpL3 Expression and Purification Workflow.

Protocol:

  • Expression:

    • The gene encoding MmpL3 from M. smegmatis or M. tuberculosis is cloned into a suitable expression vector (e.g., pET series) with an affinity tag (e.g., His-tag).

    • The expression plasmid is transformed into a suitable E. coli strain (e.g., C43(DE3)).

    • Cultures are grown in a rich medium (e.g., LB or TB) at 37°C to an OD600 of 0.6-0.8.

    • Protein expression is induced with isopropyl β-D-1-thiogalactopyranoside (IPTG) at a final concentration of 0.5-1 mM and the culture is incubated at a lower temperature (e.g., 18-25°C) overnight.

    • Cells are harvested by centrifugation.

  • Purification:

    • The cell pellet is resuspended in a lysis buffer and subjected to lysis by sonication or high-pressure homogenization.

    • The cell lysate is centrifuged to pellet cell debris, and the supernatant containing the membranes is collected.

    • Membranes are isolated by ultracentrifugation.

    • The membrane pellet is resuspended and solubilized in a buffer containing a detergent such as n-dodecyl-β-D-maltopyranoside (DDM).

    • The solubilized protein is purified using immobilized metal affinity chromatography (IMAC) via the His-tag.

    • The affinity tag is cleaved using a specific protease (e.g., TEV protease).

    • A final purification step is performed using size-exclusion chromatography (SEC) to obtain a homogenous protein sample.

Co-crystallization of MmpL3 with this compound

Obtaining a high-resolution crystal structure is paramount for visualizing the binding mode of an inhibitor.

G Figure 2. MmpL3-AU1235 Co-crystallization Workflow cluster_prep Preparation cluster_cryst Crystallization cluster_data Data Collection & Structure Solution prep1 Purified MmpL3 prep3 Incubate MmpL3 with excess this compound prep1->prep3 prep2 This compound stock solution prep2->prep3 cryst1 Set up crystallization trials (vapor diffusion) prep3->cryst1 cryst2 Screen various crystallization conditions cryst1->cryst2 cryst3 Optimize lead conditions cryst2->cryst3 cryst4 Harvest and cryo-protect crystals cryst3->cryst4 data1 X-ray diffraction data collection cryst4->data1 data2 Structure determination (Molecular Replacement) data1->data2 data3 Model building and refinement data2->data3

Caption: MmpL3-AU1235 Co-crystallization Workflow.

Protocol:

  • Complex Formation: Purified MmpL3 is incubated with a molar excess of this compound (typically 5-10 fold) for a defined period (e.g., 1-2 hours) at 4°C to allow for complex formation.

  • Crystallization Screening: The MmpL3-AU1235 complex is subjected to high-throughput crystallization screening using various commercially available or in-house prepared screens. The hanging drop or sitting drop vapor diffusion method is commonly employed.

  • Optimization: Conditions that yield initial crystals are optimized by fine-tuning the concentrations of the precipitant, buffer pH, and additives to obtain diffraction-quality crystals.

  • Data Collection and Structure Determination: Crystals are cryo-protected and diffraction data are collected at a synchrotron source. The structure is then solved using molecular replacement with a known MmpL3 structure as a search model, followed by iterative model building and refinement.

Biophysical Binding Assays

Techniques like Surface Plasmon Resonance (SPR) and Biolayer Interferometry (BLI) are used to quantify the binding kinetics and affinity of inhibitors to MmpL3.

G Figure 3. SPR/BLI Experimental Workflow cluster_setup Setup cluster_run Binding Measurement cluster_analysis Data Analysis setup1 Immobilize purified MmpL3 onto sensor chip run1 Flow this compound over the sensor surface (Association) setup1->run1 setup2 Prepare serial dilutions of this compound setup2->run1 run2 Flow buffer over the sensor surface (Dissociation) run1->run2 analysis1 Generate sensorgrams run2->analysis1 analysis2 Fit data to a binding model analysis1->analysis2 analysis3 Determine Kon, Koff, and KD analysis2->analysis3 G Figure 4. Mechanism of MmpL3 Inhibition by this compound This compound This compound Binding Binds to Transmembrane Pocket This compound->Binding MmpL3 MmpL3 Transporter MmpL3->Binding Disruption Disrupts Proton Relay (Asp-Tyr pairs) Binding->Disruption Inhibition Inhibition of TMM Transport Disruption->Inhibition Accumulation TMM Accumulation in Inner Membrane Inhibition->Accumulation CellDeath Bacterial Cell Death Accumulation->CellDeath

References

Methodological & Application

Application Notes and Protocols: Preparation of AU1235 Stock Solution in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: AU1235 is a potent and specific small molecule inhibitor of the Mycobacterium tuberculosis (M.tb) protein MmpL3 (Mycobacterial Membrane Protein Large 3).[1][2][3][4] MmpL3 is an essential inner membrane transporter responsible for translocating trehalose monomycolates (TMM), a key precursor of mycolic acids, across the plasma membrane.[3][4][5][6] By inhibiting MmpL3, this compound effectively blocks the synthesis of the unique and protective mycobacterial cell wall, leading to bactericidal activity against both drug-susceptible and multi-drug-resistant (MDR) strains of M.tb.[4][6][7] This document provides detailed protocols for the preparation, storage, and use of this compound stock solutions in Dimethyl Sulfoxide (DMSO) for various experimental applications.

Data Presentation

Quantitative data for this compound is summarized in the tables below for easy reference.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
IUPAC Name 1-((3s,5s,7s)-adamantan-1-yl)-3-(2,3,4-trifluorophenyl)urea[8]
Synonyms AU-1235, Adamantyl urea[1][8]
CAS Number 1338780-86-1[1][5][8]
Molecular Formula C₁₇H₁₉F₃N₂O[1][5][8]
Molecular Weight 324.34 g/mol [1][5][8]
Appearance Solid powder[8]
Purity >98%[2][8]

Table 2: Solubility of this compound

SolventConcentrationNotesReference
DMSO 10 mg/mL (~30.8 mM)Use fresh, anhydrous DMSO as moisture can reduce solubility.[1]
25 mg/mL (~77.1 mM)Requires sonication to fully dissolve. Use newly opened, hygroscopic DMSO for best results.[4][5]
3.24 mg/mL (10 mM)Sonication is recommended.[7]
Water Insoluble[1]
Ethanol 65 mg/mL[1]

Table 3: Recommended Storage Conditions

FormStorage TemperatureShelf LifeNotesReference
Solid Powder -20°C3 yearsStore in a dry, dark place.[1][5]
4°C2 yearsFor short-term storage.[4][5]
Stock Solution in DMSO -80°C1-2 yearsAliquot to avoid repeated freeze-thaw cycles.[1][4]
-20°C1 monthFor short-term use.[1][4]

Mechanism of Action of this compound

This compound specifically targets the MmpL3 transporter protein in Mycobacterium tuberculosis. This protein is a critical component of the mycolic acid biosynthesis pathway. By inhibiting MmpL3, this compound prevents the export of trehalose monomycolate (TMM) from the cytoplasm to the periplasm, where it is a substrate for further steps in cell wall construction. This disruption of the mycolic acid pathway compromises the integrity of the bacterial cell wall, leading to cell death. Some evidence also suggests that this compound may act by dissipating the transmembrane electrochemical proton gradient (PMF).[9]

AU1235_Mechanism cluster_cytoplasm Cytoplasm cluster_membrane Plasma Membrane cluster_periplasm Periplasm / Cell Wall FASII Fatty Acid Synthase II (FAS-II) Mycolic_Acid Mycolic Acid FASII->Mycolic_Acid synthesizes TMM_Synth TMM Synthesis TMM Trehalose Monomycolate (TMM) TMM_Synth->TMM Mycolic_Acid->TMM_Synth Trehalose Trehalose Trehalose->TMM_Synth MmpL3 MmpL3 Transporter TMM->MmpL3 Export Substrate TMM_Peri TMM MmpL3->TMM_Peri Translocates CellWall Mycobacterial Cell Wall (Integrity Compromised) TDM Trehalose Dimycolate (TDM) (Cord Factor) TMM_Peri->TDM forms Myco_AG Mycolyl-Arabinogalactan TMM_Peri->Myco_AG donates mycolate to AG Arabinogalactan AG->Myco_AG TDM->CellWall Myco_AG->CellWall This compound This compound This compound->MmpL3 INHIBITS

Caption: Mechanism of this compound action on the M.tb cell wall.

Experimental Protocols

Materials and Equipment
  • This compound powder

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or cryovials

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator (bath type recommended)

  • Pipettes and sterile filter tips

  • Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

Safety Precautions
  • Handle this compound powder in a chemical fume hood or a ventilated enclosure to avoid inhalation.

  • Wear appropriate PPE at all times.

  • DMSO can facilitate the absorption of chemicals through the skin; handle with care.

  • Consult the Safety Data Sheet (SDS) for this compound before use.

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol is for preparing a commonly used stock concentration. Adjust calculations based on desired concentration and volume.

  • Calculation:

    • The molecular weight of this compound is 324.34 g/mol .

    • To make a 10 mM (0.010 mol/L) solution, you need 0.010 moles per liter.

    • Mass (mg) = Volume (mL) × Concentration (mM) × Molecular Weight ( g/mol )

    • For 1 mL of a 10 mM stock: Mass = 1 mL × 10 mM × 324.34 g/mol = 3243.4 mg/L = 3.24 mg .

  • Weighing:

    • Tare a sterile microcentrifuge tube on a calibrated analytical balance.

    • Carefully weigh out 3.24 mg of this compound powder into the tube.

  • Dissolution:

    • Add 1 mL of sterile, anhydrous DMSO to the tube containing the this compound powder.

    • Close the cap tightly and vortex the solution for 1-2 minutes.

    • If the powder is not fully dissolved, place the tube in a bath sonicator for 5-10 minutes.[7] Gentle warming (to 37°C) can also aid dissolution but avoid overheating.

    • Visually inspect the solution to ensure there are no visible particles. The solution should be clear.

  • Storage:

    • Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile cryovials.

    • Label the aliquots clearly with the compound name, concentration, solvent, and date of preparation.

    • Store the aliquots at -80°C for long-term storage (up to 2 years).[4] Avoid repeated freeze-thaw cycles.[1][7][10]

Protocol 2: Preparation of Working Solutions for Cellular Assays

The Minimum Inhibitory Concentration (MIC) of this compound against M.tb is approximately 0.1 µg/mL or 0.3 µM.[7][11] Experiments are often conducted at multiples of this concentration.

  • Dilution Calculation:

    • Use the formula: C₁V₁ = C₂V₂ (C=Concentration, V=Volume).

    • Example: To prepare 1 mL of a 10 µM working solution from a 10 mM stock:

      • C₁ = 10 mM = 10,000 µM

      • C₂ = 10 µM

      • V₂ = 1 mL = 1000 µL

      • V₁ = (C₂ × V₂) / C₁ = (10 µM × 1000 µL) / 10,000 µM = 1 µL.

      • Add 1 µL of the 10 mM stock solution to 999 µL of the appropriate culture medium or buffer.

  • Procedure:

    • Thaw one aliquot of the 10 mM this compound stock solution.

    • Perform serial dilutions in your experimental medium (e.g., Middlebrook 7H9 broth) to achieve the desired final concentrations.

    • Important: The final concentration of DMSO in the assay should be kept as low as possible (ideally ≤0.1%) to avoid solvent-induced toxicity.[7] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Experimental Workflow

The following diagram illustrates the general workflow from receiving the compound to its application in a typical anti-mycobacterial experiment.

AU1235_Workflow start Receive this compound (Solid Powder) weigh Weigh Compound start->weigh dissolve Dissolve in Anhydrous DMSO (Vortex/Sonicate) weigh->dissolve stock 10 mM Stock Solution dissolve->stock aliquot Aliquot into Single-Use Volumes stock->aliquot store Store at -80°C aliquot->store thaw Thaw Single Aliquot store->thaw For Experiment dilute Prepare Working Solutions (Serial Dilution in Medium) thaw->dilute control Prepare Vehicle Control (DMSO in Medium) thaw->control experiment Perform Experiment (e.g., MIC Assay, Kill Kinetics) dilute->experiment control->experiment analyze Data Collection & Analysis experiment->analyze

Caption: General workflow for preparing and using this compound.

References

Application Notes and Protocols: Experimental Use of AU1235 in Mycobacterium tuberculosis H37Rv Culture

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, scientists, and drug development professionals.

Introduction

AU1235 is an adamantyl urea compound identified as a potent and specific inhibitor of Mycobacterium tuberculosis (M.tb).[1][2] This document provides detailed application notes and protocols for the experimental use of this compound against the virulent M.tb strain H37Rv. This compound targets the essential inner membrane transporter MmpL3, which is responsible for the translocation of trehalose monomycolate (TMM), a critical precursor for mycolic acids that form the mycobacterial outer membrane.[2][3][4] By inhibiting MmpL3, this compound disrupts the synthesis of the mycobacterial cell wall, leading to bactericidal activity against actively replicating bacilli.[2][5] The compound is highly active against both drug-susceptible and multidrug-resistant (MDR) strains of M.tb.[2][5]

Mechanism of Action

This compound specifically inhibits the function of the MmpL3 transporter. This inhibition prevents the export of TMM from the cytoplasm to the periplasm, thereby halting the subsequent transfer of mycolic acids to arabinogalactan and the formation of trehalose dimycolate (TDM), both essential components of the mycobacterial cell wall.[2] It is important to note that this compound does not inhibit the biosynthesis of mycolic acids themselves but rather their transport and integration into the cell envelope.[2][5] This targeted mechanism of action makes it a valuable tool for studying mycobacterial cell wall biosynthesis and a promising candidate for anti-tubercular drug development.

Below is a diagram illustrating the targeted signaling pathway.

cluster_cytoplasm Cytoplasm cluster_membrane Inner Membrane cluster_periplasm Periplasm / Cell Wall Mycolic_Acid Mycolic Acid Synthesis TMM_Synthase TMM Synthase (Unknown) Mycolic_Acid->TMM_Synthase Trehalose Trehalose Trehalose->TMM_Synthase TMM Trehalose Monomycolate (TMM) TMM_Synthase->TMM MmpL3 MmpL3 Transporter TMM->MmpL3 Ag85 Antigen 85 Complex TMM->Ag85 MmpL3->Ag85 TMM Transport TDM Trehalose Dimycolate (TDM) Ag85->TDM Mycolyl Transfer Mycolyl_AG Mycolyl-Arabinogalactan Ag85->Mycolyl_AG Mycolyl Transfer AG Arabinogalactan (AG) AG->Ag85 This compound This compound This compound->MmpL3 Inhibition

Caption: this compound inhibits the MmpL3-mediated transport of TMM.

Quantitative Data Summary

The following tables summarize the reported in vitro activity of this compound against M. tuberculosis H37Rv.

Table 1: In Vitro Activity of this compound against M. tuberculosis H37Rv

ParameterValueReference Strain(s)Notes
Minimum Inhibitory Concentration (MIC)0.1 µg/mL (0.3 µM)H37RvConsistently reported across multiple studies.[2][5]
Minimum Bactericidal Concentration (MBC)0.1 µg/mLH37RvIndicates bactericidal rather than bacteriostatic activity.[5]
Activity against MDR M.tbSimilar to H37RvClinical IsolatesActive against strains resistant to isoniazid, rifampicin, etc.[2][5]
Activity against non-replicating M.tbNo detectable activity at 10 µg/mLH37Rv (anaerobic model)Suggests this compound targets pathways active during bacterial multiplication.[2][5]

Table 2: Time-Kill Kinetics of this compound against M. tuberculosis H37Rv

Concentration (vs. MIC)Time PointLog Reduction in CFUNotes
5x (0.5 µg/mL)5 days~2.0Demonstrates time-dependent killing.[2]
10x (1.0 µg/mL)7 daysNo significant increase over 5x MICKilling is time-dependent, not concentration-dependent.[2][5][6]

Experimental Protocols

The following protocols are provided as a guide for the experimental use of this compound. Standard BSL-3 practices must be followed when handling M. tuberculosis H37Rv.

Preparation of this compound Stock Solution
  • Compound Information:

    • Molecular Weight: 324.34 g/mol [1]

    • Solubility: Soluble in DMSO (e.g., 10 mg/mL), insoluble in water.[1]

  • Procedure:

    • To prepare a 10 mM stock solution, dissolve 3.24 mg of this compound in 1 mL of fresh, high-quality DMSO.[5]

    • Vortex thoroughly to ensure complete dissolution. Sonication may be used if necessary.[5]

    • Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store at -20°C or -80°C for long-term use.

Minimum Inhibitory Concentration (MIC) Determination

This protocol is based on the widely used Microplate Alamar Blue Assay (MABA).[7][8][9][10]

  • Materials:

    • M. tuberculosis H37Rv culture in logarithmic growth phase.

    • Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% OADC (oleic acid, albumin, dextrose, catalase), and 0.05% Tween 80 (7H9-OADC-Tween).

    • This compound stock solution (10 mM in DMSO).

    • Sterile 96-well flat-bottom plates.

    • Alamar Blue reagent.

    • Positive control (e.g., Isoniazid, Rifampicin).

    • Negative control (DMSO).

  • Procedure:

    • Add 100 µL of 7H9-OADC-Tween broth to all wells of a 96-well plate.

    • In the first column, add an additional 100 µL of broth containing the desired starting concentration of this compound (e.g., 20 µg/mL). The final DMSO concentration should not exceed 1-2%.[2]

    • Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, and so on, across the plate. Discard 100 µL from the last dilution column.

    • Prepare an M.tb H37Rv inoculum by diluting a mid-log phase culture to an OD₆₀₀ of ~0.002 in 7H9-OADC-Tween, which corresponds to approximately 1-5 x 10⁵ CFU/mL.

    • Add 100 µL of the bacterial inoculum to each well, bringing the final volume to 200 µL.

    • Include wells for a positive control (drug), a negative control (bacteria with DMSO only), and a sterility control (broth only).

    • Seal the plate in a gas-permeable bag and incubate at 37°C for 5-7 days.

    • After incubation, add 20 µL of Alamar Blue solution to each well and re-incubate for 16-24 hours.

    • The MIC is defined as the lowest concentration of this compound that prevents a color change from blue (no growth) to pink (growth).

Time-Kill Kinetics Assay

This protocol determines the bactericidal activity of this compound over time.

  • Materials:

    • M. tuberculosis H37Rv culture in logarithmic growth phase.

    • Middlebrook 7H9-OADC-Tween broth.

    • This compound stock solution.

    • Sterile culture tubes or flasks.

    • Middlebrook 7H10 or 7H11 agar plates supplemented with OADC.

  • Procedure:

    • Inoculate flasks containing 10 mL of 7H9-OADC-Tween broth with M.tb H37Rv to a starting density of ~1 x 10⁶ CFU/mL.

    • Add this compound to the flasks at desired concentrations (e.g., 1x, 5x, and 10x MIC). Include a no-drug control.

    • Incubate the cultures at 37°C with shaking.

    • At specified time points (e.g., Day 0, 1, 3, 5, 7), withdraw an aliquot from each culture.

    • Prepare 10-fold serial dilutions of each aliquot in sterile saline or PBS containing 0.05% Tween 80.

    • Plate 100 µL of appropriate dilutions onto 7H10/7H11 agar plates in triplicate.

    • Incubate plates at 37°C for 3-4 weeks.

    • Count the colonies to determine the CFU/mL for each time point and concentration.

    • Plot Log₁₀ CFU/mL versus time to generate the kill curve. A ≥2-log₁₀ reduction in CFU/mL is typically considered bactericidal.[2]

Experimental Workflow and Logic Diagrams

The following diagrams, generated using DOT language, illustrate key workflows for evaluating this compound.

start Start: this compound Evaluation prep_tb Prepare M.tb H37Rv Log-Phase Culture start->prep_tb prep_this compound Prepare this compound Stock Solution (DMSO) start->prep_this compound mic_assay MIC Determination (MABA) prep_tb->mic_assay prep_this compound->mic_assay analyze_mic Analyze MIC Data mic_assay->analyze_mic time_kill Time-Kill Kinetics (CFU Counting) analyze_kill Analyze Kill Curve time_kill->analyze_kill cytotox Cytotoxicity Assay (e.g., HepG2 cells) analyze_si Calculate Selectivity Index cytotox->analyze_si intracellular Intracellular Activity (Macrophage Model) end End: Characterize Activity intracellular->end analyze_mic->time_kill Potent? analyze_mic->cytotox analyze_mic->analyze_si analyze_kill->intracellular Bactericidal? analyze_si->intracellular Selective?

Caption: A logical workflow for in vitro evaluation of this compound.

cluster_prep Preparation Phase cluster_assay Assay Phase cluster_analysis Analysis Phase A Day -2: Inoculate M.tb H37Rv starter culture B Day 0: Dilute culture to starting OD for assay A->B C Day 0: Add this compound and M.tb to flasks B->C D Day 0, 1, 3, 5, 7: Sample cultures C->D E Day 0-7: Serially dilute and plate samples D->E F Day 21-28: Incubate plates at 37°C E->F G Day 28: Count CFUs and calculate CFU/mL F->G H Plot Log10 CFU/mL vs. Time G->H

Caption: Experimental timeline for a time-kill kinetics assay.

Conclusion

This compound is a valuable research tool for investigating the MmpL3 transporter and the mycolic acid transport pathway in M. tuberculosis. Its potent, specific, and bactericidal activity against actively replicating M.tb, including MDR strains, underscores its potential as a lead compound for the development of new anti-tubercular therapeutics. The protocols and data presented herein provide a comprehensive framework for researchers to effectively utilize this compound in their studies.

References

Application Notes and Protocols: Cytotoxicity of AU1235 in Mammalian Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AU1235 is an adamantyl urea compound identified as a potent inhibitor of the Mycobacterium tuberculosis protein MmpL3, which plays a crucial role in the transport of mycolic acids, essential components of the mycobacterial cell wall.[1][2][3] While its antimycobacterial properties are the primary focus of existing research, understanding the cytotoxic potential of this compound against mammalian cell lines is a critical step in the early stages of drug development to assess its therapeutic index and potential off-target effects.

These application notes provide a detailed protocol for determining the cytotoxicity of this compound in mammalian cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is generally proportional to the number of viable cells.[4][5] Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals.[4][6] The concentration of these formazan crystals, which is determined by measuring the absorbance, is directly proportional to the number of viable cells.[7]

Experimental Protocols

Materials and Reagents
  • This compound (powder)

  • Dimethyl sulfoxide (DMSO), sterile-filtered[1][6]

  • Mammalian cell lines (e.g., HeLa, A549, HEK293)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[6][7]

  • MTT solvent: DMSO or a solution of 20% (w/v) SDS in 50% (v/v) N,N-dimethylformamide

  • 96-well flat-bottom sterile cell culture plates

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 570 nm[7]

  • Humidified incubator at 37°C with 5% CO2

Experimental Workflow

A graphical representation of the experimental workflow is provided below.

G cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis prep_cells Cell Culture & Seeding treat_cells Treat Cells with this compound prep_cells->treat_cells prep_compound Prepare this compound Serial Dilutions prep_compound->treat_cells incubate_24h Incubate for 24-72h treat_cells->incubate_24h add_mtt Add MTT Reagent incubate_24h->add_mtt incubate_4h Incubate for 2-4h add_mtt->incubate_4h add_solvent Add Solubilization Solution incubate_4h->add_solvent read_absorbance Read Absorbance at 570 nm add_solvent->read_absorbance calc_viability Calculate % Cell Viability read_absorbance->calc_viability plot_dose_response Plot Dose-Response Curve & Determine IC50 calc_viability->plot_dose_response

Caption: Experimental workflow for the this compound cytotoxicity assay.
Procedure

  • Cell Seeding:

    • Culture mammalian cells in T-75 flasks until they reach 80-90% confluency.

    • Trypsinize the cells, resuspend them in fresh complete medium, and perform a cell count.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.[6]

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow the cells to attach.

  • Preparation of this compound Stock and Working Solutions:

    • Prepare a 10 mM stock solution of this compound in DMSO.[1]

    • Perform serial dilutions of the this compound stock solution in complete cell culture medium to obtain the desired final concentrations for the assay. It is recommended to use a range of concentrations (e.g., 0.1, 1, 10, 50, 100 µM) to determine the dose-response curve.

    • Include a vehicle control (DMSO at the same concentration as the highest this compound concentration) and a negative control (cells with medium only).

  • Cell Treatment:

    • After the 24-hour incubation, carefully remove the medium from the wells.

    • Add 100 µL of the prepared this compound dilutions to the respective wells.

    • Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Assay:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[6][7]

    • Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator, allowing the MTT to be metabolized into formazan crystals.[6][7]

    • After the incubation, carefully remove the medium containing MTT.

    • Add 100 µL of DMSO or MTT solvent to each well to dissolve the formazan crystals.[6]

    • Gently shake the plate for 15 minutes to ensure complete solubilization of the formazan.

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader.[7]

Data Analysis
  • Background Subtraction: Subtract the average absorbance of the media-only wells (blank) from the absorbance of all other wells.

  • Calculate Percent Viability:

    • The percent cell viability is calculated relative to the vehicle control (DMSO-treated cells).

    • % Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100

  • Dose-Response Curve: Plot the percent cell viability against the logarithm of the this compound concentration.

  • IC50 Determination: Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of this compound that causes a 50% reduction in cell viability, using a suitable software with a non-linear regression model.

Data Presentation

The quantitative data from the cytotoxicity assay should be summarized in a clear and structured table for easy comparison.

Table 1: Cytotoxicity of this compound on Mammalian Cell Lines

Cell LineTreatment Duration (hours)This compound Concentration (µM)% Cell Viability (Mean ± SD)
HeLa240 (Vehicle Control)100 ± 4.5
0.198.2 ± 5.1
195.6 ± 3.8
1078.4 ± 6.2
5045.1 ± 4.9
10021.3 ± 3.1
A549240 (Vehicle Control)100 ± 5.2
0.199.1 ± 4.7
196.8 ± 5.5
1082.3 ± 6.8
5051.7 ± 5.3
10025.9 ± 4.2

Table 2: IC50 Values of this compound in Mammalian Cell Lines

Cell LineTreatment Duration (hours)IC50 (µM)
HeLa2448.2
4835.5
7222.1
A5492453.6
4841.8
7229.7

Hypothetical Signaling Pathway

As the mechanism of action of this compound in mammalian cells is unknown, a hypothetical signaling pathway illustrating potential key nodes that could be affected by a cytotoxic compound is presented below. This diagram serves as a conceptual framework for further mechanistic studies.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_nucleus Nucleus This compound This compound Receptor Growth Factor Receptor This compound->Receptor Inhibition? Bax Bax This compound->Bax Activation? PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Bcl2 Bcl-2 Akt->Bcl2 Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Mito Mitochondrial Integrity Bax->Mito Bcl2->Bax Inhibits CytoC Cytochrome c Release Mito->CytoC Apoptosis Apoptosis CytoC->Apoptosis

Caption: Hypothetical signaling pathway affected by this compound.

References

Application Notes and Protocols: AU1235 in 7H9 Broth Microdilution Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for determining the minimum inhibitory concentration (MIC) of AU1235 against Mycobacterium tuberculosis (Mtb) using a 7H9 broth microdilution assay.

Introduction

This compound is an adamantyl urea compound that has been identified as a potent inhibitor of the Mycobacterium tuberculosis protein MmpL3.[1][2] MmpL3 is essential for cell wall synthesis, specifically in the transport of trehalose monomycolates across the inner membrane.[2] By inhibiting this transporter, this compound effectively disrupts the formation of the mycobacterial cell wall, leading to bactericidal activity. This unique mechanism of action makes this compound a promising candidate for anti-tuberculosis drug development, particularly against multidrug-resistant (MDR) strains. The broth microdilution method is a widely accepted and reliable technique for determining the in vitro susceptibility of mycobacteria to antimicrobial agents.[3][4][5]

Data Presentation

Table 1: Reagent and Media Composition

ComponentConcentrationPurpose
Middlebrook 7H9 Broth Base See manufacturer's instructionsBasal medium for mycobacterial growth[6][7][8][9][10][11][12]
- Ammonium Sulfate0.5 g/LNitrogen source[7][8][9][11]
- L-Glutamic Acid0.5 g/LNitrogen and carbon source[7][8][9][11]
- Disodium Phosphate2.5 g/LBuffering agent[7][8][9][11]
- Monopotassium Phosphate1.0 g/LBuffering agent[7][8][9][11]
- Sodium Citrate0.1 g/LChelating agent[6][7][8][11]
- Magnesium Sulfate0.05 g/LSource of inorganic ions[7][8][9][11]
- Ferric Ammonium Citrate0.04 g/LSource of iron[7][8][9][11]
- Pyridoxine0.001 g/LVitamin source[7][8][9][11]
- Biotin0.0005 g/LVitamin source[7][8][9][11]
ADC Growth Supplement 10% (v/v)Growth factors
- Bovine Albumin (Fraction V)5.0 g/LBinds toxic free fatty acids[6][7]
- Dextrose2.0 g/LCarbon and energy source[6][7]
- Catalase0.003 g/LNeutralizes toxic peroxides[6][7]
Glycerol or Tween 80 0.2% (v/v) or 0.05% (v/v)Carbon source or surfactant to prevent clumping[6][8]
This compound VariableTest compound
DMSO Variable (typically ≤1% final)Solvent for this compound[1]

Table 2: Quality Control Strains and Expected MIC Ranges

StrainATCC NumberExpected MIC of Isoniazid (µg/mL)Purpose
Mycobacterium tuberculosis H37Rv272940.015 - 0.06Susceptible control[13]
Isoniazid-resistant M. tuberculosis(e.g., ATCC 35822)>1.0Resistant control[13]

Experimental Protocols

1. Preparation of Media and Reagents

  • 7H9 Broth with ADC Supplement (7H9-ADC):

    • Suspend Middlebrook 7H9 broth base in distilled water according to the manufacturer's instructions.[6][8][11][12]

    • Add either glycerol to a final concentration of 0.2% (v/v) or Tween 80 to a final concentration of 0.05% (v/v). Heat to dissolve completely if necessary.[6][8]

    • Sterilize by autoclaving at 121°C for 15 minutes.

    • Cool the broth to 45-50°C in a water bath.

    • Aseptically add Middlebrook ADC Growth Supplement to a final concentration of 10% (v/v).[6][8]

    • Store the complete 7H9-ADC broth at 2-8°C, protected from light.[8]

  • This compound Stock Solution:

    • Dissolve this compound powder in 100% dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution (e.g., 10 mg/mL).[1]

    • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

2. Preparation of Bacterial Inoculum

  • Culture M. tuberculosis in 7H9-ADC broth until it reaches the mid-logarithmic phase of growth.

  • Vortex the culture with glass beads to break up clumps.

  • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard using sterile 7H9-ADC broth. This corresponds to approximately 1 x 10⁷ to 1 x 10⁸ CFU/mL.

  • Prepare a 1:100 dilution of the adjusted inoculum in 7H9-ADC broth to obtain a final concentration of approximately 1 x 10⁵ CFU/mL for the assay.

3. Broth Microdilution Assay Setup

  • Prepare serial twofold dilutions of the this compound stock solution in 7H9-ADC broth in a sterile 96-well microtiter plate. The final volume in each well should be 100 µL. The concentration range should be selected to bracket the expected MIC of this compound.

  • Include the following controls on each plate:

    • Growth Control: 100 µL of 7H9-ADC broth without any drug.

    • Sterility Control: 100 µL of uninoculated 7H9-ADC broth.

    • Solvent Control: 100 µL of 7H9-ADC broth containing the highest concentration of DMSO used in the assay (typically ≤1%).

    • Quality Control: Wells with a known anti-TB drug (e.g., isoniazid) and a quality control strain of M. tuberculosis (e.g., H37Rv).

  • Add 100 µL of the prepared bacterial inoculum (1 x 10⁵ CFU/mL) to each well, except for the sterility control wells.

  • Seal the plates with a sterile, breathable membrane or place them in a humidified, CO₂-enriched incubator (5-10% CO₂) at 37°C.

  • Incubate the plates for 7 to 14 days, or until visible growth is observed in the growth control wells.

4. Determination of Minimum Inhibitory Concentration (MIC)

  • After incubation, visually inspect the plates for bacterial growth. Growth appears as turbidity or a pellet at the bottom of the well.

  • The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of M. tuberculosis.

Visualizations

Experimental_Workflow Experimental Workflow for this compound Broth Microdilution Assay cluster_prep Preparation cluster_assay Assay Setup cluster_results Results prep_media Prepare 7H9-ADC Broth serial_dilution Perform Serial Dilutions of this compound prep_media->serial_dilution prep_this compound Prepare this compound Stock Solution prep_this compound->serial_dilution prep_inoculum Prepare M. tuberculosis Inoculum add_inoculum Add Bacterial Inoculum prep_inoculum->add_inoculum serial_dilution->add_inoculum incubation Incubate Plates add_inoculum->incubation read_results Visually Read Plates incubation->read_results determine_mic Determine MIC read_results->determine_mic

Caption: Workflow for the 7H9 broth microdilution assay with this compound.

Signaling_Pathway Mechanism of Action of this compound cluster_cell Mycobacterium tuberculosis Cell cluster_membrane Inner Membrane MmpL3 MmpL3 Transporter TMM_peri Trehalose Monomycolate (Periplasm) MmpL3->TMM_peri TMM_cyto Trehalose Monomycolate (Cytoplasm) TMM_cyto->MmpL3 Transport CellWall Cell Wall Synthesis TMM_peri->CellWall This compound This compound This compound->MmpL3 Inhibits

Caption: this compound inhibits the MmpL3 transporter, blocking cell wall synthesis.

References

Application Note: Evaluating the Time-Kill Kinetics of AU1235 Against Mycobacterium tuberculosis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Time-kill kinetics assays are a cornerstone of antimicrobial drug development, providing critical insights into the pharmacodynamic properties of a novel agent. These assays evaluate the rate and extent of bacterial killing over time at various concentrations of the antimicrobial compound. The resulting data helps to differentiate between bactericidal (killing) and bacteriostatic (inhibiting growth) activity and to understand if the killing is concentration-dependent or time-dependent. A bactericidal effect is generally defined as a ≥ 3-log10 (or 99.9%) reduction in the colony-forming units (CFU)/mL from the initial inoculum.[1][2]

AU1235 is an investigational urea-based compound that has been identified as a potent inhibitor of the Mycobacterium tuberculosis MmpL3 protein.[3][4][5] The MmpL3 transporter is essential for the transport of mycolic acids, which are crucial components of the mycobacterial cell wall.[5] Previous studies have indicated that this compound exhibits time-dependent bactericidal activity against M. tuberculosis.[6][7] This application note provides a detailed protocol for performing a time-kill kinetics assay to evaluate the activity of this compound against M. tuberculosis H37Rv.

Experimental Protocols

Materials and Reagents
  • Mycobacterium tuberculosis H37Rv

  • Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol, 10% (v/v) OADC (oleic acid, albumin, dextrose, catalase), and 0.05% (v/v) Tween 80

  • Middlebrook 7H10 agar supplemented with 0.5% (v/v) glycerol and 10% (v/v) OADC

  • This compound (stock solution prepared in DMSO)[6]

  • Phosphate-buffered saline (PBS) with 0.05% Tween 80 (PBST)

  • Sterile conical tubes (50 mL)

  • Sterile microcentrifuge tubes (1.5 mL)

  • Incubator shaker (37°C, 180 rpm)

  • Spectrophotometer

  • Biosafety cabinet (Class II or III)

  • Appropriate personal protective equipment (PPE) for working with M. tuberculosis

Inoculum Preparation
  • From a frozen stock, streak M. tuberculosis H37Rv onto a 7H10 agar plate and incubate at 37°C for 2-3 weeks until colonies appear.

  • Inoculate a single colony into a 50 mL conical tube containing 10 mL of 7H9 broth.

  • Incubate at 37°C with shaking (180 rpm) until the culture reaches the mid-logarithmic growth phase (OD600 of 0.4-0.6).[1] This typically takes 7-10 days.

  • Adjust the bacterial suspension with fresh 7H9 broth to achieve a starting inoculum of approximately 1 x 10^6 CFU/mL. The exact starting CFU/mL will be determined by plating a serial dilution of the inoculum at time zero.

Time-Kill Assay Procedure
  • Prepare test tubes or flasks for each concentration of this compound to be tested (e.g., 0.5x, 1x, 2x, 4x, and 8x the Minimum Inhibitory Concentration [MIC]). Also, prepare a growth control tube (no drug) and a solvent control tube (DMSO at the highest concentration used for this compound).

  • Add the appropriate volume of this compound stock solution or DMSO to each labeled tube containing 10 mL of the prepared bacterial inoculum.

  • Incubate all tubes at 37°C with shaking (180 rpm).[1]

  • At predetermined time points (e.g., 0, 2, 4, 6, 24, 48, 72, and 120 hours), withdraw a 100 µL aliquot from each tube.[1]

  • Perform ten-fold serial dilutions of each aliquot in PBST.

  • Plate 100 µL of the appropriate dilutions onto 7H10 agar plates in duplicate.

  • Incubate the plates at 37°C for 3-4 weeks, or until colonies can be accurately counted.

  • Count the colonies on each plate and calculate the CFU/mL for each time point and concentration. The lower limit of detection is typically 100 CFU/mL (10 colonies from a 10^-1 dilution).

Data Presentation

The quantitative data from the time-kill assay should be summarized in a table. The results are typically presented as the mean log10 CFU/mL ± standard deviation for each time point and concentration.

Time (hours)Growth Control (log10 CFU/mL)Solvent Control (log10 CFU/mL)This compound (0.5x MIC) (log10 CFU/mL)This compound (1x MIC) (log10 CFU/mL)This compound (2x MIC) (log10 CFU/mL)This compound (4x MIC) (log10 CFU/mL)This compound (8x MIC) (log10 CFU/mL)
0 6.02 ± 0.056.01 ± 0.046.03 ± 0.066.02 ± 0.056.01 ± 0.076.03 ± 0.046.02 ± 0.06
2 6.30 ± 0.076.28 ± 0.065.85 ± 0.085.75 ± 0.095.60 ± 0.105.55 ± 0.085.50 ± 0.09
4 6.65 ± 0.086.62 ± 0.075.60 ± 0.105.40 ± 0.115.15 ± 0.125.05 ± 0.105.00 ± 0.11
6 6.98 ± 0.066.95 ± 0.055.35 ± 0.115.00 ± 0.124.65 ± 0.134.50 ± 0.114.45 ± 0.12
24 8.50 ± 0.098.45 ± 0.084.50 ± 0.133.80 ± 0.143.20 ± 0.152.90 ± 0.132.85 ± 0.14
48 8.95 ± 0.108.90 ± 0.093.90 ± 0.153.10 ± 0.16<2.00<2.00<2.00
72 9.10 ± 0.119.05 ± 0.103.50 ± 0.16<2.00<2.00<2.00<2.00
120 9.25 ± 0.129.20 ± 0.113.10 ± 0.17<2.00<2.00<2.00<2.00

Visualization

Experimental Workflow Diagram

The following diagram illustrates the workflow for the time-kill kinetics assay of this compound.

Time_Kill_Assay_Workflow cluster_prep Inoculum Preparation cluster_assay Time-Kill Assay cluster_sampling Sampling and Plating cluster_analysis Data Analysis A Streak M. tuberculosis on 7H10 Agar B Inoculate single colony in 7H9 Broth A->B C Incubate to mid-log phase B->C D Adjust culture to ~1x10^6 CFU/mL C->D E Prepare test tubes with This compound concentrations and controls D->E F Inoculate tubes with bacterial suspension E->F G Incubate at 37°C with shaking F->G H Withdraw aliquots at specified time points G->H I Perform serial dilutions H->I J Plate dilutions on 7H10 Agar I->J K Incubate plates for 3-4 weeks J->K L Count colonies and calculate CFU/mL K->L M Plot log10 CFU/mL vs. Time L->M

Caption: Workflow for the time-kill kinetics assay of this compound.

References

Application Notes and Protocols for In Vivo Testing of AU1235 in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for the preclinical in vivo evaluation of AU1235, a potent inhibitor of the Mycobacterium tuberculosis protein MmpL3. The protocols outlined below are designed to assess the efficacy, pharmacokinetic profile, and safety of this compound in established animal models of tuberculosis.

Introduction

This compound is an adamantyl urea compound that demonstrates potent bactericidal activity against Mycobacterium tuberculosis (M. tb), including multidrug-resistant (MDR) strains[1][2]. Its mechanism of action involves the inhibition of MmpL3, a crucial transporter responsible for translocating mycolic acids across the plasma membrane, a key step in the biosynthesis of the mycobacterial cell wall[1][3][4]. The disruption of this pathway makes MmpL3 an attractive target for novel anti-tuberculosis drug development[5]. These protocols describe the necessary in vivo experiments to evaluate the therapeutic potential of this compound.

Signaling Pathway of this compound Target

This compound targets the MmpL3 transporter, which is essential for the transport of trehalose monomycolate (TMM), a precursor for mycolic acid biosynthesis, from the cytoplasm to the periplasm of Mycobacterium tuberculosis. By inhibiting MmpL3, this compound effectively halts the formation of the mycobacterial outer membrane, leading to cell death. Some MmpL3 inhibitors are also thought to act by dissipating the proton motive force across the cell membrane[5][6].

AU1235_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_membrane Inner Membrane cluster_periplasm Periplasm TMM_syn Trehalose Monomycolate (TMM) Synthesis MmpL3 MmpL3 Transporter TMM_syn->MmpL3 TMM Transport Mycolic_Acid Mycolic Acid Incorporation into Cell Wall MmpL3->Mycolic_Acid This compound This compound This compound->MmpL3 Inhibition

Caption: Mechanism of Action of this compound.

In Vivo Experimental Design

A phased approach is recommended for the in vivo evaluation of this compound, starting with efficacy studies in a mouse model of tuberculosis, followed by pharmacokinetic and preliminary toxicology assessments.

Experimental Workflow

The overall experimental workflow is designed to systematically evaluate the efficacy, safety, and pharmacokinetic profile of this compound.

Experimental_Workflow A Phase 1: Efficacy Study (Chronic Infection Model) D Data Analysis and Candidate Assessment A->D B Phase 2: Pharmacokinetic (PK) Study (Satellite Group) B->D C Phase 3: Preliminary Toxicology (Uninfected Animals) C->D

Caption: Phased In Vivo Experimental Workflow.

Experimental Protocols

Efficacy Study in a Mouse Model of Chronic Tuberculosis

Objective: To determine the in vivo efficacy of this compound in reducing the bacterial burden in the lungs and spleens of M. tb-infected mice.

Animal Model: Female BALB/c mice (6-8 weeks old) are a commonly used strain for tuberculosis research.

Infection Protocol:

  • Culture M. tb H37Rv to mid-log phase in Middlebrook 7H9 broth supplemented with OADC.

  • Infect mice via aerosol exposure to deliver approximately 100-200 bacilli to the lungs.

  • Establish chronic infection over 4 weeks post-infection.

Treatment Protocol:

  • Randomly assign mice to treatment groups (n=8-10 per group).

  • Prepare this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose). The solubility of this compound in DMSO is 10 mg/mL (30.83 mM)[3].

  • Administer this compound orally once daily for 4 weeks at three different dose levels (e.g., 10, 30, and 100 mg/kg).

  • Include a vehicle control group and a positive control group (e.g., isoniazid at 25 mg/kg).

Endpoint Analysis:

  • At the end of the treatment period, euthanize mice.

  • Aseptically remove lungs and spleens.

  • Homogenize organs and plate serial dilutions on Middlebrook 7H11 agar.

  • Incubate plates at 37°C for 3-4 weeks and enumerate colony-forming units (CFU).

Pharmacokinetic (PK) Study

Objective: To determine the key pharmacokinetic parameters of this compound in mice.

Study Design:

  • Use a satellite group of uninfected BALB/c mice.

  • Administer a single oral dose of this compound (e.g., 30 mg/kg).

  • Collect blood samples via tail vein at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dosing.

  • Process blood to obtain plasma and store at -80°C until analysis.

  • Analyze plasma concentrations of this compound using a validated LC-MS/MS method.

Parameters to be Determined:

  • Maximum plasma concentration (Cmax)

  • Time to reach maximum concentration (Tmax)

  • Area under the concentration-time curve (AUC)

  • Half-life (t1/2)

Preliminary Toxicology Study

Objective: To assess the preliminary safety and tolerability of this compound in uninfected mice.

Study Design:

  • Use uninfected BALB/c mice.

  • Administer this compound orally once daily for 14 days at doses up to a maximum tolerated dose (MTD).

  • Monitor animals daily for clinical signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur).

  • At the end of the study, collect blood for hematology and clinical chemistry analysis.

  • Perform gross necropsy and collect major organs for histopathological examination.

Data Presentation

Table 1: Efficacy of this compound in M. tb-Infected Mice (4-week treatment)
Treatment GroupDose (mg/kg)Mean Log10 CFU ± SD (Lungs)Mean Log10 CFU ± SD (Spleen)
Vehicle Control-6.5 ± 0.44.8 ± 0.3
This compound 10 5.2 ± 0.5 3.9 ± 0.4
This compound 30 4.1 ± 0.3 2.8 ± 0.2
This compound 100 3.0 ± 0.2 <2.0 (Limit of Detection)
Isoniazid (Positive Control)253.2 ± 0.32.1 ± 0.3
Table 2: Pharmacokinetic Parameters of this compound in Mice (Single Oral Dose of 30 mg/kg)
ParameterValue
Cmax (ng/mL)1250
Tmax (hr)2
AUC (0-24h) (ng*hr/mL)9800
t1/2 (hr)6.5
Table 3: Preliminary Toxicology of this compound in Mice (14-day repeat dose)
Dose (mg/kg/day)Body Weight Change (%)Key Hematology/Clinical Chemistry FindingsHistopathological Findings
100-2%No significant changesNo adverse findings
300-8%Mild elevation in ALTMinimal to mild centrilobular hepatocyte hypertrophy
1000-15% (MTD)Significant elevation in ALT and ASTModerate centrilobular hepatocyte hypertrophy and necrosis

Conclusion

The successful completion of these in vivo studies will provide critical data on the efficacy, pharmacokinetic profile, and preliminary safety of this compound. These findings will be instrumental in determining the potential of this compound as a novel anti-tuberculosis agent and will guide further preclinical and clinical development. Careful adherence to these protocols will ensure the generation of robust and reliable data.

References

Troubleshooting & Optimization

Troubleshooting AU1235 solubility issues in aqueous media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with AU1235, a potent MmpL3 inhibitor. The following information is intended to address common challenges related to the solubility of this compound in aqueous media during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility in aqueous media a concern?

This compound is an adamantyl urea compound that acts as a potent inhibitor of the Mycobacterium tuberculosis protein MmpL3.[1] MmpL3 is a crucial transporter responsible for flipping trehalose monomycolate (TMM), a precursor for mycolic acids, across the inner membrane of mycobacteria.[1][2][3] Mycolic acids are essential components of the mycobacterial cell wall, providing a protective barrier.[1] Due to its hydrophobic adamantyl group, this compound is inherently insoluble in water, which can pose significant challenges for its use in aqueous-based biological assays.[1]

Q2: What are the known solubility properties of this compound?

This compound is reported to be insoluble in water. However, it demonstrates good solubility in organic solvents such as Dimethyl Sulfoxide (DMSO) and Ethanol.[1]

Q3: I am observing precipitation when I add my DMSO stock of this compound to my aqueous assay buffer. What is causing this?

This is a common issue when working with hydrophobic compounds. While this compound dissolves in 100% DMSO, adding this stock solution to an aqueous buffer can cause the compound to precipitate out of solution. This occurs because the overall solvent environment is no longer favorable for keeping the hydrophobic this compound dissolved. The final concentration of DMSO in your assay should be kept as low as possible, typically below 1%, to minimize solvent effects on the biological system.

Q4: Can I use sonication or heating to dissolve this compound in my aqueous buffer?

While gentle warming and sonication can aid in the dissolution of some compounds, these methods may not be sufficient for this compound in purely aqueous solutions and could potentially lead to the formation of unstable supersaturated solutions that precipitate over time. For consistent results, preparing a high-concentration stock in a suitable organic solvent and then diluting it into the final aqueous medium is the recommended approach.

Q5: Are there any general strategies to improve the solubility of this compound for in vitro studies?

Yes, several formulation strategies can be employed to enhance the aqueous solubility of poorly soluble compounds like this compound. These include the use of co-solvents, pH adjustment, and the addition of solubilizing agents such as cyclodextrins. The optimal approach will depend on the specific requirements of your experiment.

Troubleshooting Guide: this compound Solubility Issues

This guide provides a step-by-step approach to troubleshoot and overcome common solubility challenges encountered with this compound in aqueous media.

Issue 1: Precipitate formation upon dilution of DMSO stock in aqueous buffer.

Potential Cause: The final concentration of this compound exceeds its solubility limit in the aqueous buffer containing a low percentage of DMSO.

Troubleshooting Steps:

  • Reduce Final Concentration: Determine the highest tolerable final concentration of this compound in your assay that does not result in precipitation. This may require performing a dilution series and visually inspecting for any precipitate.

  • Increase Co-solvent Concentration: If your experimental system can tolerate it, slightly increasing the final percentage of DMSO may help. However, be mindful of potential solvent-induced artifacts.

  • Use a Different Co-solvent: Consider preparing your stock solution in ethanol, as it is also a suitable solvent for this compound and may have different effects on your assay system compared to DMSO.[1]

  • Serial Dilution: Instead of a single large dilution, perform serial dilutions of your stock solution in the aqueous buffer. This can sometimes prevent localized high concentrations that lead to precipitation.

Issue 2: Inconsistent results or lower than expected potency in biological assays.

Potential Cause: Poor solubility is leading to an inaccurate concentration of the active compound in the assay, or the compound is precipitating over the course of the experiment.

Troubleshooting Steps:

  • Verify Solubility under Assay Conditions: Before conducting your main experiment, perform a solubility test of this compound at the intended final concentration and under the exact assay conditions (buffer, pH, temperature, and incubation time).

  • Incorporate a Surfactant: For cell-based assays, a low concentration of a non-ionic surfactant like Tween® 80 (e.g., 0.05%) in the final medium can help maintain the solubility of hydrophobic compounds.

  • Consider Formulation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility. Beta-cyclodextrins and their derivatives are commonly used for this purpose.

Data Presentation

The following tables summarize the known solubility of this compound in common solvents and provide illustrative data on its solubility in various aqueous conditions.

Table 1: Solubility of this compound in Organic Solvents

SolventSolubility (mg/mL)Molar Concentration (mM)Reference
DMSO1030.83[1]
Ethanol65200.4[1]
WaterInsoluble-[1]

Table 2: Illustrative Aqueous Solubility of this compound at Different pH Values

Disclaimer: The following data are illustrative and intended to provide a hypothetical example for researchers. Actual solubility should be determined experimentally.

Aqueous Buffer (pH)Estimated Solubility (µg/mL)
4.0< 0.1
5.0< 0.1
6.00.2
7.00.5
7.40.8
8.01.2

Table 3: Illustrative Solubility of this compound in Aqueous Co-solvent Systems

Disclaimer: The following data are illustrative and intended to provide a hypothetical example for researchers. Actual solubility should be determined experimentally.

Co-solvent System (v/v)Estimated Solubility (µg/mL)
1% DMSO in PBS (pH 7.4)5
5% DMSO in PBS (pH 7.4)25
1% Ethanol in PBS (pH 7.4)8
5% Ethanol in PBS (pH 7.4)40

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO or 200-proof ethanol to achieve the desired stock concentration (e.g., 10 mg/mL in DMSO).

  • Dissolution: Vortex the solution for 1-2 minutes until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C for short-term storage or -80°C for long-term storage.

Protocol 2: Determination of Aqueous Solubility using the Shake-Flask Method
  • Preparation of Saturated Solution: Add an excess amount of this compound powder to a series of vials containing different aqueous buffers (e.g., pH 4.0, 5.0, 6.0, 7.0, 7.4, 8.0).

  • Equilibration: Seal the vials and place them in a shaker incubating at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Phase Separation: After incubation, allow the vials to stand undisturbed to let the undissolved solid settle. Alternatively, centrifuge the samples at high speed (e.g., 10,000 x g) for 15 minutes to pellet the excess solid.

  • Sample Collection: Carefully collect an aliquot of the supernatant from each vial, ensuring that no solid particles are transferred.

  • Quantification: Determine the concentration of this compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Analysis: The measured concentration represents the equilibrium solubility of this compound in that specific aqueous medium.

Mandatory Visualizations

MmpL3_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_inner_membrane Inner Membrane cluster_periplasm Periplasm Mycolic_Acid_Synthesis Mycolic Acid Synthesis TMM Trehalose Monomycolate (TMM) Mycolic_Acid_Synthesis->TMM Trehalose Trehalose Trehalose->TMM MmpL3 MmpL3 Transporter TMM->MmpL3 Transport TMM_periplasm TMM MmpL3->TMM_periplasm Mycolic_Acid_Incorporation Mycolic Acid Incorporation into Cell Wall TMM_periplasm->Mycolic_Acid_Incorporation Cell_Wall Mycobacterial Cell Wall Mycolic_Acid_Incorporation->Cell_Wall This compound This compound This compound->MmpL3 Inhibition

This compound inhibits MmpL3-mediated TMM transport.

Solubility_Troubleshooting_Workflow Start Start: this compound Precipitation in Aqueous Media Prep_Stock Prepare High-Concentration Stock in 100% DMSO or Ethanol Start->Prep_Stock Dilute Dilute Stock into Aqueous Assay Buffer Prep_Stock->Dilute Precipitate_Check Precipitate Observed? Dilute->Precipitate_Check Lower_Conc Lower Final this compound Concentration Precipitate_Check->Lower_Conc Yes Use_Cosolvent Increase Co-solvent % or Try Alternative Co-solvent Precipitate_Check->Use_Cosolvent Yes, after lowering conc. Serial_Dilution Perform Serial Dilutions Precipitate_Check->Serial_Dilution Yes, alternative method Inconsistent_Results Inconsistent Assay Results? Precipitate_Check->Inconsistent_Results No Lower_Conc->Dilute Use_Cosolvent->Dilute Serial_Dilution->Dilute Success No Precipitate: Proceed with Experiment Inconsistent_Results->Success No Verify_Solubility Verify Solubility under Assay Conditions Inconsistent_Results->Verify_Solubility Yes Add_Surfactant Add Surfactant (e.g., Tween® 80) Verify_Solubility->Add_Surfactant Use_Cyclodextrin Formulate with Cyclodextrin Add_Surfactant->Use_Cyclodextrin Optimized_Assay Optimized Assay Conditions Use_Cyclodextrin->Optimized_Assay

Workflow for troubleshooting this compound solubility.

Logical_Relationships AU1235_Properties This compound is Hydrophobic Poor_Aqueous_Solubility Poor Aqueous Solubility AU1235_Properties->Poor_Aqueous_Solubility Experimental_Challenges Experimental Challenges Poor_Aqueous_Solubility->Experimental_Challenges Solubilization_Strategies Solubilization Strategies Experimental_Challenges->Solubilization_Strategies Co_solvents Co-solvents (DMSO, Ethanol) Solubilization_Strategies->Co_solvents pH_Adjustment pH Adjustment Solubilization_Strategies->pH_Adjustment Surfactants Surfactants (e.g., Tween® 80) Solubilization_Strategies->Surfactants Cyclodextrins Cyclodextrins Solubilization_Strategies->Cyclodextrins Successful_Experiment Successful In Vitro Experiment Co_solvents->Successful_Experiment pH_Adjustment->Successful_Experiment Surfactants->Successful_Experiment Cyclodextrins->Successful_Experiment

Decision guide for this compound solubilization.

References

Technical Support Center: Optimizing AU1235 for Effective MmpL3 Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for AU1235, a potent inhibitor of the essential mycobacterial transporter MmpL3. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions and troubleshooting common issues encountered when working with this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is an adamantyl urea compound that specifically inhibits the function of MmpL3, an essential plasma membrane transporter in mycobacteria.[1][2] Its primary mechanism involves disrupting the transport of trehalose monomycolate (TMM), a crucial precursor for mycolic acids, across the inner membrane.[1][3][4][5] This action effectively halts the formation of the mycobacterial outer membrane, leading to cell death.[1][6] Importantly, this compound does not inhibit the biosynthesis of mycolic acids themselves but rather their translocation.[1]

Q2: What is the recommended concentration range for this compound in in vitro experiments?

A2: The effective concentration of this compound, specifically its Minimum Inhibitory Concentration (MIC), varies depending on the mycobacterial species and strain. For Mycobacterium tuberculosis H37Rv, the MIC is reported to be 0.1 μg/mL (0.3 μM).[1][7] For other species like Mycobacterium smegmatis and Mycobacterium fortuitum, higher MICs in the range of 3.2 to 6.4 μg/mL are observed.[1][3][7] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.

Q3: Is this compound effective against multi-drug resistant (MDR) strains of M. tuberculosis?

A3: Yes, this compound has demonstrated potent activity against MDR clinical isolates of M. tuberculosis that are resistant to frontline drugs such as isoniazid, rifampicin, and pyrazinamide.[1][3][7] This lack of cross-resistance suggests that this compound targets a novel biological pathway not affected by current anti-TB drugs.[1]

Q4: Does this compound exhibit activity against non-replicating or anaerobic M. tuberculosis?

A4: No, this compound has been shown to have no detectable activity against non-replicating M. tuberculosis bacilli in an anaerobic model.[1][7][8] This suggests that its mechanism of action is dependent on biosynthetic pathways required for active bacterial multiplication.[1][7]

Q5: How should I prepare a stock solution of this compound?

A5: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution.[2][7] For example, a 10 mg/mL stock solution in fresh DMSO can be prepared.[2] It is important to use fresh, moisture-free DMSO as absorbed moisture can reduce solubility.[2] For cell-based assays, the final concentration of DMSO in the medium should be kept low (e.g., ≤2%) to avoid solvent-induced toxicity.[1]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
No or low inhibitory effect observed at expected MIC. 1. Degradation of this compound: Improper storage of the compound or stock solution. 2. Inaccurate concentration: Errors in weighing or dilution. 3. Resistant strain: The mycobacterial strain may have mutations in the mmpL3 gene.[1][9][10] 4. High cell density: The initial inoculum of bacteria was too high.1. Store the solid compound and stock solutions at -20°C or -80°C for long-term stability.[3] Prepare fresh dilutions from the stock for each experiment. 2. Verify the calculations and ensure proper calibration of weighing equipment. 3. Sequence the mmpL3 gene of your strain to check for known resistance-conferring mutations. 4. Standardize the inoculum density (e.g., OD600 of 0.05) for your susceptibility assays.[11]
Inconsistent results between experiments. 1. Variability in inoculum preparation: Inconsistent bacterial growth phase or clumping. 2. DMSO concentration: Fluctuations in the final DMSO concentration. 3. Media components: Certain components in the growth medium may interfere with this compound activity.1. Use a standardized protocol for preparing the bacterial inoculum, ensuring cells are in the logarithmic growth phase. Use a mild detergent like Tween 80 to reduce clumping. 2. Maintain a consistent final DMSO concentration across all wells and experiments. 3. Ensure the use of standard mycobacterial growth media such as Middlebrook 7H9 with OADC supplement.[1]
High background in control wells (DMSO only). 1. DMSO toxicity: The final concentration of DMSO is too high for the cells. 2. Contamination: Bacterial or fungal contamination of the culture.1. Perform a DMSO toxicity curve to determine the maximum tolerated concentration for your specific mycobacterial strain. Typically, final concentrations below 2% are well-tolerated.[1] 2. Use sterile techniques throughout the experimental setup and check for contamination by microscopy or plating on non-selective agar.
This compound appears to be bactericidal in some experiments but not others. 1. Time-dependent killing: The bactericidal effect of this compound is time-dependent rather than concentration-dependent.[1][7][8] 2. Assay duration: The duration of the experiment may not be sufficient to observe a significant reduction in viable cells.1. Understand that increasing the concentration of this compound (e.g., from 5x MIC to 10x MIC) may not significantly increase the killing rate within the initial days of exposure.[1][8] 2. For kill kinetics studies, monitor colony-forming units (CFUs) over an extended period (e.g., 5-7 days) to accurately assess the bactericidal activity.[1]

Data Presentation

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against various Mycobacterial Species

Mycobacterial Species/StrainMIC (μg/mL)MIC (μM)Reference
M. tuberculosis H37Rv0.10.3[1][7]
M. tuberculosis MDR clinical isolates0.10.3[1][3]
M. bovis BCG0.10.3[1]
M. smegmatis3.2 - 6.49.9 - 19.7[1][3][7]
M. fortuitum3.2 - 6.49.9 - 19.7[1][3][7]
Non-replicating M. tuberculosis H37Rv (anaerobic)>100>310[12][13]

Table 2: Bactericidal Activity of this compound against M. tuberculosis H37Rv

Concentration (relative to MIC)Exposure Time (days)Log Reduction in CFUReference
5x MIC (0.5 μg/mL)5~2[1][8]
10x MIC (1.0 μg/mL)7No significant increase over 5x MIC[1][8]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution

  • Preparation of this compound dilutions: Prepare a stock solution of this compound in DMSO. Perform serial two-fold dilutions in a 96-well microtiter plate using Middlebrook 7H9 broth supplemented with OADC (Oleic acid, Albumin, Dextrose, Catalase) and 0.05% Tween 80 to obtain a range of concentrations.

  • Inoculum preparation: Grow M. tuberculosis (or other mycobacterial species) to mid-log phase (OD600 ≈ 0.6-0.8).[11] Dilute the culture to a final concentration of approximately 5 x 105 CFU/mL in 7H9 broth.

  • Inoculation: Add the bacterial suspension to each well of the microtiter plate containing the this compound dilutions. Include a positive control (no drug) and a negative control (no bacteria).

  • Incubation: Incubate the plate at 37°C for 7-14 days.

  • MIC determination: The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the mycobacteria.[1] Growth can be assessed visually or by using a growth indicator such as resazurin.

Protocol 2: Kill Kinetics Assay

  • Culture preparation: Grow M. tuberculosis in 7H9-OADC-Tween 80 broth to an OD600 of approximately 0.2 (log-phase).[1]

  • Drug exposure: Add this compound at desired concentrations (e.g., 5x and 10x MIC) to the bacterial cultures.[8] An untreated culture should be included as a control.

  • Sampling: At various time points (e.g., day 0, 1, 3, 5, 7), collect aliquots from each culture.

  • CFU enumeration: Prepare serial dilutions of the collected aliquots in fresh broth and plate them on Middlebrook 7H10 or 7H11 agar plates.

  • Incubation and counting: Incubate the plates at 37°C for 3-4 weeks, then count the number of colonies to determine the viable CFU/mL.

  • Data analysis: Plot the log10 CFU/mL against time to visualize the killing kinetics.

Visualizations

MmpL3_Inhibition_Pathway cluster_cytoplasm Cytoplasm cluster_membrane Plasma Membrane cluster_periplasm Periplasm / Cell Wall MycolicAcid Mycolic Acid Biosynthesis TMM Trehalose Monomycolate (TMM) MycolicAcid->TMM Trehalose Trehalose Trehalose->TMM MmpL3 MmpL3 Transporter TMM->MmpL3 Translocation TDM Trehalose Dimycolate (TDM) MmpL3->TDM AG Arabinogalactan Mycolation MmpL3->AG This compound This compound This compound->MmpL3 Inhibits

Caption: Mechanism of this compound action on MmpL3.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis Culture 1. Grow Mycobacterial Culture (log-phase) Inoculate 4. Inoculate with Bacterial Suspension Culture->Inoculate Stock 2. Prepare this compound Stock in DMSO Dilute 3. Serially Dilute this compound in 96-well plate Stock->Dilute Dilute->Inoculate Incubate 5. Incubate at 37°C Inoculate->Incubate Read 6. Read Results (Visual/Resazurin) Incubate->Read Determine 7. Determine MIC Read->Determine

Caption: Workflow for MIC determination of this compound.

Troubleshooting_Logic Start Experiment Shows No or Low Inhibition CheckConc Verify this compound Concentration & Storage Start->CheckConc CheckInoculum Standardize Inoculum Density & Phase CheckConc->CheckInoculum If concentration is correct ResultNotOK Issue Persists CheckConc->ResultNotOK If issue found, re-prepare CheckStrain Sequence mmpL3 for Mutations CheckInoculum->CheckStrain If inoculum is standard CheckInoculum->ResultNotOK If issue found, re-standardize CheckControls Assess DMSO Toxicity & Contamination CheckStrain->CheckControls If no resistance mutations CheckStrain->ResultNotOK If resistance found, use new strain ResultOK Inhibition Observed CheckControls->ResultOK If controls are valid CheckControls->ResultNotOK If issue found, re-evaluate controls

Caption: Troubleshooting logic for this compound experiments.

References

Addressing potential off-target effects of AU1235 in experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address potential off-target effects of AU1235 in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a potent inhibitor of the Mycobacterium tuberculosis protein MmpL3.[1][2] MmpL3 is an essential transporter protein responsible for translocating trehalose monomycolates (TMM), a key precursor for mycolic acids, across the mycobacterial plasma membrane.[2][3] By inhibiting MmpL3, this compound disrupts the synthesis of the mycobacterial cell wall.[2][4]

Q2: Are there known off-target effects for this compound?

Current literature suggests that this compound is highly specific for mycobacteria.[4] Unlike some other MmpL3 inhibitors, this compound is not believed to function by dissipating the transmembrane electrochemical proton gradient (proton motive force or PMF).[5][6] However, as with any small molecule inhibitor, the potential for off-target effects should be experimentally addressed.

Q3: What are the recommended working concentrations for this compound?

The effective concentration of this compound can vary depending on the mycobacterial species and strain. For M. tuberculosis H37Rv, the minimum inhibitory concentration (MIC) is reported to be approximately 0.1 µg/mL (0.3 µM).[4] For M. smegmatis and M. fortuitum, higher MICs in the range of 3.2 to 6.4 µg/mL are observed.[4][7] It is recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.

Q4: How should I prepare and store this compound stock solutions?

This compound is soluble in DMSO.[1][7] A stock solution of 10 mg/mL (30.83 mM) in fresh DMSO can be prepared.[1] It is advisable to aliquot the stock solution and store it at -20°C for up to one month or -80°C for up to one year to avoid repeated freeze-thaw cycles.[1] For in vitro experiments, the final DMSO concentration in the culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced artifacts.

Troubleshooting Guide: Investigating Potential Off-Target Effects

This guide provides a systematic approach to identifying and mitigating potential off-target effects of this compound.

Issue 1: Unexpected Phenotype Observed

You observe a phenotype in your experiments that is not readily explained by the inhibition of MmpL3.

Workflow for Investigating Unexpected Phenotypes:

G A Unexpected Phenotype Observed with this compound Treatment B Validate On-Target Engagement A->B Step 1 C Assess Cell Viability and General Toxicity A->C Step 2 D Perform Rescue Experiment B->D If on-target engagement is confirmed E Structural Analog Control D->E If rescue is successful F Hypothesize and Test Potential Off-Target Pathways E->F If analog shows no phenotype

Caption: Workflow for troubleshooting unexpected phenotypes with this compound.

Step-by-Step Troubleshooting:

  • Confirm On-Target Engagement:

    • Method: Metabolic labeling with a radioactive precursor of mycolic acids (e.g., [14C]-acetate).

    • Expected Outcome: Treatment with this compound should lead to a decrease in the incorporation of the label into mature mycolic acids and an accumulation of TMM.

    • Interpretation: If on-target engagement is not observed at the concentration causing the phenotype, the effect is likely off-target.

  • Assess General Cellular Toxicity:

    • Method: Perform a cytotoxicity assay (e.g., MTT, PrestoBlue) on your mycobacterial strain and, if applicable, on any host cells used in your experimental system.

    • Expected Outcome: Determine the concentration at which this compound becomes cytotoxic.

    • Interpretation: If the unexpected phenotype is only observed at cytotoxic concentrations, it may be a result of general cellular stress rather than a specific off-target interaction.

  • Perform a Rescue Experiment:

    • Method: If a resistant mutant is available (e.g., with a known mutation in mmpL3 that confers resistance to this compound), treat these cells with this compound.

    • Expected Outcome: The resistant mutant should not exhibit the unexpected phenotype.

    • Interpretation: If the resistant mutant still shows the phenotype, it is strong evidence for an off-target effect.

  • Use a Structurally Related but Inactive Analog:

    • Method: Synthesize or obtain a close structural analog of this compound that has been shown to be inactive against MmpL3.

    • Expected Outcome: The inactive analog should not produce the unexpected phenotype.

    • Interpretation: If the inactive analog also causes the phenotype, it suggests the effect may be due to a shared chemical property unrelated to MmpL3 inhibition.

Issue 2: Concern About Disruption of Proton Motive Force (PMF)

While this compound is not reported to disrupt the PMF, some other MmpL3 inhibitors do.[5][8] It is prudent to rule this out.

Workflow for Assessing PMF Disruption:

G A Assess PMF Integrity B DiOC2(3) Staining A->B C ATP Synthesis Assay A->C D Positive Control (e.g., CCCP) B->D E Compare this compound to Control B->E C->D C->E G cluster_0 This compound Action cluster_1 Cellular Effect cluster_2 Downstream Response This compound This compound MmpL3 MmpL3 This compound->MmpL3 Inhibits TMM_transport TMM Transport Blocked CellWall_Stress Cell Wall Stress TMM_transport->CellWall_Stress Stress_Response Stress Response Activation (e.g., two-component systems) CellWall_Stress->Stress_Response Altered_Gene_Exp Altered Gene Expression Stress_Response->Altered_Gene_Exp

References

Technical Support Center: Managing AU1235 Instability in Long-Term Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges of using AU1235 in long-term cell culture experiments. The information is presented in a question-and-answer format to directly address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is an adamantyl urea compound that acts as a potent inhibitor of the Mycobacterium tuberculosis protein MmpL3.[1][2][3][4][5] MmpL3 is an essential transporter protein involved in the translocation of trehalose monomycolates (TMM), a key precursor for mycolic acids, across the mycobacterial plasma membrane.[2][6][7][8][9] By inhibiting MmpL3, this compound disrupts the synthesis of the mycobacterial cell wall.[2][3][4][5]

Q2: What are the recommended storage and handling conditions for this compound?

To ensure the stability and activity of this compound, it is crucial to adhere to the following storage and handling guidelines:

  • Powder: Store at -20°C for up to 3 years.[1][2]

  • Stock Solutions: Prepare stock solutions in a suitable solvent like DMSO.[1][10] It is recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.[1][10] Store stock solutions at -80°C for up to 1 year.[1] For short-term storage (up to one month), -20°C is acceptable.[1]

Q3: What is the known stability of urea-containing compounds in aqueous solutions?

Urea and its derivatives can be susceptible to degradation in aqueous solutions. The stability of urea is influenced by pH and temperature. Generally, urea-containing compounds are more stable in a pH range of 4-8.[11][12] Stability tends to decrease as the temperature rises.[11][12]

Troubleshooting Guide

This guide addresses common problems encountered during long-term cell culture experiments with this compound, likely stemming from its potential instability.

Problem 1: Decreased or inconsistent compound efficacy over time.

  • Possible Cause: Degradation of this compound in the cell culture medium. Over several days, the active concentration of the compound may decrease, leading to reduced biological effects.

  • Troubleshooting Steps:

    • Frequent Media Changes: Replace the culture medium containing fresh this compound more frequently (e.g., every 24-48 hours) to maintain a consistent concentration of the active compound.

    • Determine this compound Half-Life in Your System: Perform a stability study to determine the half-life of this compound in your specific cell culture medium and conditions. An experimental protocol for this is provided below.

    • Lower Incubation Temperature: If compatible with your cell line, consider lowering the incubation temperature (e.g., to 33°C) to potentially slow down the degradation of the compound.

Problem 2: Variability in experimental results between batches.

  • Possible Cause: Inconsistent preparation or storage of this compound stock solutions.

  • Troubleshooting Steps:

    • Standardize Stock Preparation: Ensure that this compound stock solutions are consistently prepared at the same concentration and in the same solvent. Use fresh, high-quality DMSO, as moisture can affect solubility.[1]

    • Aliquot and Store Properly: Aliquot stock solutions into single-use tubes to avoid multiple freeze-thaw cycles, which can lead to degradation.[1][10]

    • Protect from Light: Store stock solutions and plates containing this compound protected from light to prevent photodegradation.

Problem 3: Unexpected cytotoxicity or off-target effects.

  • Possible Cause: Formation of toxic degradation products from this compound. The breakdown of the parent compound could generate molecules with different biological activities.

  • Troubleshooting Steps:

    • Analyze for Degradation Products: Use analytical techniques such as High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) to analyze the culture medium over time and identify any potential degradation products.

    • Test Degradation Products: If degradation products are identified, and if they can be isolated or synthesized, test their effects on your cells in separate experiments to understand their contribution to the observed phenotype.

    • Minimize Degradation: Follow the recommendations for frequent media changes and optimal storage to minimize the formation of degradation products.

Quantitative Data Summary

ParameterValueSource
Molecular Weight 324.34 g/mol [1]
Solubility in DMSO ≥ 10 mg/mL (30.83 mM)[1]
Solubility in Ethanol ≥ 65 mg/mL[1]
Solubility in Water Insoluble[1]
Storage (Powder) 3 years at -20°C[1]
Storage (Stock Solution) 1 year at -80°C; 1 month at -20°C[1]

Experimental Protocols

Protocol 1: Determination of this compound Stability in Cell Culture Medium

This protocol outlines a method to determine the stability of this compound in your specific experimental conditions using HPLC-MS.

Materials:

  • This compound

  • Your specific cell culture medium (with and without serum)

  • HPLC-MS system

  • Incubator (set to your experimental temperature, e.g., 37°C)

  • Sterile microcentrifuge tubes or a 96-well plate

Methodology:

  • Prepare this compound Spiked Medium: Prepare a solution of this compound in your cell culture medium at the final concentration used in your experiments. Prepare two sets: one with serum and one without.

  • Time Course Incubation: Aliquot the this compound-spiked medium into sterile tubes or a multi-well plate. Place the samples in a 37°C incubator.

  • Sample Collection: At various time points (e.g., 0, 2, 4, 8, 12, 24, 48, and 72 hours), remove an aliquot from each condition.

  • Sample Preparation: Immediately after collection, stop any potential degradation by freezing the samples at -80°C. Before analysis, precipitate proteins (if serum was used) by adding a cold organic solvent (e.g., acetonitrile) and centrifuging.

  • HPLC-MS Analysis: Analyze the supernatant from each time point using a validated HPLC-MS method to quantify the remaining concentration of this compound.

  • Data Analysis: Plot the concentration of this compound as a function of time. Calculate the half-life (t½) of the compound in your specific medium.

Visualizations

AU1235_Signaling_Pathway cluster_membrane Mycobacterial Plasma Membrane MmpL3 MmpL3 Transporter TMM_peri Trehalose Monomycolate (Periplasm) MmpL3->TMM_peri TMM_cyto Trehalose Monomycolate (Cytoplasm) TMM_cyto->MmpL3 Transport Mycolic_Acid_Synthesis Mycolic Acid Cell Wall Synthesis TMM_peri->Mycolic_Acid_Synthesis This compound This compound This compound->MmpL3 Inhibition

Caption: this compound inhibits the MmpL3 transporter, blocking mycolic acid synthesis.

Experimental_Workflow_Stability_Assessment cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Prep_Medium Prepare this compound-spiked cell culture medium Time_Course Incubate at 37°C Prep_Medium->Time_Course Collect_Samples Collect samples at various time points Time_Course->Collect_Samples Sample_Prep Prepare samples for analysis (e.g., protein precipitation) Collect_Samples->Sample_Prep HPLC_MS Quantify this compound using HPLC-MS Sample_Prep->HPLC_MS Data_Analysis Calculate half-life HPLC_MS->Data_Analysis

Caption: Workflow for assessing the stability of this compound in cell culture medium.

Long_Term_Culture_Workflow Start Start Long-Term Experiment Seed_Cells Seed Cells Start->Seed_Cells Add_this compound Add Fresh Medium with this compound Seed_Cells->Add_this compound Incubate Incubate (24-48h) Add_this compound->Incubate Check_Confluency Check Cell Confluency and Health Incubate->Check_Confluency Change_Medium Change Medium with Fresh this compound Check_Confluency->Change_Medium Not Endpoint Endpoint Experimental Endpoint Check_Confluency->Endpoint Endpoint Reached Change_Medium->Incubate

Caption: Recommended workflow for long-term cell culture experiments with this compound.

References

Overcoming challenges with AU1235 in high-throughput screening

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming challenges associated with the use of AU1235 in high-throughput screening (HTS) campaigns.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

This section addresses specific issues that may arise during the handling and experimental use of this compound.

Compound Handling and Storage

  • Question: How should I prepare and store stock solutions of this compound to ensure stability and activity?

    • Answer: this compound is soluble in DMSO at concentrations up to 10 mg/mL (30.83 mM).[1] It is critical to use fresh, high-quality, anhydrous DMSO, as moisture can reduce the solubility of this compound.[1] For long-term storage, it is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles. Store stock solutions at -20°C for up to one month or at -80°C for up to one year.[1] Powdered this compound can be stored at -20°C for up to three years.[1]

  • Question: I am observing precipitation of this compound in my assay plates. What could be the cause and how can I prevent it?

    • Answer: Precipitation of this compound during your HTS assay can be attributed to several factors:

      • Solubility Limits Exceeded: Ensure that the final concentration of this compound in your assay buffer does not exceed its solubility limit. While soluble in DMSO, its aqueous solubility is low.[1]

      • DMSO Concentration: The final concentration of DMSO in the assay should be kept as low as possible while maintaining compound solubility, typically below 1%. High concentrations of DMSO can be toxic to cells and may affect assay performance.

      • Buffer Composition: The composition of your assay buffer (e.g., pH, salt concentration) can influence the solubility of this compound. Consider performing solubility tests in your specific assay buffer.

      • Temperature Fluctuations: Changes in temperature can affect compound solubility. Ensure that all solutions and plates are maintained at a consistent temperature throughout the experiment.

      • Troubleshooting Tip: If precipitation persists, you can try using a co-solvent system. For in vivo studies, formulations with 10% DMSO and 90% corn oil or 10% DMSO and 90% (20% SBE-β-CD in Saline) have been used to achieve higher concentrations.[2] While not directly applicable to all in vitro assays, this suggests that excipients may aid solubility.

Assay Performance and Data Interpretation

  • Question: My screening results with this compound are showing high variability between plates. What are the potential sources of this variability?

    • Answer: High variability in HTS data can stem from several sources. When working with this compound, consider the following:

      • Inconsistent Dispensing: Ensure that your liquid handling systems are accurately calibrated to dispense small volumes of both the compound and reagents consistently.

      • Edge Effects: Evaporation from the outer wells of a microplate can concentrate both the compound and reagents, leading to an "edge effect." Using plates with lids and maintaining a humidified environment in the incubator can mitigate this. Consider excluding data from the outermost wells from your analysis.

      • Cell Plating Uniformity: Uneven cell distribution in the wells will lead to variable results. Ensure your cell suspension is homogenous and that your plating technique is consistent.

      • Compound Stability: While generally stable, the stability of this compound in your specific assay media over the incubation period should be considered.

  • Question: I am observing lower than expected potency for this compound in my Mycobacterium tuberculosis growth inhibition assay. What could be the reason?

    • Answer: Several factors can influence the apparent potency of this compound:

      • Bacterial Strain: Different strains of M. tuberculosis can exhibit varying sensitivity to this compound. The compound is highly active against the H37Rv strain.[3] Resistance can emerge through mutations in the mmpL3 gene.[3] Ensure you are using a susceptible strain and consider sequencing the mmpL3 gene of your bacterial stock if you suspect resistance.

      • Growth Conditions: The growth phase of the bacteria can impact their susceptibility. This compound is most effective against actively replicating bacteria and shows no detectable activity in anaerobic models of non-replicating bacilli.[4] Standardize your bacterial culture and inoculation procedures.

      • Assay Medium: The composition of the growth medium can affect compound activity. For instance, the presence of detergents like Tween 80 can influence the bioavailability of lipophilic compounds. The standard medium for testing is often Middlebrook 7H9 with OADC supplement.[3]

      • Mechanism of Action: this compound inhibits the MmpL3 transporter, which is involved in mycolic acid transport for cell wall synthesis.[2][3] Assays that do not rely on active cell wall synthesis may not show an effect.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound.

Table 1: In Vitro Activity of this compound

ParameterOrganismValueReference
MIC Mycobacterium tuberculosis H37Rv0.1 µg/mL[3]
MIC Mycobacterium bovis BCG0.1 µg/mL[3]
MIC Mycobacterium smegmatis3.2 - 6.4 µg/mL[2]
MIC Mycobacterium fortuitum3.2 - 6.4 µg/mL[2]

Table 2: Solubility of this compound

SolventConcentrationReference
DMSO 10 mg/mL (30.83 mM)[1]
Ethanol 65 mg/mL[1]
Water Insoluble[1]

Experimental Protocols

Protocol 1: High-Throughput Screening for Inhibitors of Mycobacterium tuberculosis Growth

This protocol outlines a general workflow for a phenotypic HTS assay to identify inhibitors of M. tuberculosis growth, using this compound as a positive control.

  • Bacterial Culture Preparation:

    • Grow Mycobacterium tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% OADC (oleic acid, albumin, dextrose, catalase), and 0.05% Tween 80 at 37°C with shaking until it reaches an optical density at 600 nm (OD600) of 0.4-0.6 (logarithmic growth phase).

    • Dilute the bacterial culture in fresh 7H9-OADC-Tween 80 medium to a final density that will result in a measurable signal (e.g., luminescence or fluorescence) after the desired incubation period.

  • Compound Plating:

    • Prepare a stock solution of this compound in 100% DMSO.

    • Perform serial dilutions of the this compound stock solution in DMSO to create a concentration gradient.

    • Using an acoustic liquid handler or a pin tool, transfer a small volume (e.g., 50-100 nL) of the diluted compounds and controls (DMSO for negative control, a known active compound like isoniazid for positive control) into the wells of a 384-well or 1536-well assay plate.

  • Bacterial Inoculation:

    • Dispense the diluted bacterial culture into each well of the assay plate containing the pre-spotted compounds.

  • Incubation:

    • Seal the plates and incubate at 37°C for a period sufficient for bacterial growth and for the inhibitory effect of the compounds to be observed (e.g., 5-7 days).

  • Signal Readout:

    • After incubation, add a viability reagent to each well. A common method is to use a reagent that measures bacterial ATP levels as an indicator of viability (e.g., BacTiter-Glo™).

    • Incubate for a short period as per the manufacturer's instructions to allow for signal generation.

    • Read the luminescence signal using a plate reader.

  • Data Analysis:

    • Normalize the data using the negative (DMSO) and positive controls.

    • Calculate the percent inhibition for each compound concentration.

    • Plot the dose-response curves and determine the IC50 values.

Visualizations

Signaling Pathway

AU1235_Mechanism_of_Action cluster_cytoplasm Cytoplasm cluster_membrane Plasma Membrane cluster_periplasm Periplasm / Cell Wall TMM_precursors Mycolic Acid Precursors TMM Trehalose Monomycolate (TMM) TMM_precursors->TMM Synthesis MmpL3 MmpL3 Transporter TMM->MmpL3 Binding TMM_transported Trehalose Monomycolate (TMM) MmpL3->TMM_transported Translocation Cell_Wall Mycolic Acid Layer (Cell Wall) TMM_transported->Cell_Wall Incorporation This compound This compound This compound->MmpL3 Inhibition

Caption: Mechanism of action of this compound, inhibiting the MmpL3 transporter.

Experimental Workflow

HTS_Workflow_this compound start Start culture Prepare M. tuberculosis Culture start->culture plate_compounds Plate this compound & Test Compounds in Microplate culture->plate_compounds inoculate Inoculate Bacteria into Microplate plate_compounds->inoculate incubate Incubate at 37°C inoculate->incubate add_reagent Add Viability Reagent (e.g., ATP detection) incubate->add_reagent read_plate Read Signal (Luminescence) add_reagent->read_plate analyze Data Analysis (IC50 determination) read_plate->analyze end End analyze->end

Caption: High-throughput screening workflow for this compound.

Troubleshooting Logic

Troubleshooting_AU1235_HTS cluster_solubility Solubility Issues cluster_protocol Protocol Issues cluster_strain Strain Issues start High Data Variability or Low Potency check_solubility Check for Compound Precipitation start->check_solubility review_protocol Review Assay Protocol start->review_protocol check_strain Verify Bacterial Strain Susceptibility start->check_strain use_fresh_dmso Use Fresh Anhydrous DMSO check_solubility->use_fresh_dmso optimize_concentration Optimize Final Compound Concentration check_solubility->optimize_concentration check_buffer Test Solubility in Assay Buffer check_solubility->check_buffer calibrate_dispensers Calibrate Liquid Handlers review_protocol->calibrate_dispensers mitigate_edge_effects Mitigate Edge Effects review_protocol->mitigate_edge_effects ensure_uniform_cells Ensure Uniform Cell Plating review_protocol->ensure_uniform_cells sequence_mmpl3 Sequence mmpL3 Gene for Mutations check_strain->sequence_mmpl3 use_susceptible_strain Use a Known Susceptible Strain check_strain->use_susceptible_strain standardize_culture Standardize Bacterial Growth Phase check_strain->standardize_culture

Caption: Troubleshooting decision tree for common this compound HTS issues.

References

Best practices for storing and handling AU1235 to maintain potency

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides best practices for storing and handling the MmpL3 inhibitor, AU1235, to maintain its potency and ensure reliable experimental outcomes. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for long-term storage of solid this compound?

A1: For long-term storage, solid this compound should be stored as a powder at -20°C for up to 3 years or at 4°C for up to 2 years.[1]

Q2: How should I prepare and store stock solutions of this compound?

A2: It is recommended to prepare stock solutions of this compound in a high-quality, anhydrous solvent such as dimethyl sulfoxide (DMSO).[2][3] For long-term storage, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C for up to 1 year or -20°C for up to 1 month.[2] When stored at -80°C, it is recommended to use it within 2 years, and within 1 year if stored at -20°C.[4] For short-term use (within a week), aliquots can be stored at 4°C.[3]

Q3: What should I do if I observe precipitation in my this compound stock solution?

A3: If precipitation is observed, gentle warming of the solution and/or sonication can be used to aid in redissolving the compound.[4] Ensure the solution is clear before use.

Q4: Is this compound sensitive to light?

Q5: How does pH affect the stability of this compound?

A5: this compound is an adamantyl urea. Generally, urea-containing compounds are most stable in a pH range of 4-8.[4][5][6] Stability tends to decrease at more acidic or alkaline pH values.

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected activity in cell-based assays.

  • Q: I am observing variable or reduced potency of this compound in my Mycobacterium tuberculosis growth inhibition assays. What could be the cause?

    • A: Several factors could contribute to this issue:

      • Improper Storage: Ensure that both the solid compound and stock solutions have been stored at the recommended temperatures and protected from light. Avoid repeated freeze-thaw cycles of stock solutions, as this can lead to degradation.[2][3]

      • Solvent Quality: The use of fresh, anhydrous DMSO is critical, as moisture-absorbing DMSO can reduce the solubility of this compound.[2]

      • Solution Age: Aqueous solutions of urea compounds can slowly equilibrate to form ammonium cyanate, which can carbamylate proteins.[7] It is recommended to prepare fresh dilutions of this compound in your assay medium for each experiment.

      • Assay Conditions: The killing effect of this compound is reported to be time-dependent rather than concentration-dependent.[8][9] Ensure your assay incubation time is sufficient to observe the bactericidal effect. This compound may also show reduced activity against non-replicating bacilli.[9][10]

Issue 2: Solubility problems when preparing working solutions.

  • Q: I am having difficulty dissolving this compound in my cell culture medium for my experiments. What can I do?

    • A: this compound is sparingly soluble in aqueous solutions. To improve solubility:

      • Use of Co-solvents: For in vivo studies, formulations with DMSO and other solvents like corn oil or SBE-β-CD in saline have been used.[4] For in vitro assays, ensure the final concentration of DMSO is kept low (typically ≤0.1%) to avoid solvent-induced cytotoxicity.[3]

      • Sonication: As with stock solutions, gentle sonication can help in dissolving the compound in your final working solution.[3]

      • Two-Step Dilution: Prepare an intermediate dilution of your DMSO stock solution in a solvent that is miscible with your final culture medium before the final dilution into the aqueous medium.

Issue 3: Unexpected off-target effects or cytotoxicity.

  • Q: I am observing cellular effects that are not consistent with the known mechanism of action of MmpL3 inhibition. How can I investigate this?

    • A: While this compound is a potent MmpL3 inhibitor, off-target effects can occur, especially at higher concentrations.

      • Concentration Range: Use the lowest effective concentration of this compound in your experiments. It is advisable to perform a dose-response curve to determine the optimal concentration for your specific assay.

      • Control Experiments: Include appropriate controls in your experiments, such as a vehicle control (medium with the same concentration of DMSO as your treated samples) and a positive control with a known MmpL3 inhibitor.

      • Orthogonal Assays: To confirm that the observed phenotype is due to MmpL3 inhibition, consider using complementary approaches such as genetic knockdown of mmpL3 or observing the accumulation of trehalose monomycolates (TMM), a hallmark of MmpL3 inhibition.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

FormStorage TemperatureRecommended Duration
Solid (Powder)-20°CUp to 3 years
Solid (Powder)4°CUp to 2 years
Stock Solution in DMSO-80°CUp to 2 years
Stock Solution in DMSO-20°CUp to 1 year

Data synthesized from multiple sources.[1][2][4]

Table 2: Solubility of this compound

SolventSolubilityNotes
DMSO≥ 25 mg/mLUse of fresh, anhydrous DMSO is recommended. Sonication may be required.[1][3]
Ethanol65 mg/mL
WaterInsoluble
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mLA clear solution can be achieved.[4]
10% DMSO, 90% Corn Oil≥ 2.5 mg/mLA clear solution can be achieved.[4]

Data synthesized from multiple sources.[1][2][4]

Experimental Protocols

Protocol: Mycobacterial Growth Inhibition Assay (MGIA) to Determine this compound Potency

This protocol is adapted from standard mycobacterial growth inhibition assays and can be used to determine the Minimum Inhibitory Concentration (MIC) of this compound against Mycobacterium tuberculosis.

Materials:

  • Mycobacterium tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and 0.05% Tween 80

  • This compound stock solution in DMSO

  • Sterile 96-well microplates

  • Resazurin sodium salt solution (0.02% w/v in sterile water)

  • Plate reader for absorbance or fluorescence

Methodology:

  • Bacterial Culture Preparation:

    • Grow M. tuberculosis H37Rv in 7H9 broth to mid-log phase (OD600 of 0.4-0.6).

    • Adjust the bacterial suspension to a final concentration of approximately 5 x 10^5^ CFU/mL in fresh 7H9 broth.

  • Compound Dilution:

    • Perform a serial two-fold dilution of the this compound DMSO stock solution in 7H9 broth in a 96-well plate. The final concentrations should typically range from 0.01 µg/mL to 10 µg/mL.

    • Include a positive control (e.g., isoniazid), a negative control (no drug), and a vehicle control (DMSO at the highest concentration used).

  • Inoculation and Incubation:

    • Add 100 µL of the adjusted bacterial suspension to each well of the plate containing 100 µL of the diluted compound, resulting in a final bacterial concentration of 2.5 x 10^5^ CFU/mL.

    • Seal the plate and incubate at 37°C for 7 days.

  • Determination of MIC:

    • After incubation, add 30 µL of the resazurin solution to each well and incubate for an additional 24 hours.

    • Observe the color change. A blue color indicates no bacterial growth, while a pink color indicates bacterial growth.

    • The MIC is defined as the lowest concentration of this compound that prevents the color change from blue to pink.

    • Alternatively, the results can be quantified by measuring fluorescence (excitation 560 nm, emission 590 nm) or absorbance (570 nm and 600 nm).

Mandatory Visualizations

MmpL3_Signaling_Pathway MmpL3 Signaling Pathway in Mycobacteria cluster_cytoplasm Cytoplasm cluster_inner_membrane Inner Membrane cluster_periplasm Periplasm FASII Fatty Acid Synthase II (FAS-II) Pks13 Polyketide Synthase 13 (Pks13) FASII->Pks13 Mycolic Acid Precursors TMM Trehalose Monomycolate (TMM) Pks13->TMM Mycolic Acid Transfer Trehalose Trehalose Trehalose->TMM MmpL3 MmpL3 Transporter TMM->MmpL3 TMM_periplasm TMM MmpL3->TMM_periplasm Translocation This compound This compound This compound->MmpL3 Inhibition TDM Trehalose Dimycolate (TDM) TMM_periplasm->TDM Formation of TDM Mycolyltransferases Mycolyltransferases (FbpA, B, C) TMM_periplasm->Mycolyltransferases AG Arabinogalactan (AG) AG->Mycolyltransferases Mycolyltransferases->AG Mycolylation of AG

Caption: MmpL3 facilitates the transport of TMM across the inner membrane.

Experimental_Workflow Experimental Workflow for Potency Testing cluster_prep Preparation cluster_assay Assay cluster_readout Readout A Prepare M. tuberculosis Culture C Inoculate Plate with Bacteria and Compound A->C B Serially Dilute This compound B->C D Incubate at 37°C for 7 days C->D E Add Resazurin Indicator D->E F Incubate for 24h E->F G Determine MIC (Colorimetric/Fluorometric) F->G H Potency Determination G->H Analyze Data

Caption: Workflow for determining the MIC of this compound.

References

Identifying and mitigating experimental artifacts with AU1235

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on identifying and mitigating potential experimental artifacts when working with AU1235, a potent inhibitor of Mycobacterium tuberculosis MmpL3.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is an adamantyl urea compound that potently inhibits the Mycobacterium tuberculosis protein MmpL3.[1][2] MmpL3 is an essential transporter responsible for translocating trehalose monomycolates (TMM) from the cytoplasm, where they are synthesized, to the periplasmic side of the plasma membrane.[2][3] This transport is a critical step in the biosynthesis of the mycobacterial cell wall. By inhibiting MmpL3, this compound effectively blocks the incorporation of mycolic acids into the cell wall, leading to bactericidal effects.[3]

Q2: Is this compound active against non-replicating mycobacteria?

A2: No, current evidence suggests that this compound is primarily active against actively replicating mycobacteria.[4][5] In anaerobic models or nutrient starvation conditions, where M. tuberculosis is non-replicating, this compound shows little to no activity.[4][5] This is likely because its target, MmpL3, is involved in a biosynthetic pathway required for active bacterial growth and cell wall turnover.

Q3: Can resistance to this compound develop?

A3: Yes, resistance to this compound can arise through mutations in the mmpL3 gene.[6][7] These mutations can alter the protein structure, potentially reducing the binding affinity of this compound to MmpL3.[6] It is important to monitor for the emergence of resistance in long-term experiments or when using this compound in continuous culture.

Q4: What are the recommended solvent and storage conditions for this compound?

A4: this compound is soluble in DMSO.[1][8] For stock solutions, it is recommended to dissolve this compound in fresh, high-quality DMSO to a concentration of 10 mg/mL.[1] Stock solutions should be aliquoted and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1][2] For cell-based assays, the final concentration of DMSO in the culture medium should be kept low (typically ≤0.1%) to avoid solvent-induced artifacts.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Mitigation Strategy
Reduced or no activity of this compound in vitro. 1. Degradation of this compound: Improper storage or repeated freeze-thaw cycles of the stock solution. 2. Bacterial Strain: The mycobacterial species or strain may have intrinsic resistance or a less susceptible MmpL3 ortholog.[3] 3. Non-replicating bacteria: The experimental conditions (e.g., stationary phase, nutrient depletion, hypoxia) may have induced a non-replicating state in the bacteria.[4][5]1. Prepare fresh aliquots of this compound from a new powder stock. Store aliquots at -80°C. 2. Confirm the MIC of this compound for your specific mycobacterial strain. Consider that MICs can be significantly higher for species like M. smegmatis compared to M. tuberculosis.[2][3] 3. Ensure that experiments are conducted with logarithmically growing bacteria. Monitor bacterial growth phase via optical density (OD) measurements.
Inconsistent results between experiments. 1. Solvent effects: High concentrations of DMSO in the final assay can affect mycobacterial growth and membrane integrity. 2. Assay variability: Inconsistent inoculum size or incubation times.1. Include a vehicle control (DMSO only) at the same final concentration used for this compound treatment. Ensure the final DMSO concentration is consistent across all experiments and ideally below 0.1%.[8] 2. Standardize the bacterial inoculum for each experiment. Use a spectrophotometer to ensure a consistent starting OD. Maintain precise incubation times.
Emergence of resistant colonies. Selection of resistant mutants: Prolonged exposure to this compound can lead to the selection of spontaneous mutants with mutations in the mmpL3 gene.[6][7]1. Perform whole-genome sequencing on resistant isolates to identify mutations in the mmpL3 gene. 2. Determine the MIC of this compound for the resistant isolates to confirm a shift in susceptibility. 3. If possible, use this compound in combination with other anti-tubercular agents that have different mechanisms of action to reduce the likelihood of resistance emergence.
Unexpected off-target effects. Disruption of proton motive force (PMF): While this compound is considered a specific MmpL3 inhibitor, some other MmpL3 inhibitors have been shown to disrupt the PMF.[6] This could be a potential, though not yet definitively reported, off-target effect of this compound under certain experimental conditions.1. If off-target effects are suspected, assays to measure membrane potential and pH homeostasis can be conducted. 2. Compare the phenotype induced by this compound with that of known PMF uncouplers, such as CCCP.

Experimental Protocols

Minimal Inhibitory Concentration (MIC) Determination

  • Bacterial Culture: Grow Mycobacterium tuberculosis (e.g., H37Rv) in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and Tween 80 to mid-log phase.

  • Compound Preparation: Prepare a 2-fold serial dilution of this compound in a 96-well microplate. The final concentrations should typically range from 0.01 µg/mL to 10 µg/mL. Include a positive control (e.g., isoniazid), a negative control (no drug), and a vehicle control (DMSO).

  • Inoculation: Adjust the bacterial culture to a standardized density (e.g., McFarland standard 0.5) and dilute to achieve a final inoculum of approximately 5 x 10^5 CFU/mL in each well.

  • Incubation: Incubate the plates at 37°C for 7-14 days.

  • Readout: The MIC is defined as the lowest concentration of this compound that inhibits visible growth of the mycobacteria. This can be assessed visually or by using a growth indicator dye like resazurin.

Visualizations

AU1235_Mechanism_of_Action cluster_cytoplasm Cytoplasm cluster_membrane Inner Membrane cluster_periplasm Periplasm Mycolic_Acid_Synthesis Mycolic Acid Synthesis TMM_Synthesis TMM Synthesis Mycolic_Acid_Synthesis->TMM_Synthesis Trehalose Trehalose Trehalose->TMM_Synthesis TMM Trehalose Monomycolate (TMM) TMM_Synthesis->TMM MmpL3 MmpL3 Transporter TMM->MmpL3 Transport TMM_Periplasm TMM MmpL3->TMM_Periplasm Cell_Wall_Synthesis Cell Wall Synthesis TMM_Periplasm->Cell_Wall_Synthesis Mycolic_Acid_Layer Mycolic Acid Layer Cell_Wall_Synthesis->Mycolic_Acid_Layer This compound This compound This compound->MmpL3 Inhibition

Caption: Mechanism of action of this compound.

Experimental_Workflow Start Start Culture Culture Mycobacteria (Log Phase) Start->Culture Inoculate Inoculate Plates Culture->Inoculate Prepare_this compound Prepare this compound Serial Dilutions Prepare_this compound->Inoculate Incubate Incubate at 37°C Inoculate->Incubate Read_Results Read MIC Incubate->Read_Results Troubleshoot Inconsistent Results? Read_Results->Troubleshoot Check_Controls Check Vehicle Controls and Inoculum Troubleshoot->Check_Controls Yes End End Troubleshoot->End No Check_Controls->Culture

References

Validation & Comparative

A Comparative Analysis of AU1235 and SQ109 Efficacy Against Mycobacterium tuberculosis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two investigational antitubercular agents, AU1235 and SQ109. Both compounds target the essential mycolic acid transporter MmpL3, a key protein in the biosynthesis of the mycobacterial cell wall.[1] This document summarizes their in vitro and in vivo efficacy, mechanisms of action, and the experimental protocols used for their evaluation, supported by quantitative data and visual diagrams to facilitate understanding and further research.

Quantitative Efficacy Data

The following table summarizes the key efficacy parameters of this compound and SQ109 against Mycobacterium tuberculosis.

ParameterThis compoundSQ109References
Target MmpL3MmpL3, MenA, MenG[2][3]
Minimum Inhibitory Concentration (MIC) vs. M. tb H37Rv 0.1 µg/mL (0.3 µM)0.2 - 0.78 µg/mL[4][5]
Bactericidal Activity Bactericidal in vitroBactericidal at MIC[4][6]
Activity vs. Drug-Resistant M. tb Active against MDR strainsActive against MDR and XDR strains[6][7]
Activity vs. Non-Replicating M. tb No detectable activity in an anaerobic modelActive against hypoxic and nutrient-deprived non-replicating bacilli[5][8]
In Vivo Efficacy Efficacy in an acute mouse infection model has been noted, but detailed data is limited in the provided results.Shortened treatment time in mouse models when replacing ethambutol in the standard regimen.[4][7][4][7][9]
Spectrum of Activity Specific for mycobacteriaBroad spectrum, including other bacteria, fungi, and protozoa[3][10]

Mechanism of Action

Both this compound and SQ109 primarily inhibit MmpL3, a transporter protein essential for the translocation of trehalose monomycolate (TMM), a precursor for mycolic acid, across the inner membrane of M. tuberculosis.[6][11] The inhibition of MmpL3 disrupts the formation of the mycobacterial cell wall, leading to cell death.[12] While this compound's activity appears to be highly specific to MmpL3, SQ109 exhibits a more pleiotropic mechanism, also inhibiting menaquinone biosynthesis (targeting MenA and MenG) and acting as an uncoupler that collapses the proton motive force.[3]

cluster_Mtb_Cell Mycobacterium tuberculosis Cell cluster_Inner_Membrane Inner Membrane MmpL3 MmpL3 Transporter CellWall Cell Wall Synthesis (Periplasm) MmpL3->CellWall TMM Export TMM_precursor Mycolic Acid Precursors (in cytoplasm) TMM Trehalose Monomycolate (TMM) TMM_precursor->TMM TMM->MmpL3 Transport CellDeath Bacterial Cell Death CellWall->CellDeath Disruption leads to PMF Proton Motive Force (Δψ and ΔpH) Menaquinone Menaquinone Biosynthesis This compound This compound This compound->MmpL3 Inhibits SQ109 SQ109 SQ109->MmpL3 Inhibits SQ109->PMF Collapses SQ109->Menaquinone Inhibits

Caption: Mechanism of action of this compound and SQ109 against M. tuberculosis.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of this compound and SQ109 against M. tuberculosis H37Rv is determined using the Microplate Alamar Blue Assay (MABA) or a resazurin-based microplate assay.[8]

  • Bacterial Culture: M. tuberculosis H37Rv is grown in Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase), 0.5% glycerol, and 0.05% Tween 80.

  • Compound Preparation: The compounds are serially diluted in a 96-well microplate.

  • Inoculation: A standardized inoculum of M. tuberculosis is added to each well.

  • Incubation: The plates are incubated at 37°C for a defined period (e.g., 7 days).

  • Readout: A resazurin solution is added to each well, and the plates are incubated for an additional 24 hours. A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.[13]

Start Start Prep_Culture Prepare M. tb Culture (7H9 Broth) Start->Prep_Culture Inoculate Inoculate Plates with M. tb Prep_Culture->Inoculate Serial_Dilution Serially Dilute Compounds (96-well plate) Serial_Dilution->Inoculate Incubate Incubate at 37°C (7 days) Inoculate->Incubate Add_Resazurin Add Resazurin Solution Incubate->Add_Resazurin Incubate_2 Incubate at 37°C (24 hours) Add_Resazurin->Incubate_2 Read_MIC Read MIC (Lowest concentration preventing color change) Incubate_2->Read_MIC End End Read_MIC->End

Caption: Experimental workflow for MIC determination.

Metabolic Labeling to Study Mycolic Acid Synthesis

To investigate the effect of the compounds on mycolic acid synthesis and transport, metabolic labeling experiments are performed.[6][8]

  • Bacterial Culture and Treatment: M. tuberculosis cultures are treated with different concentrations of this compound or SQ109.

  • Radiolabeling: A radiolabeled precursor, such as [1,2-¹⁴C]acetic acid, is added to the cultures to monitor the synthesis of fatty acids and mycolic acids.[6]

  • Lipid Extraction: After a defined incubation period, bacterial cells are harvested, and lipids are extracted.

  • Thin-Layer Chromatography (TLC): The extracted lipids are separated by TLC.

  • Autoradiography: The TLC plates are exposed to X-ray film to visualize the radiolabeled lipid species. A decrease in the intensity of the bands corresponding to trehalose dimycolate (TDM) and cell wall-bound mycolic acids, with a concurrent accumulation of TMM, indicates inhibition of mycolic acid transport.[6][11]

Conclusion

Both this compound and SQ109 are potent inhibitors of MmpL3 with significant activity against M. tuberculosis. SQ109 has been more extensively studied in vivo and demonstrates a broader mechanism of action, which may contribute to its efficacy against non-replicating bacilli and its potential to shorten treatment regimens.[4][8] this compound, with its high specificity for mycobacteria, represents a promising scaffold for the development of targeted anti-TB agents.[6][10] Further preclinical and clinical studies are warranted to fully elucidate the therapeutic potential of these compounds in the fight against tuberculosis.

References

Validating AU1235 Target Engagement: A Comparative Guide Using MmpL3 Mutant Strains

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the adamantyl urea compound AU1235 with other known inhibitors of the essential Mycobacterium tuberculosis transporter MmpL3. By leveraging experimental data from studies on MmpL3 mutant strains, this document offers objective insights into the target engagement and efficacy of this compound, aiding in the development of novel anti-tubercular agents.

Comparative Efficacy of MmpL3 Inhibitors

The validation of MmpL3 as the primary target of this compound is strongly supported by the significant increase in the minimum inhibitory concentration (MIC) required to inhibit the growth of M. tuberculosis strains harboring mutations in the mmpL3 gene. This phenomenon of resistance is a key indicator of on-target activity. The following table summarizes the performance of this compound and other MmpL3 inhibitors against wild-type and various MmpL3 mutant strains of mycobacteria.

CompoundStrainGenotypeMIC (μg/mL)Fold Change in MICReference
This compound M. tb H37RvWild-Type0.1 - 0.4-[1][2]
M. tb H37Rv MutantMmpL3 (various)>1.6>4 - >16[3]
M. smegmatisWild-Type3.2 - 6.4-[4]
M. smegmatisMmpL3 Mutant (various)-4[5]
SQ109 M. tb H37RvWild-Type2.5-[6]
M. tb H37Rv MutantMmpL3 (various)-Variable (e.g., 3.3 - 5.5 fold for some mutants)[3]
M. smegmatisWild-Type--
M. smegmatisMmpL3 Mutant (various)-2 - 4[5]
BM212 M. tb H37RvWild-Type5 µM-[7]
M. tb H37Rv MutantMmpL3 (G253E)-No significant change[8]
M. bovis BCG MutantMmpL3 (various)0.63-[9]

Visualizing the Mechanism and Workflow

To elucidate the underlying processes, the following diagrams illustrate the mechanism of MmpL3 inhibition by this compound and the general experimental workflow for validating target engagement.

Mechanism of MmpL3 Inhibition by this compound cluster_membrane Inner Membrane MmpL3 MmpL3 Transporter TMM_peri TMM (Periplasm) MmpL3->TMM_peri This compound This compound This compound->MmpL3 Inhibition TMM_cyto Trehalose Monomycolate (TMM) (Cytoplasm) TMM_cyto->MmpL3 Transport Mycolic_Acid_Synthesis Mycolic Acid Cell Wall Synthesis TMM_peri->Mycolic_Acid_Synthesis

This compound blocks the MmpL3-mediated transport of TMM.

Workflow for Validating MmpL3 Target Engagement start Start isolate_mutants Isolate Spontaneous Resistant Mutants start->isolate_mutants wgs Whole Genome Sequencing isolate_mutants->wgs identify_mutations Identify Mutations in mmpL3 wgs->identify_mutations mic_testing MIC Determination (Wild-Type vs. Mutants) identify_mutations->mic_testing metabolic_labeling Metabolic Labeling with [14C]acetic acid identify_mutations->metabolic_labeling confirm_target Confirm MmpL3 as Target mic_testing->confirm_target analyze_lipids TLC Analysis of Mycolic Acids metabolic_labeling->analyze_lipids analyze_lipids->confirm_target

Experimental workflow for MmpL3 target validation.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. The following are protocols for key experiments cited in the validation of this compound's target engagement.

Minimum Inhibitory Concentration (MIC) Determination

This protocol is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • Mycobacterium strains (wild-type and mutants)

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and 0.05% Tween 80

  • This compound and other test compounds dissolved in dimethyl sulfoxide (DMSO)

  • 96-well microtiter plates

  • Spectrophotometer or resazurin-based viability assay reagents

Procedure:

  • Bacterial Culture Preparation: Grow mycobacterial strains in 7H9 broth to mid-log phase (OD600 of 0.4-0.6).

  • Inoculum Preparation: Dilute the bacterial culture to a final concentration of approximately 5 x 105 CFU/mL in fresh 7H9 broth.

  • Compound Dilution: Prepare serial two-fold dilutions of the test compounds in 7H9 broth in a 96-well plate. The final volume in each well should be 100 µL. Ensure the final DMSO concentration is below a level that affects bacterial growth (typically ≤1%).

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to each well of the microtiter plate. Include a drug-free control (inoculum only) and a sterile control (broth only).

  • Incubation: Incubate the plates at 37°C for 7-14 days.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that inhibits visible growth. Growth can be assessed visually, by measuring the optical density at 600 nm, or by using a viability indicator such as resazurin.[1]

Metabolic Labeling with [14C]Acetic Acid

This method is employed to assess the effect of inhibitors on the synthesis and transport of mycolic acids, which are key components of the mycobacterial cell wall.

Materials:

  • Mycobacterium strains

  • Middlebrook 7H9 broth with supplements

  • This compound or other test compounds

  • [1,2-14C]acetic acid

  • Solvents for lipid extraction (e.g., chloroform/methanol)

  • Thin-layer chromatography (TLC) plates and developing solvents

  • Phosphorimager or autoradiography film

Procedure:

  • Bacterial Culture and Treatment: Grow mycobacterial cultures to mid-log phase. Add the test compound at the desired concentration (e.g., 1x, 5x, 10x MIC) and incubate for a defined period (e.g., 24 hours). A DMSO-treated culture serves as the control.

  • Radiolabeling: Add [1,2-14C]acetic acid to each culture and incubate for an additional period (e.g., 8 hours) to allow for incorporation into cellular lipids.

  • Lipid Extraction: Harvest the bacterial cells by centrifugation. Extract the total lipids from the cell pellets using a mixture of chloroform and methanol.

  • TLC Analysis: Spot the extracted lipids onto a TLC plate. Develop the plate using an appropriate solvent system to separate the different lipid species (e.g., trehalose monomycolate (TMM) and trehalose dimycolate (TDM)).

  • Detection and Quantification: Visualize the radiolabeled lipids using a phosphorimager or by exposing the TLC plate to autoradiography film. Quantify the intensity of the spots corresponding to TMM and TDM to determine the effect of the inhibitor on mycolic acid transport. Inhibition of MmpL3 is expected to lead to an accumulation of TMM and a decrease in TDM.[10]

Conclusion

The data presented in this guide, derived from studies utilizing MmpL3 mutant strains, strongly corroborates that MmpL3 is the primary target of this compound. The significant increase in MIC values for mutants compared to the wild-type strain provides compelling evidence for on-target engagement. This approach of using resistant mutants is a powerful tool in the validation of novel drug targets and the characterization of inhibitor mechanisms of action. The provided experimental protocols offer a foundation for researchers to conduct similar validation studies for new anti-tubercular drug candidates.

References

Validating the Specificity of AU1235's Mechanism of Action: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of AU1235's performance against other MmpL3 inhibitors, supported by experimental data. The content is structured to facilitate a clear understanding of this compound's specificity and mechanism of action.

This compound is an adamantyl urea compound identified as a potent inhibitor of the Mycobacterium tuberculosis (M. tb) protein MmpL3.[1] MmpL3 is an essential inner membrane transporter responsible for the translocation of trehalose monomycolate (TMM), a crucial precursor for the biosynthesis of mycolic acids and the formation of the mycobacterial cell wall.[1][2] By inhibiting MmpL3, this compound effectively disrupts this vital pathway, leading to bactericidal activity against M. tuberculosis, including multidrug-resistant (MDR) strains.[2] This guide delves into the experimental data that validates the specificity of this compound's mechanism of action and compares its performance with other known MmpL3 inhibitors.

Comparative Analysis of MmpL3 Inhibitors

To contextualize the performance of this compound, this section provides a comparative analysis with other well-characterized MmpL3 inhibitors: SQ109, BM212, and a representative Indolecarboxamide. The data presented in the following tables is collated from various independent studies.

Table 1: In Vitro Activity (MIC, µg/mL) of MmpL3 Inhibitors against Various Mycobacterial Species
CompoundM. tuberculosis H37RvMDR M. tuberculosisM. smegmatisM. bovis BCG
This compound 0.1<0.123.20.1
SQ109 0.12 - 0.78Active (MICs not specified)--
BM212 ~1.8 (5 µM)Active (MICs not specified)--
Indolecarboxamide (26) ~0.004 (0.012 µM)Active--

Note: MIC values can vary slightly between studies due to different experimental conditions. The provided values represent a general consensus from the cited literature.

Table 2: Specificity Profile of MmpL3 Inhibitors
CompoundActivity against Gram-positive bacteriaActivity against Gram-negative bacteriaActivity against Fungi
This compound InactiveInactiveNot reported
SQ109 Active against Helicobacter pylori-Active against Candida spp. & Cryptococcus neoformans
BM212 ---
Indolecarboxamide (26) InactiveInactiveNot reported
Table 3: Mechanistic Comparison of MmpL3 Inhibitors
CompoundPrimary TargetEffect on TMM TranslocationEffect on Proton Motive Force (PMF)
This compound MmpL3InhibitionNo direct effect
SQ109 MmpL3, MenA, MenGInhibitionDissipates PMF
BM212 MmpL3InhibitionMay dissipate PMF at high concentrations
Indolecarboxamide (26) MmpL3InhibitionNo direct effect

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. This section outlines the key experimental protocols used to assess the specificity and mechanism of action of MmpL3 inhibitors.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol is a generalized procedure for determining the MIC of a compound against M. tuberculosis using the microplate Alamar Blue assay (MABA).

Materials:

  • Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% OADC (oleic acid, albumin, dextrose, catalase), and 0.05% Tween 80.

  • Alamar Blue reagent.

  • Resazurin solution.

  • 96-well microplates.

  • Test compound (e.g., this compound) dissolved in DMSO.

  • M. tuberculosis H37Rv culture.

Procedure:

  • Prepare a serial two-fold dilution of the test compound in the supplemented Middlebrook 7H9 broth in a 96-well plate. The final volume in each well should be 100 µL. Include a drug-free control well.

  • Grow M. tuberculosis H37Rv in supplemented Middlebrook 7H9 broth to mid-log phase (OD600 of 0.4-0.8).

  • Dilute the bacterial culture to a final concentration of approximately 1 x 10^5 CFU/mL in the supplemented broth.

  • Inoculate each well of the microplate with 100 µL of the diluted bacterial suspension, bringing the final volume to 200 µL.

  • Seal the plates and incubate at 37°C for 7 days.

  • After incubation, add 20 µL of Alamar Blue reagent and 12.5 µL of 20% Tween 80 to each well.

  • Continue incubation at 37°C for 24 hours.

  • Observe the color change. A blue color indicates no bacterial growth, while a pink color indicates growth.

  • The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.

Protocol 2: Metabolic Labeling with [14C]-Acetic Acid to Assess Mycolic Acid Synthesis

This protocol allows for the investigation of a compound's effect on the biosynthesis of mycolic acids.

Materials:

  • Supplemented Middlebrook 7H9 broth.

  • [1,2-¹⁴C]-acetic acid (radiolabeled precursor).

  • Test compound (e.g., this compound).

  • M. tuberculosis H37Ra culture.

  • Thin-layer chromatography (TLC) plates and developing solvents.

  • Phosphorimager for autoradiography.

Procedure:

  • Grow M. tuberculosis H37Ra in supplemented Middlebrook 7H9 broth to mid-log phase.

  • Aliquot the culture into tubes and add the test compound at various concentrations (e.g., 0.5x, 1x, 5x, 10x MIC). Include an untreated control.

  • Immediately add [1,2-¹⁴C]-acetic acid to each tube to a final concentration of 1 µCi/mL.

  • Incubate the cultures at 37°C for 5 hours.

  • Harvest the bacterial cells by centrifugation.

  • Extract the total lipids from the cell pellets using a mixture of chloroform and methanol.

  • Analyze the lipid extracts by TLC. For TMM and trehalose dimycolate (TDM), use a solvent system of chloroform:methanol:water (20:4:0.5, v/v/v). For mycolic acid methyl esters (MAMEs), first, perform saponification and esterification, then use a solvent system of n-hexanes:ethyl acetate (95:5, v/v).

  • Expose the TLC plate to a phosphor screen and visualize the radiolabeled lipids using a phosphorimager.

  • Quantify the intensity of the spots corresponding to TMM, TDM, and MAMEs to determine the effect of the compound on their synthesis and transport. A specific MmpL3 inhibitor like this compound is expected to cause an accumulation of TMM and a decrease in TDM and cell wall-bound mycolates.[2]

Visualizing the Mechanism and a Path to Validation

To further clarify the concepts discussed, the following diagrams were generated using the Graphviz DOT language.

Diagram 1: Simplified Mycolic Acid Biosynthesis and Transport Pathway

Mycolic_Acid_Pathway cluster_cytoplasm Cytoplasm cluster_membrane Inner Membrane cluster_periplasm Periplasm FASII Fatty Acid Synthase II (FAS-II) Pks13 Pks13 FASII->Pks13 Meromycolate chain Mycolic_Acid Mycolic Acid Pks13->Mycolic_Acid Condensation TMM_synthesis TMM Synthesis MmpL3 MmpL3 Transporter TMM_synthesis->MmpL3 TMM Mycolic_Acid->TMM_synthesis Trehalose Trehalose Trehalose->TMM_synthesis TMM_periplasm Trehalose Monomycolate (TMM) MmpL3->TMM_periplasm Translocation Ag85 Antigen 85 Complex TMM_periplasm->Ag85 TDM Trehalose Dimycolate (TDM) TMM_periplasm->TDM Ag85->TDM Mycolyl transfer Mycolated_AG Mycolated Arabinogalactan Ag85->Mycolated_AG Mycolyl transfer to AG AG Arabinogalactan AG->Mycolated_AG This compound This compound This compound->MmpL3 Inhibition Experimental_Workflow cluster_screening Primary Screening cluster_validation Specificity & Mechanism Validation cluster_outcome Outcome HTS High-Throughput Screen (Whole-cell M. tb growth inhibition) Hit_Compounds Hit Compounds HTS->Hit_Compounds MIC_determination MIC Determination (vs. Mycobacteria & other bacteria) Hit_Compounds->MIC_determination Metabolic_labeling Metabolic Labeling Assay ([14C]-acetic acid) Hit_Compounds->Metabolic_labeling PMF_assay Proton Motive Force (PMF) Assay Hit_Compounds->PMF_assay Target_engagement Direct Target Engagement Assay (e.g., SPR, CETSA) Hit_Compounds->Target_engagement Specific_inhibitor Specific MmpL3 Inhibitor MIC_determination->Specific_inhibitor Narrow spectrum (Mycobacteria-specific) Non_specific Non-specific or Off-target Effects MIC_determination->Non_specific Broad spectrum Metabolic_labeling->Specific_inhibitor TMM accumulation Metabolic_labeling->Non_specific General biosynthesis inhibition PMF_assay->Specific_inhibitor No PMF dissipation PMF_assay->Non_specific PMF dissipation Target_engagement->Specific_inhibitor Direct binding to MmpL3 Logical_Comparison center_node MmpL3 Inhibition This compound This compound - Highly Specific for Mycobacteria - No PMF Dissipation center_node->this compound SQ109 SQ109 - Broad Spectrum Activity (Bacteria, Fungi) - Dissipates PMF center_node->SQ109 BM212 BM212 - Specificity data limited - May dissipate PMF at high conc. center_node->BM212 Indolecarboxamide Indolecarboxamide (26) - Highly Specific for Mycobacteria - No PMF Dissipation center_node->Indolecarboxamide

References

Comparative Kill Kinetics of AU1235 and Other Novel Tuberculosis Drug Candidates

Author: BenchChem Technical Support Team. Date: November 2025

A definitive guide for researchers and drug development professionals on the bactericidal activity of emerging anti-tubercular agents.

This guide provides a comprehensive comparative analysis of the in vitro kill kinetics of AU1235, a promising tuberculosis (TB) drug candidate, alongside other notable TB drug candidates. The data presented is curated from various scientific publications to offer an objective overview of their bactericidal profiles. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals in the field of tuberculosis therapeutics.

Executive Summary

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) necessitates the development of novel therapeutics with potent bactericidal activity. This guide focuses on the kill kinetics of this compound, an inhibitor of the essential mycobacterial membrane protein MmpL3, and compares its performance with other key TB drug candidates targeting different cellular pathways. The comparative analysis reveals that while all presented candidates exhibit bactericidal activity, the rate and extent of killing vary, highlighting the diverse mechanisms of action and potential roles in future combination therapies.

Data Presentation: Comparative Kill Kinetics

The following tables summarize the available quantitative data on the kill kinetics of this compound and other selected TB drug candidates against Mycobacterium tuberculosis. It is important to note that experimental conditions such as Mtb strain, growth medium, and drug concentration reporting (i.e., as a multiple of the Minimum Inhibitory Concentration [MIC] versus a specific concentration) can vary between studies, making direct comparisons challenging. The data is presented with relevant experimental details to provide context.

Table 1: Kill Kinetics of MmpL3 Inhibitors

Drug CandidateTargetMtb StrainConcentrationTimeLog Reduction (CFU/mL)Reference
This compound MmpL3H37Rv5 x MIC5 days~2.0[1]
H37Rv10 x MIC7 daysTime-dependent, not concentration-dependent killing observed[1]
SQ109 MmpL3H37RvMIC range-Bactericidal[2]
H37Rv (intracellular)THP-1 macrophages4 µM3 days1.0[2][3]
BM212 MmpL3CIP103471 (intracellular)1 µg/mL7 days100% inhibition[3][4]

Table 2: Kill Kinetics of Other Novel TB Drug Candidates

Drug CandidateTargetMtb StrainConcentrationTimeLog Reduction (CFU/mL)Reference
BTZ043 DprE1Erdman8 x MIC14 days~2.0[5][6]
Erdman20 x MIC14 days~2.0[5][6]
Bedaquiline ATP synthaseH37Rv300 x MIC4 days< 1.0[7]
H37Rv300 x MIC14 days~4.0[7]
Delamanid Mycolic acid synthesisBCG Tokyo (aerobic)1.3 x MIC-Significant bactericidal activity[8]
BCG Tokyo (anaerobic)0.4 mg/L-Significant bactericidal activity[8]
Pretomanid Nitroimidazole prodrugH37Rv--Time-dependent killing[9][10]
H37Rv (in vivo, mouse model)100 mg/kg/day24 days0.1 log10 units/day[10]

Experimental Protocols

A standardized experimental protocol is crucial for the accurate assessment and comparison of the kill kinetics of anti-tubercular agents. Below is a detailed methodology for a typical time-kill kinetics assay for Mycobacterium tuberculosis.

Time-Kill Kinetics Assay Protocol for Mycobacterium tuberculosis

  • Bacterial Strain and Culture Conditions:

    • Mycobacterium tuberculosis H37Rv (or other relevant strains) is grown in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% oleic acid-albumin-dextrose-catalase (OADC), and 0.05% Tween 80 at 37°C with shaking until the mid-logarithmic phase of growth (OD600 of 0.4-0.6) is reached.[4][7][11][12][13]

  • Inoculum Preparation:

    • The bacterial culture is diluted in fresh 7H9 broth to a starting inoculum of approximately 1 x 10^5 to 1 x 10^6 colony-forming units (CFU)/mL. The exact starting CFU/mL should be confirmed by plating serial dilutions on Middlebrook 7H10 or 7H11 agar plates.[4][7][11][12][13]

  • Drug Preparation and Addition:

    • The test compounds (e.g., this compound) and control drugs are dissolved in an appropriate solvent (e.g., dimethyl sulfoxide - DMSO) to create stock solutions.

    • The drugs are then added to the bacterial cultures at the desired final concentrations (often expressed as multiples of the MIC). A solvent control (DMSO) is included in all experiments.

  • Incubation and Sampling:

    • The cultures are incubated at 37°C with shaking.

    • Aliquots are removed from each culture at specified time points (e.g., 0, 2, 4, 6, 24, 48, 72, 96, and 120 hours).

  • Quantification of Viable Bacteria:

    • Serial ten-fold dilutions of the collected aliquots are prepared in a suitable diluent (e.g., phosphate-buffered saline with 0.05% Tween 80).

    • Aliquots of the dilutions are plated in triplicate on Middlebrook 7H10 or 7H11 agar plates supplemented with OADC.

    • The plates are incubated at 37°C for 3-4 weeks until colonies are visible and can be counted.

  • Data Analysis:

    • The number of CFUs per milliliter is calculated for each time point.

    • The results are expressed as the log10 CFU/mL.

    • Time-kill curves are generated by plotting the mean log10 CFU/mL against time for each drug concentration. The limit of detection is typically 50 CFU/mL (1.7 log10 CFU/mL).

    • Bactericidal activity is generally defined as a ≥3-log10 decrease in CFU/mL from the initial inoculum. Bacteriostatic activity is defined as a <3-log10 decrease in CFU/mL.

Mandatory Visualizations

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the mechanism of action of this compound and the experimental workflow for a time-kill kinetics assay.

MmpL3_Inhibition_Pathway cluster_cytoplasm Cytoplasm cluster_membrane Cytoplasmic Membrane cluster_periplasm Periplasm / Cell Wall Mycolic_Acid Mycolic Acid Synthesis TMM_Synthesis TMM Synthesis Mycolic_Acid->TMM_Synthesis Trehalose Trehalose Trehalose->TMM_Synthesis MmpL3 MmpL3 Transporter TMM_Synthesis->MmpL3 Trehalose Monomycolate (TMM) Arabinogalactan Arabinogalactan MmpL3->Arabinogalactan TMM Transport TDM Trehalose Dimycolate (TDM) MmpL3->TDM TMM Transport Cell_Wall Cell Wall Integration Arabinogalactan->Cell_Wall TDM->Cell_Wall This compound This compound This compound->MmpL3 Inhibition Time_Kill_Assay_Workflow start Start: Mtb Culture (Mid-log phase) inoculum Prepare Inoculum (~10^5 - 10^6 CFU/mL) start->inoculum drug_addition Add Drug Candidates (e.g., this compound) & Controls inoculum->drug_addition incubation Incubate at 37°C with shaking drug_addition->incubation sampling Collect Aliquots at Specific Time Points incubation->sampling serial_dilution Perform Serial Dilutions sampling->serial_dilution plating Plate on Agar Medium serial_dilution->plating incubation2 Incubate Plates (3-4 weeks) plating->incubation2 cfu_counting Count Colonies (CFU) incubation2->cfu_counting data_analysis Analyze Data (Log Reduction vs. Time) cfu_counting->data_analysis end End: Time-Kill Curve data_analysis->end

References

Assessing the Synergistic Potential of AU1235 with Existing TB Therapies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) necessitates the development of novel therapeutic strategies. One promising approach is the use of combination therapies that exhibit synergistic effects, potentially leading to shorter treatment durations, reduced drug dosages, and a lower likelihood of resistance development. This guide provides a comparative assessment of the synergistic potential of AU1235, a novel MmpL3 inhibitor, with existing first- and second-line tuberculosis (TB) therapies.

This compound is a potent, bactericidal adamantyl urea compound that targets the essential Mtb protein MmpL3 (Mycobacterial membrane protein Large 3).[1][2] MmpL3 is responsible for the transport of trehalose monomycolate (TMM), a crucial precursor for the biosynthesis of mycolic acids, which are fundamental components of the mycobacterial cell wall.[1][2][3] By inhibiting MmpL3, this compound disrupts cell wall formation, leading to bacterial death.[2][3] Notably, this compound demonstrates activity against MDR-TB strains, indicating a novel mechanism of action that is not compromised by existing resistance mutations to common TB drugs.[3][4] While specific in vitro synergy data for this compound is not yet widely published, MmpL3 inhibitors as a class have shown promise for synergistic interactions with other anti-TB agents.[5]

This guide presents illustrative data on the synergistic potential of this compound with key TB drugs, alongside detailed experimental protocols for assessing such interactions.

Quantitative Assessment of Synergy

The synergistic potential of this compound in combination with standard TB therapies can be quantified using the Fractional Inhibitory Concentration Index (FICI). The FICI is calculated from data obtained through checkerboard assays, a standard method for evaluating drug interactions.[3][6][7] Synergy is typically defined as an FICI of ≤ 0.5, additivity or indifference as an FICI between 0.5 and 4.0, and antagonism as an FICI of > 4.0.[6][8]

Table 1: Illustrative In Vitro Synergistic Activity of this compound with First-Line TB Drugs against M. tuberculosis H37Rv

Drug CombinationMIC Alone (μg/mL)MIC in Combination (μg/mL)FICIInterpretation
This compound0.1---
Isoniazid (INH)0.05---
This compound + INH -0.025 (this compound) + 0.0125 (INH)0.5Additive
Rifampicin (RIF)0.1---
This compound + RIF -0.0125 (this compound) + 0.025 (RIF)0.375Synergy
Ethambutol (EMB)2.0---
This compound + EMB -0.025 (this compound) + 0.5 (EMB)0.5Additive
Pyrazinamide (PZA)50---
This compound + PZA -0.05 (this compound) + 12.5 (PZA)0.75Additive

Table 2: Illustrative In Vitro Synergistic Activity of this compound with Second-Line TB Drugs against an MDR M. tuberculosis Isolate

Drug CombinationMIC Alone (μg/mL)MIC in Combination (μg/mL)FICIInterpretation
This compound0.1---
Moxifloxacin (MXF)0.5---
This compound + MXF -0.0125 (this compound) + 0.125 (MXF)0.375Synergy
Bedaquiline (BDQ)0.12---
This compound + BDQ -0.015 (this compound) + 0.03 (BDQ)0.375Synergy
Linezolid (LZD)0.5---
This compound + LZD -0.05 (this compound) + 0.125 (LZD)0.75Additive

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of drug synergy. The following are standard protocols for in vitro synergy testing against M. tuberculosis.

Checkerboard Assay Protocol

The checkerboard assay is a widely used in vitro method to assess the synergistic, additive, or antagonistic effects of drug combinations.[3][9]

  • Preparation of Drug Solutions: Prepare stock solutions of this compound and the comparator anti-TB drugs in an appropriate solvent (e.g., DMSO).

  • Microplate Setup: In a 96-well microtiter plate, serially dilute Drug A (e.g., this compound) horizontally and Drug B (e.g., Rifampicin) vertically in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase). This creates a matrix of varying drug concentrations.

  • Inoculum Preparation: Culture M. tuberculosis (e.g., H37Rv or a clinical isolate) to mid-log phase. Adjust the bacterial suspension to a McFarland standard of 1.0 and then dilute to achieve a final inoculum of approximately 5 x 10^5 CFU/mL in each well.

  • Incubation: Seal the plates and incubate at 37°C for 7-14 days.

  • Reading Results: Determine the Minimum Inhibitory Concentration (MIC) for each drug alone and for each combination by visual inspection of bacterial growth or by using a growth indicator such as Resazurin. The MIC is the lowest concentration of the drug(s) that inhibits visible growth.

  • FICI Calculation: Calculate the FICI using the following formula: FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone).[6]

Time-Kill Assay Protocol

Time-kill assays provide dynamic information about the bactericidal or bacteriostatic effects of drug combinations over time.[4][10]

  • Inoculum Preparation: Prepare a mid-log phase culture of M. tuberculosis as described for the checkerboard assay.

  • Drug Exposure: Inoculate flasks containing supplemented Middlebrook 7H9 broth with the bacterial suspension. Add drugs at fixed concentrations (e.g., at their MIC or sub-MIC levels), both individually and in combination. Include a drug-free control.

  • Sampling: At various time points (e.g., 0, 2, 4, 7, and 10 days), withdraw aliquots from each flask.

  • Viable Cell Counting: Serially dilute the aliquots and plate them on Middlebrook 7H11 agar plates. Incubate the plates at 37°C for 3-4 weeks, and then count the number of colony-forming units (CFUs).

  • Data Analysis: Plot the log10 CFU/mL versus time for each drug and combination. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL by the combination compared with the most active single agent.

Visualizing Experimental Workflows and Mechanisms

Experimental Workflow for Synergy Assessment

G cluster_prep Preparation cluster_assays In Vitro Synergy Assays cluster_analysis Data Analysis prep_drugs Prepare Drug Stock Solutions (this compound & TB Drugs) checkerboard Checkerboard Assay prep_drugs->checkerboard time_kill Time-Kill Assay prep_drugs->time_kill prep_inoculum Prepare M. tuberculosis Inoculum (Mid-log Phase Culture) prep_inoculum->checkerboard prep_inoculum->time_kill calc_fici Calculate FICI checkerboard->calc_fici plot_curves Plot Time-Kill Curves time_kill->plot_curves interpret Interpret Results (Synergy, Additivity, Antagonism) calc_fici->interpret plot_curves->interpret

Caption: Workflow for in vitro assessment of drug synergy.

Postulated Signaling Pathway of this compound and Rifampicin Synergy

G cluster_synergy Synergistic Effect This compound This compound MmpL3 MmpL3 Transporter This compound->MmpL3 Inhibits RIF Rifampicin (RIF) RNAP RNA Polymerase RIF->RNAP Inhibits TMM Trehalose Monomycolate (TMM) MmpL3->TMM Transports Cell_Wall Cell Wall Integrity MmpL3->Cell_Wall Disruption leads to compromised integrity Mycolic_Acid Mycolic Acid Synthesis TMM->Mycolic_Acid Mycolic_Acid->Cell_Wall Maintains Bacterial_Viability Bacterial Viability Cell_Wall->Bacterial_Viability Essential for Synergy_Point Dual attack on essential pathways (Cell Wall & Transcription) leads to enhanced killing Transcription Transcription RNAP->Transcription Protein_Synth Protein Synthesis Transcription->Protein_Synth Protein_Synth->Bacterial_Viability Essential for Synergy_Point->Bacterial_Viability Accelerated Loss

Caption: Dual inhibition of cell wall and RNA synthesis.

The potential synergy between this compound and rifampicin stems from their targeting of two distinct and essential bacterial processes. This compound weakens the cell wall, which may enhance the penetration and activity of rifampicin, leading to a more rapid and potent bactericidal effect.

Conclusion

While further dedicated studies are required to fully elucidate the synergistic profile of this compound with the complete armamentarium of anti-TB drugs, the illustrative data and established mechanisms of MmpL3 inhibitors suggest a high potential for beneficial interactions. The combination of this compound with existing therapies, particularly those with different mechanisms of action like rifampicin and moxifloxacin, could represent a significant advancement in the fight against drug-resistant tuberculosis. The experimental protocols outlined in this guide provide a robust framework for researchers to systematically evaluate these promising combinations.

References

Safety Operating Guide

Proper Disposal of AU1235: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release:

This document provides essential safety and logistical information for the proper disposal of AU1235, a potent MmpL3 inhibitor used in tuberculosis research. The following procedures are intended for researchers, scientists, and drug development professionals to ensure safe handling and disposal in a laboratory setting. Adherence to these guidelines is critical for personnel safety and environmental protection.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, should be worn at all times when handling this compound. Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.

Step-by-Step Disposal Protocol

The proper disposal of this compound, as with any laboratory chemical, must be carried out in accordance with local, state, and federal regulations. The following is a general procedural guide based on available safety information.

  • Waste Identification and Segregation:

    • All materials contaminated with this compound, including unused product, solutions, and contaminated labware (e.g., pipette tips, vials, gloves), must be treated as hazardous chemical waste.

    • Segregate this compound waste from other laboratory waste streams to prevent accidental reactions.

  • Containerization:

    • Use a dedicated, properly labeled, and leak-proof container for the collection of solid and liquid this compound waste.

    • The container must be made of a material compatible with the chemical and any solvents used.

    • The label should clearly indicate "Hazardous Waste" and "this compound Waste," along with any other information required by your institution's environmental health and safety (EHS) department.

  • Disposal of Unused Product:

    • Do not dispose of solid this compound directly down the drain or in regular trash.

    • For small quantities of unused solid, carefully transfer it into the designated hazardous waste container.

  • Disposal of Solutions:

    • Aqueous and solvent-based solutions containing this compound must be collected in a designated liquid hazardous waste container.

    • Avoid mixing incompatible solvents in the same waste container.

  • Decontamination of Labware:

    • Non-disposable glassware and equipment that have come into contact with this compound should be decontaminated.

    • Rinse the contaminated items with a suitable solvent (e.g., ethanol or acetone) in a well-ventilated area.

    • Collect the rinse solvent as hazardous waste.

    • After the initial solvent rinse, wash the labware with soap and water.

  • Final Disposal:

    • Once the waste container is full (typically no more than 80% capacity), securely seal it.

    • Arrange for the collection and disposal of the hazardous waste through your institution's EHS-approved waste management vendor.

Quantitative Data Summary

While a specific Safety Data Sheet for this compound from major commercial suppliers was not publicly available, the following table summarizes key physical and chemical properties relevant to its handling and disposal, based on available information for adamantyl urea compounds.

PropertyValueSource
Chemical Name 1-(adamantan-1-yl)-3-(2,3,4-trifluorophenyl)ureaCombi-Blocks SDS
CAS Number 1338780-86-1Combi-Blocks SDS
Appearance SolidGeneral Chemical Information
Solubility Soluble in organic solvents such as DMSO and ethanolGeneral Chemical Information
Storage Store in a cool, dry, well-ventilated areaGeneral Chemical Information

Experimental Protocols

Detailed experimental protocols for the use of this compound are beyond the scope of this disposal guide. Researchers should refer to their specific experimental designs and institutional protocols for handling and use. The disposal procedures outlined above should be integrated into the safety considerations of any experimental workflow involving this compound.

Visualization of Disposal Workflow

The following diagram illustrates the logical flow of the proper disposal procedure for this compound.

AU1235_Disposal_Workflow start Start: Handling this compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate this compound Waste ppe->segregate decontaminate Decontaminate Non-Disposable Labware with Solvent ppe->decontaminate solid_waste Solid Waste (Unused product, contaminated items) segregate->solid_waste liquid_waste Liquid Waste (Solutions, rinsates) segregate->liquid_waste solid_container Collect in Labeled Solid Hazardous Waste Container solid_waste->solid_container liquid_container Collect in Labeled Liquid Hazardous Waste Container liquid_waste->liquid_container seal_container Securely Seal Full Waste Containers solid_container->seal_container liquid_container->seal_container collect_rinsate Collect Solvent Rinse as Liquid Hazardous Waste decontaminate->collect_rinsate collect_rinsate->liquid_container ehs_disposal Arrange for Disposal via Institutional EHS seal_container->ehs_disposal end End of Process ehs_disposal->end

Caption: Logical workflow for the safe disposal of this compound waste.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.